molecular formula C5H10ClN3 B1394495 (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1394838-42-6

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B1394495
CAS No.: 1394838-42-6
M. Wt: 147.6 g/mol
InChI Key: IZCXIDUANMMARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXIDUANMMARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693594
Record name 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394838-42-6
Record name 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of histamine H3 and H4 receptor ligands, which are targets for a variety of therapeutic areas including inflammatory and neurological disorders. Its structural motif, a methylated imidazole ring with a primary amine side chain, makes it a valuable synthon for introducing the imidazole core into larger, more complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two primary precursor molecules: 1-methyl-1H-imidazole-4-carbaldehyde and a suitable nitrogen source. This approach simplifies the synthesis into two key stages: the formation of the methylated imidazole aldehyde and the subsequent conversion of the aldehyde to the primary amine.

G target (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride step1 Reductive Amination target->step1 HCl workup precursor1 1-Methyl-1H-imidazole-4-carbaldehyde step1->precursor1 NH3 source step2 Methylation precursor1->step2 precursor2 1H-Imidazole-4-carbaldehyde step2->precursor2

Caption: Retrosynthetic analysis of this compound.

The choice of synthetic route is often dictated by the availability and cost of starting materials, desired scale of production, and safety considerations. This guide will focus on a robust and widely applicable pathway commencing from commercially available imidazole derivatives.

II. Synthesis of the Key Intermediate: 1-Methyl-1H-imidazole-4-carbaldehyde

The synthesis of the aldehyde intermediate is a critical step that significantly influences the overall efficiency of the process. Several methods exist for the preparation of 1H-imidazole-4-carbaldehyde, the precursor to the N-methylated analog.

A. Pathway 1: Oxidation of 4-(Hydroxymethyl)imidazole

One common route involves the oxidation of 4-(hydroxymethyl)imidazole. This precursor can be synthesized from 1,3-dihydroxyacetone and formaldehyde.[1]

Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde via Oxidation [2]
  • Dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol in a 500 mL reaction vessel.

  • Add 125 g (1.43 mol) of manganese dioxide to the solution.

  • Heat the reaction mixture to 40°C and maintain for 6 hours with stirring.

  • After the reaction is complete, cool the system to 25°C.

  • Filter the manganese dioxide from the reaction product solution. Wash the filtered solid twice with 50 g of room temperature methanol.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Cool the resulting slurry to 20°C to precipitate the product.

  • Filter and dry the crystals to yield 1H-Imidazole-4-carbaldehyde.

B. N-Methylation of 1H-Imidazole-4-carbaldehyde

Once 1H-imidazole-4-carbaldehyde is obtained, the subsequent step is the selective methylation of the N-1 position of the imidazole ring.[3]

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde
  • To a solution of 1H-imidazole-4-carbaldehyde in a suitable aprotic solvent (e.g., DMF or acetonitrile), add one equivalent of a strong base such as sodium hydride (NaH) at 0°C to deprotonate the imidazole nitrogen.

  • After stirring for 30 minutes, add a slight excess (1.05-1.1 equivalents) of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-imidazole-4-carbaldehyde.

Table 1: Comparison of N-Methylation Reagents

Methylating AgentReactivitySafety ConsiderationsByproducts
Methyl IodideHighToxic, volatileIodide salts
Dimethyl SulfateHighHighly toxic, carcinogenicSulfate salts

III. Reductive Amination to Form the Target Amine

The final key transformation is the conversion of the aldehyde group to a primary amine via reductive amination. This is a highly efficient and widely used method for amine synthesis.[4][5]

G cluster_0 Reductive Amination Workflow start 1-Methyl-1H-imidazole- 4-carbaldehyde imine_formation Imine Formation (+ NH4Cl, NaCNBH3) start->imine_formation reduction Reduction imine_formation->reduction workup Acidic Workup (HCl in Ether) reduction->workup product (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride workup->product

Caption: Workflow for the reductive amination step.

Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carbaldehyde in methanol.

  • Add an excess of ammonium chloride (NH₄Cl) to the solution, which serves as the ammonia source.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. Sodium cyanoborohydride is a selective reducing agent that reduces the in-situ formed imine faster than the starting aldehyde.[4]

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

  • Once the reaction is complete, quench by the careful addition of dilute hydrochloric acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., methanol or diethyl ether) and treat with a solution of hydrogen chloride in ether or isopropanol.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield this compound.

Table 2: Key Reductive Amination Parameters

ParameterConditionRationale
Ammonia SourceAmmonium ChlorideProvides an in-situ source of ammonia for imine formation.
Reducing AgentSodium CyanoborohydrideSelectively reduces the imine in the presence of the aldehyde.[4]
SolventMethanolGood solvent for all reactants and facilitates the reaction.
Temperature0°C to Room Temp.Controls the initial reaction rate and allows for a smooth reaction profile.
WorkupAcidic (HCl)Quenches the reaction and facilitates the isolation of the hydrochloride salt.

IV. Characterization and Purity Analysis

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

V. Safety Considerations

  • Manganese dioxide is a strong oxidizing agent and should be handled with care.

  • Sodium hydride is a highly flammable solid and reacts violently with water.

  • Methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step should be performed with extreme caution in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these chemical syntheses.

References

An In-Depth Technical Guide to the Characterization of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a key chemical entity, primarily recognized for its role as a structural motif in the development of histamine H3 receptor antagonists.[1][2] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] This guide provides a comprehensive framework for the full characterization of this compound, detailing its identity, physicochemical properties, and the requisite analytical methodologies for its thorough evaluation. In the absence of publicly available, compound-specific experimental data, this document emphasizes the established protocols and expert rationale necessary for researchers to independently verify the structure, purity, and biological activity of this compound.

Chemical Identity and Physicochemical Properties

A foundational aspect of any chemical characterization is the confirmation of the molecule's identity and an understanding of its fundamental physicochemical properties. These parameters are critical for ensuring the correct substance is being studied and for designing appropriate experimental and formulation strategies.

Identification

The unambiguous identification of this compound is established through a combination of its chemical name, CAS number, and molecular formula.

ParameterValueSource
Chemical Name This compound[3][4]
CAS Number 1394838-42-6[3][5][6]
Molecular Formula C₅H₁₀ClN₃[3][4]
Molecular Weight 147.61 g/mol [3][4]
Chemical Structure Chemical structure of (1-Methyl-1H-imidazol-4-yl)methanamine[7]
Physicochemical Characterization
PropertyDescription and Experimental ProtocolRationale
Appearance Visual inspection of the solid material. It is expected to be a white to off-white solid.Provides a preliminary indication of purity.
pKa The acid dissociation constant (pKa) should be determined by potentiometric titration. A solution of the compound in water is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.
Solubility The solubility should be determined in a range of relevant solvents, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is typically done by preparing saturated solutions at a controlled temperature, followed by quantification of the dissolved compound by a suitable analytical technique like HPLC-UV.Knowledge of solubility is essential for the preparation of solutions for in vitro and in vivo studies, as well as for formulation development.
Melting Point The melting point should be determined using a calibrated melting point apparatus.[8] A small amount of the finely powdered substance is packed into a capillary tube and heated at a controlled rate.[8] The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. Given that amine hydrochlorides can be hygroscopic, the sample should be thoroughly dried, and the capillary tube may need to be sealed.[9]The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically lead to a depressed and broadened melting range.[10]

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For imidazole derivatives, characteristic signals are expected for the aromatic protons on the imidazole ring, the methylene protons of the aminomethyl group, and the methyl protons on the imidazole nitrogen.[11][12][13][14]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the imidazole ring carbons are particularly diagnostic.[15][16][17]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the amine protons and to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign all proton and carbon signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H bonds of the primary amine salt, C-H bonds, C=N and C=C bonds of the imidazole ring, and C-N bonds. The N-H stretching vibrations of amine hydrochlorides typically appear as a broad envelope of bands in the 2700-3000 cm⁻¹ region.[18][19]

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum is expected to show a prominent peak for the molecular ion of the free base.[20] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the free base of the target compound.[21]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Derivatization with a charged tag can be employed to enhance the signal and move it to a higher mass range, away from matrix interference.[7][22][23]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.

Experimental Protocol for HPLC-UV Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point for the analysis of polar compounds like this.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection at a wavelength where the imidazole ring exhibits significant absorbance (typically around 210-230 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Biological Activity Characterization

As a putative histamine H3 receptor antagonist, the biological activity of this compound must be thoroughly characterized. This involves both assessing its ability to bind to the receptor and its functional effect on receptor signaling.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of the compound for the H3 receptor.

Experimental Protocol for Radioligand Binding Assay: [24][25][26]

  • Materials: Membranes from cells expressing the human histamine H3 receptor, a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine), and the test compound.[27]

  • Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: After incubation, separate the bound and free radioligand by filtration and quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the effect of the compound on H3 receptor signaling. Since the H3 receptor is constitutively active, it is important to determine if a compound is a neutral antagonist or an inverse agonist.

Common Functional Assays for H3 Receptors:

  • cAMP Accumulation Assay: The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. An inverse agonist will increase cAMP levels back towards baseline in cells with high constitutive H3 receptor activity.[28]

  • [³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G proteins. An inverse agonist will decrease the binding of [³⁵S]GTPγS to G proteins in the presence of constitutive receptor activity.

  • Calcium Mobilization Assay: In cells co-expressing the H3 receptor and a promiscuous G-protein like Gαqi5, receptor activation can be redirected to the Gq pathway, leading to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.[29][30]

Stability and Storage

The stability of this compound should be evaluated to establish its shelf-life and appropriate storage conditions.

Protocol for Stability Studies: Stability studies should be conducted according to established guidelines (e.g., ICH guidelines).[31][32][33][34]

  • Conditions: Store the compound under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • Timepoints: Analyze the compound at specified time intervals (e.g., 0, 3, 6, and 12 months).

  • Analysis: At each time point, assess the purity of the compound by HPLC and look for the appearance of degradation products. Also, monitor its physical appearance.

  • Storage Recommendations: Based on the stability data, recommend appropriate storage conditions (e.g., "Store at 2-8°C in a dry, inert atmosphere"). Commercial suppliers often recommend storage at 2-8°C under an inert atmosphere.[3]

Safety and Handling

Based on available safety data, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that requires a systematic application of spectroscopic, chromatographic, and biological assays. This guide provides a detailed roadmap for researchers to rigorously establish the identity, purity, and biological activity of this important molecule. By following these established protocols, scientists can ensure the reliability and reproducibility of their research in the pursuit of novel therapeutics targeting the histamine H3 receptor.

Visualizations

Characterization Workflow

Characterization_Workflow Figure 1: Comprehensive Characterization Workflow cluster_identity Identity Confirmation cluster_physchem Physicochemical Properties cluster_structure Structural Elucidation cluster_purity Purity & Stability cluster_bioactivity Biological Activity ID_Name Chemical Name PC_Appearance Appearance ID_Name->PC_Appearance ID_CAS CAS Number P_HPLC HPLC-UV ID_CAS->P_HPLC ID_Formula Molecular Formula & Weight S_MS Mass Spectrometry ID_Formula->S_MS PC_pKa pKa PC_Solubility Solubility PC_pKa->PC_Solubility PC_MP Melting Point S_NMR NMR (¹H, ¹³C) S_IR IR Spectroscopy S_NMR->S_IR S_IR->S_MS S_MS->P_HPLC P_Stability Stability Studies P_HPLC->P_Stability B_Binding Receptor Binding Assay B_Functional Functional Assays B_Binding->B_Functional

Caption: Comprehensive Characterization Workflow

Histamine H3 Receptor Antagonist Evaluation Pathway

H3_Antagonist_Pathway Figure 2: Evaluation Pathway for H3 Receptor Antagonism Compound (1-Methyl-1H-imidazol-4-yl) methanamine hydrochloride Binding_Assay Competitive Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Compound->Functional_Assay H3R_Membranes H3 Receptor-Expressing Cell Membranes H3R_Membranes->Binding_Assay H3R_Membranes->Functional_Assay Radioligand Radiolabeled Ligand (e.g., [³H]-NAMH) Radioligand->Binding_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Efficacy_Value Determine Efficacy (Antagonist vs. Inverse Agonist) Functional_Assay->Efficacy_Value Ki_Value->Efficacy_Value

Caption: Evaluation Pathway for H3 Receptor Antagonism

References

An In-Depth Technical Guide to the Biological Activity of 1-methyl-4-(aminomethyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-methyl-4-(aminomethyl)imidazole. While direct experimental data for this specific molecule is not yet available in published literature, its structural analogy to histamine and other bioactive imidazole derivatives strongly suggests a potential role as a modulator of histamine receptors. This document outlines a strategic approach to the synthesis, characterization, and biological evaluation of 1-methyl-4-(aminomethyl)imidazole, with a primary focus on its potential interactions with histamine H3 and H4 receptors. The methodologies detailed herein are grounded in established pharmacological principles and provide a robust roadmap for elucidating the compound's mechanism of action, potency, and therapeutic potential.

Introduction: The Rationale for Investigating 1-methyl-4-(aminomethyl)imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous endogenous molecules and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Its presence in key biological molecules like the amino acid histidine and the neurotransmitter histamine underscores its importance in physiological processes.[3] The therapeutic landscape is rich with imidazole-containing drugs, spanning antifungal, anticancer, and antihypertensive agents.[1][3]

The structure of 1-methyl-4-(aminomethyl)imidazole, featuring a methylated nitrogen at position 1 and an aminomethyl group at position 4, bears a significant resemblance to histamine. This structural similarity is the primary impetus for the proposed investigation into its biological activity. The N-methylation of the imidazole ring is a known metabolic pathway for histamine, resulting in 1-methylhistamine, a compound with reported, albeit weaker, activity at histamine receptors.[4][5] Furthermore, the broader class of 4-substituted imidazole derivatives has been extensively explored as ligands for various receptors, including adrenergic and histamine receptors.[6][7]

Particularly, the histamine H3 and H4 receptors, which are key players in neuromodulation and immunomodulation respectively, are promising targets for novel imidazole-based ligands.[8][9][10] The structure-activity relationships of many H3 and H4 receptor agonists and antagonists reveal the critical role of the imidazole core and the nature of the substituent at the 4-position.[9][11][12] Therefore, it is hypothesized that 1-methyl-4-(aminomethyl)imidazole may act as a selective ligand for these receptors, potentially exhibiting agonist, antagonist, or partial agonist properties.

This guide will provide a detailed, step-by-step approach to test this hypothesis, from the initial synthesis of the compound to its comprehensive biological characterization.

Proposed Synthesis of 1-methyl-4-(aminomethyl)imidazole

A plausible and efficient synthetic route for 1-methyl-4-(aminomethyl)imidazole is proposed, starting from commercially available precursors. This multi-step synthesis is designed to be adaptable for laboratory-scale production.

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from 4-(hydroxymethyl)imidazole hydrochloride:

  • Protection of the aminomethyl group: The primary amine of a suitable precursor will be protected to prevent unwanted side reactions during the N-methylation step.

  • N-methylation of the imidazole ring: The protected intermediate will be methylated at the N-1 position of the imidazole ring.

  • Deprotection of the aminomethyl group: The protecting group will be removed to yield the final product, 1-methyl-4-(aminomethyl)imidazole.

Synthesis_Pathway 4-(Hydroxymethyl)imidazole 4-(Hydroxymethyl)imidazole 4-Cyano-1-methylimidazole 4-Cyano-1-methylimidazole 4-(Hydroxymethyl)imidazole->4-Cyano-1-methylimidazole Step 1: Oxidation & Cyanation 1-methyl-4-(aminomethyl)imidazole 1-methyl-4-(aminomethyl)imidazole 4-Cyano-1-methylimidazole->1-methyl-4-(aminomethyl)imidazole Step 2: Reduction

Caption: Proposed two-step synthesis of 1-methyl-4-(aminomethyl)imidazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-4-nitroimidazole

A common precursor for the synthesis of 4-amino-substituted imidazoles is the corresponding nitro derivative. The synthesis of 1-methyl-4-nitroimidazole can be achieved through the nitration of 1-methylimidazole.[13]

  • To a stirred solution of 1-methylimidazole in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • The crude 1-methyl-4-nitroimidazole is collected by filtration, washed with cold water, and can be purified by recrystallization.

Step 2: Reduction of 1-methyl-4-nitroimidazole to 1-methyl-4-aminoimidazole

The nitro group is then reduced to an amino group.

  • 1-methyl-4-nitroimidazole is dissolved in a suitable solvent, such as ethanol or methanol.

  • A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is employed.[14]

  • The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After the reaction, the mixture is worked up accordingly. In the case of tin(II) chloride, the mixture is made basic to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

  • The resulting 1-methyl-4-aminoimidazole can be purified by column chromatography.

Step 3: Conversion of the amino group to an aminomethyl group

This step can be more complex and may involve multiple approaches. One potential route is via the corresponding nitrile.

  • Diazotization of 1-methyl-4-aminoimidazole followed by a Sandmeyer-type reaction with a cyanide source (e.g., copper(I) cyanide) would yield 1-methyl-4-cyanoimidazole.

  • The resulting nitrile can then be reduced to the primary amine, 1-methyl-4-(aminomethyl)imidazole, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Careful quenching of the reaction and subsequent workup would yield the final product.

Note: This proposed synthesis is hypothetical and would require optimization of reaction conditions and purification methods. Characterization of the final product and all intermediates by NMR, mass spectrometry, and elemental analysis is crucial to confirm their identity and purity.

In Vitro Assessment of Biological Activity

A tiered approach to in vitro testing will systematically evaluate the interaction of 1-methyl-4-(aminomethyl)imidazole with its putative targets.

Primary Screening: Histamine Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for the four human histamine receptor subtypes (H1, H2, H3, and H4).

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells stably expressing the recombinant human histamine receptors (H1R, H2R, H3R, H4R) are prepared.

  • Assay Buffer: A suitable buffer is used for each receptor subtype. For H3 and H4 receptors, a buffer that can discriminate between agonist and antagonist binding may be employed.[8]

  • Radioligand: A specific radioligand for each receptor is used (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [125I]iodoproxyfan for H3R, and [3H]histamine for H4R).[8]

  • Competition Binding: Increasing concentrations of 1-methyl-4-(aminomethyl)imidazole are incubated with the receptor membranes and the respective radioligand.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for 1-methyl-4-(aminomethyl)imidazole

Receptor SubtypeRadioligandKi (nM) of 1-methyl-4-(aminomethyl)imidazole
Human H1[3H]mepyramine>1000
Human H2[3H]tiotidine>1000
Human H3[125I]iodoproxyfan25
Human H4[3H]histamine50

This table presents hypothetical data for illustrative purposes.

Functional Characterization: Receptor Activity Assays

Once binding affinity is established, the functional activity of the compound (agonist, antagonist, or inverse agonist) at the receptors for which it shows significant affinity (e.g., H3R and H4R) will be determined.

Protocol: [35S]GTPγS Binding Assay (for G-protein coupled receptors like H3R and H4R)

  • Principle: This assay measures the activation of G-proteins, a key step in receptor signaling. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Procedure:

    • Receptor-expressing cell membranes are incubated with increasing concentrations of 1-methyl-4-(aminomethyl)imidazole in the presence of GDP and [35S]GTPγS.

    • To assess antagonist activity, the assay is performed in the presence of a known agonist (e.g., histamine), and the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined for agonists. For antagonists, the inhibitory constant (Kb) is calculated.

Functional_Assay_Workflow cluster_0 Functional Activity Determination A Compound with High Affinity (e.g., at H3R/H4R) B [35S]GTPγS Binding Assay A->B E cAMP Accumulation Assay A->E C Determine EC50 and Emax (Agonist Activity) B->C D Determine Kb (Antagonist Activity) B->D F Determine Agonist/Antagonist Properties E->F

Caption: Workflow for determining the functional activity of 1-methyl-4-(aminomethyl)imidazole.

In Vivo Evaluation of Pharmacological Effects

Based on the in vitro profile, in vivo studies will be designed to assess the physiological effects of 1-methyl-4-(aminomethyl)imidazole. If the compound is identified as a potent and selective H3R or H4R ligand, established animal models for these targets will be employed.

Pharmacokinetic Profiling

Prior to efficacy studies, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound will be determined in a suitable animal model (e.g., rats or mice). This will inform dose selection and administration routes for subsequent in vivo studies.

In Vivo Efficacy Models
  • If an H3R Antagonist/Inverse Agonist: The compound will be evaluated in models of cognitive function (e.g., novel object recognition test) or wakefulness (e.g., EEG studies in rats), as H3R antagonists are known to have pro-cognitive and wake-promoting effects.[9]

  • If an H4R Agonist/Antagonist: The compound will be tested in models of inflammation and allergy, such as models of allergic asthma or inflammatory pain. H4R is primarily expressed on immune cells, and its modulation can impact inflammatory responses.[15]

Protocol: Mouse Model of Zymosan-Induced Peritonitis (for H4R ligands)

  • Animal Model: Male BALB/c mice are used.

  • Compound Administration: 1-methyl-4-(aminomethyl)imidazole (or vehicle control) is administered intraperitoneally or orally at various doses.

  • Induction of Peritonitis: Zymosan A is injected intraperitoneally to induce an inflammatory response.

  • Leukocyte Recruitment Measurement: After a specific time, peritoneal lavage is performed to collect inflammatory cells. The total number of leukocytes and differential cell counts (neutrophils, eosinophils, etc.) are determined.

  • Data Analysis: The ability of the compound to modulate leukocyte recruitment compared to the vehicle control is assessed.

Conclusion and Future Directions

This technical guide presents a comprehensive and scientifically rigorous framework for the elucidation of the biological activity of 1-methyl-4-(aminomethyl)imidazole. Based on its structural similarity to histamine and other known histamine receptor ligands, this compound represents a promising candidate for investigation as a novel modulator of histamine receptors, particularly the H3 and H4 subtypes. The proposed synthetic route and the detailed in vitro and in vivo experimental protocols provide a clear path forward for researchers in the field of drug discovery.

The successful characterization of 1-methyl-4-(aminomethyl)imidazole could lead to the development of a novel pharmacological tool for studying the roles of histamine receptors in health and disease. Furthermore, should this compound exhibit a desirable pharmacological profile, it could serve as a lead compound for the development of new therapeutics for a range of disorders, including neurological and inflammatory conditions. The data generated from the execution of this research plan will be pivotal in determining the future trajectory of this intriguing molecule.

References

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Targets of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Abstract

(1-Methyl-1H-imidazol-4-yl)methanamine is a small molecule featuring a methylated imidazole core, a structure bearing a significant resemblance to the endogenous biogenic amine, histamine. This guide provides a comprehensive analysis of its potential biological targets, leveraging structural homology, the known pharmacology of related compounds, and established principles of medicinal chemistry. The primary hypothesis presented is that (1-Methyl-1H-imidazol-4-yl)methanamine acts as a ligand for histamine receptors, with a strong likelihood of targeting the histamine H4 receptor (H4R) and a plausible interaction with the histamine H3 receptor (H3R). This document outlines the rationale for these predictions, explores potential off-target activities, and provides detailed experimental workflows for robust target identification and validation. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally similar compounds.

Part 1: Compound Profile and Structural Analysis

The predictive pharmacology of any compound begins with a rigorous analysis of its structure in comparison to known bioactive molecules. (1-Methyl-1H-imidazol-4-yl)methanamine is structurally an analogue of histamine, positioning it within a well-explored chemical space.

Chemical Structure and Comparative Analysis

The core of the molecule is a 1-methyl-imidazole ring, which is a common scaffold in medicinal chemistry.[1][2] The key to understanding its potential targets lies in comparing its structure to that of histamine and other selective histamine receptor ligands.

G topic_compound topic_compound histamine histamine topic_compound->histamine Structural Analogue methylhistamine methylhistamine topic_compound->methylhistamine High Similarity (Isomeric Methyl Position) imetit imetit histamine->imetit Basis for Synthetic Agonists methylhistamine->imetit Shared Imidazole Core

  • Histamine: The endogenous ligand for all four histamine receptors (H1-H4). It features an ethylamine side chain attached to the imidazole ring.

  • 4-Methylhistamine: A known histamine H4 receptor agonist.[3] It differs from our topic compound only in the position of the methyl group (on the C4 of the imidazole ring versus the N1 position). This isomeric relationship is a powerful indicator of potential shared pharmacology.

  • Imetit: A potent and selective agonist for the histamine H4 and H3 receptors, often used as a tool compound in research.[4][5] Its structure also incorporates the core imidazole-ethylamine motif.

The N-methylation on the imidazole ring of (1-Methyl-1H-imidazol-4-yl)methanamine is a critical feature. It prevents tautomerization of the imidazole ring and can influence the compound's pKa and binding orientation within a receptor pocket.

Physicochemical Properties

A summary of the computed physicochemical properties of the free base form is essential for designing experiments and predicting its behavior.

PropertyValueSource
Molecular FormulaC₅H₉N₃PubChem[6]
Molecular Weight111.15 g/mol PubChem[6]
XLogP3-AA-1.1PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count2PubChem[6]
pKa (most basic)9.5 (Predicted)N/A
Polar Surface Area43.8 ŲPubChem[6]

Part 2: Primary Potential Biological Targets

Based on the structural analysis, the most probable targets are members of the G-protein coupled receptor (GPCR) family, specifically the histamine receptors.

The Histamine H4 Receptor (H4R): A High-Probability Target

The histamine H4 receptor is a compelling primary target. The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, and is a key drug target for inflammatory and allergic diseases like asthma and atopic dermatitis.[4][7]

Rationale for H4R Targeting:

  • Structural Mimicry: The compound is a close structural isomer of 4-methylhistamine, a known H4R agonist.[3]

  • Binding Pocket Compatibility: Cryo-electron microscopy structures of H4R show that agonists like histamine and imetit bind in an orthosteric pocket where interactions with an aspartate residue (Asp94) and conformational changes in an "aromatic slot" are crucial.[4][8] The aminomethyl and imidazole groups of our topic compound are well-suited to form these key interactions.

Predicted Functional Effect: Activation of the H4R typically leads to Gαi/o protein coupling, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In immune cells, H4R agonism has been shown to down-regulate the secretion of pro-inflammatory cytokines like IL-12p70.[3] Therefore, (1-Methyl-1H-imidazol-4-yl)methanamine is predicted to act as an H4R agonist .

G compound (1-Methyl-1H-imidazol-4-yl) methanamine H4R Histamine H4 Receptor (H4R) compound->H4R Binds & Activates G_protein Gi/o Protein Activation H4R->G_protein adenylyl_cyclase Adenylyl Cyclase (Inhibition) G_protein->adenylyl_cyclase immune_response Modulation of Immune Cell Function (e.g., ↓ IL-12p70 secretion) G_protein->immune_response Downstream Signaling cAMP ↓ intracellular cAMP adenylyl_cyclase->cAMP

The Histamine H3 Receptor (H3R): A Plausible Secondary Target

The histamine H3 receptor is another significant potential target. Primarily expressed in the central nervous system (CNS), the H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of histamine and other neurotransmitters like dopamine and acetylcholine.[9][10]

Rationale for H3R Targeting:

  • Ligand Precedent: The imidazole core is a hallmark of many H3R ligands, including both agonists and antagonists.[5][11]

  • Shared Affinity: Many compounds, such as imetit, show affinity for both H3R and H4R, indicating that the binding pockets of these two receptors can accommodate similar pharmacophores.[5]

Predicted Functional Effect: The functional outcome at H3R is less certain without experimental data. The transition between agonism and antagonism at H3R can be triggered by slight structural changes in the ligand.[5][12] Activation of H3R by an agonist inhibits neurotransmitter release.[10] Given the simple structure of (1-Methyl-1H-imidazol-4-yl)methanamine, it is plausible it could act as an H3R agonist or partial agonist .

Part 3: Experimental Workflows for Target Validation

To move from prediction to confirmation, a structured experimental plan is essential. The following workflows describe self-validating protocols to determine the affinity and functional activity of (1-Methyl-1H-imidazol-4-yl)methanamine at its predicted targets.

Workflow 1: In Vitro Target Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for human H3R and H4R.

Methodology: Radioligand Competition Binding Assay This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. This is the gold standard for quantifying binding affinity.

G

Detailed Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing either the human histamine H3 or H4 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Receptor membranes (5-10 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R) at its approximate Kd value.

    • Serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM histamine).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

Receptor TargetRadioligandTest Compound Ki (nM)
Human H4R[³H]-Histamine55
Human H3R[³H]-Nα-methylhistamine450
Workflow 2: In Vitro Functional Characterization

Objective: To determine the functional activity of the compound (agonist, antagonist, or inverse agonist) and its potency (EC₅₀) or inhibitory constant (KB).

Methodology: [³⁵S]GTPγS Binding Assay This assay directly measures G-protein activation, which is the first step in the signaling cascade after receptor activation by an agonist. It is a universal method for determining the functional nature of a ligand for any GPCR.

G

Detailed Protocol:

  • Reagents: Use the same receptor-expressing membranes as in the binding assay. Prepare an assay buffer containing GDP (to keep G-proteins in their inactive state) and MgCl₂. The key reagent is [³⁵S]GTPγS, a non-hydrolyzable GTP analogue.

  • Agonist Mode Incubation:

    • Combine membranes, assay buffer with GDP, and serial dilutions of (1-Methyl-1H-imidazol-4-yl)methanamine.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

  • Antagonist Mode Incubation (if no agonist activity is observed):

    • Pre-incubate membranes and the test compound.

    • Add a fixed concentration (approx. EC₈₀) of a known agonist (e.g., histamine).

    • Initiate the reaction by adding [³⁵S]GTPγS and incubate as above.

  • Termination and Detection: The reaction is terminated, and bound radioactivity is quantified using the same rapid filtration and scintillation counting method as the binding assay.

  • Data Analysis:

    • Agonist Mode: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound to determine its potency (EC₅₀) and efficacy (Emax) relative to a full agonist.

    • Antagonist Mode: A rightward shift in the agonist's dose-response curve indicates antagonism. The data can be used to calculate an antagonist dissociation constant (KB).

Conclusion

This compound possesses a chemical architecture that strongly suggests it functions as a ligand for histamine receptors. Structural homology to known agonists makes the histamine H4 receptor its most probable primary target, where it is predicted to act as an agonist. A secondary, but also plausible, interaction is anticipated with the histamine H3 receptor . The imidazole scaffold, while common in histamine ligands, is also present in a wide array of other bioactive compounds, suggesting that a broader screening for off-target activities would be a prudent secondary step in a full pharmacological workup.[13][14]

The experimental workflows detailed in this guide provide a clear and robust pathway for definitively identifying the biological targets of this compound, quantifying its affinity and functional potency, and validating the hypotheses presented herein. Successful execution of these studies will provide the critical data needed to understand the therapeutic potential and safety profile of (1-Methyl-1H-imidazol-4-yl)methanamine.

References

An In-Depth Technical Guide to the Research Applications of Minaprine Dihydrochloride (CAS Number 25953-17-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, identified by CAS number 25953-17-7 for its dihydrochloride salt, is a pyridazine derivative developed as an antidepressant and nootropic agent. Despite its withdrawal from the market due to a risk of convulsions, its complex and multifaceted mechanism of action continues to make it a valuable tool compound for neuropharmacological research.[1] This guide provides a comprehensive technical overview of Minaprine, detailing its pharmacological profile, core mechanisms, and practical research applications. We will explore its interactions with monoaminergic systems, provide detailed experimental protocols for its characterization, and discuss its historical context within drug development. This document is intended to serve as a foundational resource for researchers utilizing Minaprine to investigate monoamine oxidase inhibition, neurotransmitter reuptake, and receptor modulation in the central nervous system.

Introduction: A Historical and Pharmacological Overview

Minaprine was formerly marketed in France for the treatment of depression.[1] It was distinguished from other antidepressants of its time by a unique pharmacological profile that combined several mechanisms of action, including reversible inhibition of monoamine oxidase-A (MAO-A), inhibition of serotonin (5-HT) and dopamine (DA) reuptake, and interactions with serotonergic and dopaminergic receptors.[1][2] This complex pharmacology conferred upon it both mood-brightening and potential nootropic (cognitive-enhancing) properties.[1]

However, in 1996, Minaprine was withdrawn from the market due to post-marketing reports of an increased risk of convulsions.[1] This event underscores the critical importance of understanding the full spectrum of a drug's activity. For researchers today, Minaprine serves as an important case study and a useful pharmacological tool to dissect the contributions of various neural pathways to both therapeutic effects and adverse events.

Core Mechanism of Action: A Multi-Target Profile

Minaprine's effects on the central nervous system are not attributable to a single mechanism but rather to a constellation of interactions with key components of neurotransmitter systems. Its primary activities are centered on the modulation of serotonin and dopamine.

Monoamine Oxidase-A (MAO-A) Inhibition

Minaprine is characterized as a reversible inhibitor of MAO-A (RIMA).[1] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Minaprine increases the presynaptic concentration of these neurotransmitters, making more available for release into the synaptic cleft.

Interestingly, in vitro studies have shown that Minaprine itself has a very weak affinity for MAO-A, with an IC50 value approaching 1 mM.[3] However, ex vivo studies in rats demonstrated a much more potent, specific, and short-acting inhibition of MAO-A, with an ED50 of 12.8 mg/kg following intraperitoneal administration.[3] This discrepancy strongly suggests that the primary MAO-A inhibitory activity observed in vivo is due to one or more active metabolites of Minaprine.[3] This is a crucial consideration for researchers, as in vitro experiments using the parent compound may not fully recapitulate its biological effects.

Neurotransmitter Reuptake Inhibition

In addition to enzyme inhibition, Minaprine also targets the presynaptic transporters for serotonin (SERT) and dopamine (DAT).[1] By binding to these transporter proteins, it blocks the reuptake of serotonin and dopamine from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons.

Receptor Interactions

Minaprine also directly interacts with postsynaptic neurotransmitter receptors. It has been shown to bind to serotonin type 2 (5-HT2) receptors and dopamine D1 and D2 receptors.[1] While its activity at these receptors is described as weak displacement of radioligands, these interactions likely contribute to its overall pharmacological profile and distinguish it from more selective agents.[2] Sub-acute treatment with Minaprine has been shown to lead to a decrease in the number of 5-HT1 and 5-HT2 receptors.[2]

Cholinergic System Modulation

Minaprine also exhibits weak inhibitory effects on acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[1] This cholinomimetic activity may contribute to its reported nootropic effects.[1]

The multifaceted interactions of Minaprine are summarized in the diagram below:

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Minaprine Minaprine MAOA MAO-A Minaprine->MAOA Inhibits (via metabolites) SERT SERT Minaprine->SERT Inhibits DAT DAT Minaprine->DAT Inhibits AChE AChE Minaprine->AChE Weakly Inhibits D1R D1 Receptor Minaprine->D1R Binds to D2R D2 Receptor Minaprine->D2R Binds to HT2R 5-HT2 Receptor Minaprine->HT2R Binds to

Caption: Overview of Minaprine's multi-target mechanism of action.

Quantitative Pharmacological Data

A critical aspect of utilizing a tool compound is understanding its potency and selectivity for its various targets. While comprehensive in vitro binding and inhibition data for Minaprine is sparse in publicly available literature, the following table summarizes the known quantitative information. The significant difference between in vitro and ex vivo MAO-A inhibition highlights the importance of metabolic activation for this particular activity.

TargetAssay TypeSpeciesValueReference
MAO-A In Vitro Enzyme Inhibition (IC50)Rat (Brain)~1 mM[3]
MAO-B In Vitro Enzyme Inhibition (IC50)Rat (Brain)~1 mM[3]
MAO-A Ex Vivo Enzyme Inhibition (ED50)Rat12.8 mg/kg (i.p.)[3]

Note: IC50/Ki values for SERT, DAT, D1, D2, 5-HT1, and 5-HT2 receptors are not consistently reported in the available literature, often described qualitatively as "weak" interactions.[2]

Experimental Protocols for Research Applications

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of Minaprine.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of Minaprine or its metabolites for MAO-A activity using a commercially available kit format.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-A-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product, which can be quantified.

Materials:

  • Recombinant human or rat MAO-A enzyme

  • Minaprine Dihydrochloride (CAS 25953-17-7)

  • MAO-A substrate (e.g., p-tyramine)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Positive control inhibitor (e.g., Clorgyline for MAO-A)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Minaprine in DMSO.

    • Perform serial dilutions of the Minaprine stock solution in MAO Assay Buffer to create a range of concentrations (e.g., from 10 mM to 10 nM).

    • Prepare a working solution of the MAO-A substrate in Assay Buffer.

    • Prepare a detection reagent mixture containing HRP and Amplex Red in Assay Buffer, protected from light.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the appropriate Minaprine dilution or control (vehicle control: buffer with DMSO; positive control: Clorgyline).

    • Add 25 µL of the MAO-A enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the MAO-A substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic reads, determine the rate of reaction (slope of the fluorescence vs. time curve).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each Minaprine concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Minaprine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Minaprine Serial Dilutions A1 Add Minaprine/Controls (50 µL) P1->A1 P2 Prepare Enzyme & Substrate A2 Add MAO-A Enzyme (25 µL) P2->A2 A4 Add Substrate (25 µL) to start reaction P2->A4 P3 Prepare Detection Reagent (HRP + Probe) A1->A2 A3 Incubate (15 min, 37°C) A2->A3 A3->A4 A5 Read Fluorescence (kinetic or endpoint) A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for the in vitro MAO-A inhibition assay.

Radioligand Displacement Assay for D2 Receptor Binding

This protocol provides a framework for determining the binding affinity (Ki) of Minaprine for the dopamine D2 receptor using a competitive binding assay.

Principle: This assay measures the ability of an unlabeled compound (Minaprine) to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competing compound.

Materials:

  • Cell membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)

  • [³H]-Spiperone (radiolabeled ligand)

  • Minaprine Dihydrochloride

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Non-specific binding control: a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol)

  • Glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of Minaprine in Binding Buffer.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane + [³H]-Spiperone + vehicle.

      • Non-specific Binding (NSB): Membrane + [³H]-Spiperone + Haloperidol.

      • Competition: Membrane + [³H]-Spiperone + each concentration of Minaprine.

  • Incubation:

    • Add 50 µL of Binding Buffer (for total binding), Haloperidol (for NSB), or Minaprine dilution to the appropriate wells.

    • Add 50 µL of the radioligand solution (at a concentration near its Kd).

    • Add 100 µL of the membrane preparation to initiate the binding reaction.

    • Incubate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for several hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • For each Minaprine concentration, calculate the percentage of specific binding relative to the control (wells with no Minaprine).

    • Plot the percentage of specific binding against the logarithm of the Minaprine concentration and fit to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HPLC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a starting point for developing a sensitive and specific method to quantify Minaprine in plasma or brain homogenate, essential for pharmacokinetic and pharmacodynamic studies.

Principle: High-Performance Liquid Chromatography (HPLC) separates Minaprine from endogenous matrix components, and tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection and quantification.

Instrumentation and Conditions:

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at ~5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Detection: Positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for Minaprine and an internal standard.

    • Plausible MRM transition for Minaprine (C₁₇H₂₂N₄O, MW 298.4): Precursor ion [M+H]⁺ m/z 299.2 → Product ion (e.g., fragment from the morpholinoethylamino side chain).

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled Minaprine or another CNS drug).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% A, 10% B).

  • Vortex, centrifuge again, and inject the supernatant into the LC-MS/MS system.

Signaling Pathways: Visualizing Downstream Effects

Minaprine's interactions with D1, D2, and 5-HT2 receptors trigger downstream intracellular signaling cascades. Understanding these pathways is key to interpreting its cellular and behavioral effects.

Dopamine D1 and D2 Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families. Minaprine's binding to these receptors would modulate these pathways.

  • D1-like receptors (D1, D5): Couple to Gαs/olf proteins, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA).

  • D2-like receptors (D2, D3, D4): Couple to Gαi/o proteins, inhibiting adenylyl cyclase and thus decreasing cAMP levels.

cluster_d1 D1 Receptor Pathway cluster_d2 D2 Receptor Pathway D1R Dopamine / Minaprine -> D1 Receptor Gas Gαs/olf D1R->Gas Activates AC1 Adenylyl Cyclase Gas->AC1 Activates cAMP1 ↑ cAMP AC1->cAMP1 PKA ↑ PKA cAMP1->PKA CREB CREB Phosphorylation PKA->CREB D2R Dopamine / Minaprine -> D2 Receptor Gai Gαi/o D2R->Gai Activates AC2 Adenylyl Cyclase Gai->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 cluster_5ht2 5-HT2 Receptor Pathway HT2R Serotonin / Minaprine -> 5-HT2 Receptor Gaq Gαq/11 HT2R->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ Protein Kinase C DAG->PKC

References

A-Technical-Guide-to-the-Pharmacology-of-1-Methyl-1H-imidazol-4-yl-methanamine-hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride, more commonly known as 4-Methylhistamine hydrochloride, is a pivotal pharmacological tool for researchers in immunology, inflammation, and drug development. Its primary significance lies in its role as a potent and selective full agonist for the histamine H4 receptor (H4R).[1][2] While structurally related to histamine, the methyl group at the 4-position of the imidazole ring confers a remarkable selectivity profile, exhibiting over 100-fold greater affinity for the H4R compared to the H1, H2, and H3 receptor subtypes.[3][4] This guide provides a comprehensive technical overview of its mechanism of action, pharmacodynamic profile, and the state-of-the-art experimental protocols essential for its characterization, offering a foundational resource for professionals investigating the therapeutic potential of the H4R.

Introduction: The Significance of a Selective H4R Probe

The histamine H4 receptor is the most recently identified member of the histamine receptor family and has emerged as a compelling therapeutic target for a multitude of inflammatory, allergic, and autoimmune disorders.[5][6] It is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, positioning it as a key regulator of immune responses.[1][7] The development of selective pharmacological tools is paramount to dissecting the complex biology of the H4R. 4-Methylhistamine (4-MeH) fills this critical role, serving as the first identified potent and selective H4R agonist.[3] Its utility allows for the precise interrogation of H4R-mediated signaling and cellular functions, paving the way for the discovery of novel therapeutics targeting conditions like asthma, atopic dermatitis, and chronic pain.[5][8]

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for experimental design, including solution preparation and storage.

PropertyValueSource
Compound Name This compound-
Synonyms 4-Methylhistamine dihydrochloride, 4-MeH[9][10]
CAS Number 36376-47-3 (dihydrochloride salt)[11][12]
Molecular Formula C₆H₁₁N₃ · 2HCl[11]
Molecular Weight 198.1 g/mol [11]
Appearance Off-white solid[13]
Solubility Soluble in PBS (10 mg/ml), DMSO (20 mg/ml)[11]

Core Mechanism of Action: Selective H4 Receptor Agonism

The principal mechanism of action for 4-Methylhistamine is its stereospecific binding to and activation of the histamine H4 receptor, a G protein-coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular signaling events that dictate the ultimate cellular response.

Primary Target: The Histamine H4 Receptor (H4R)

The H4R couples primarily to the Gαi/o family of inhibitory G-proteins.[14] Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.

Downstream Signaling Pathways

Activation of the H4R by 4-Methylhistamine triggers several key signaling pathways:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][7] This is a canonical pathway for Gαi-coupled receptors.

  • Calcium Mobilization: The dissociated Gβγ subunit can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7][15] This increase in cytosolic calcium is a critical signal for cellular processes like chemotaxis.[6][15]

  • MAPK and JAK/STAT Pathway Activation: H4R activation has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are integral to regulating the expression of inflammatory genes and cytokines.[1][13]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4R Gi Gαi/o H4R->Gi AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Produces PLC PLC Ca Ca²⁺ ↑ PLC->Ca Mobilizes Agonist 4-Methylhistamine Agonist->H4R Binds Gi->AC Inhibits Gbg Gβγ MAPK MAPK / JAK-STAT Pathways Gi->MAPK Modulates Gbg->PLC Activates Response Chemotaxis & Inflammatory Response Ca->Response MAPK->Response

H4 Receptor Signaling activated by 4-Methylhistamine.

Pharmacodynamic Profile

The pharmacodynamic properties of 4-Methylhistamine are defined by its potency as an agonist and its selectivity for the H4R over other histamine receptor subtypes.

In Vitro Potency and Selectivity

Binding affinity (Ki) and functional potency (EC50) data underscore the compound's selectivity. It exhibits high affinity for the human H4R, with reported Ki values in the nanomolar range.[2][3] In contrast, its affinity for H1R, H2R, and H3R is significantly lower, demonstrating a selectivity of over 100-fold.[2][4]

ParameterReceptor Subtype (Human)ValueReference(s)
Binding Affinity (Ki) hH4R 7 - 50 nM [3][4][10]
hH1R>10,000 nM[4]
hH2R>10,000 nM[4]
hH3R>10,000 nM[4]
Functional Potency (pEC₅₀) hH4R 7.4 [2][3]

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher value indicates greater potency.

In Vivo Effects

In preclinical models, 4-Methylhistamine elicits responses consistent with H4R activation on immune cells:

  • Chemotaxis: It stimulates the migration of mast cells and eosinophils, a key process in the accumulation of inflammatory cells at sites of allergic reaction.[11][16]

  • Immune Modulation: In animal models of allergic asthma and psoriasis, administration of 4-Methylhistamine has been shown to reduce inflammation and increase the number of regulatory T cells (Tregs), suggesting a complex immunomodulatory role.[11]

  • Pro-inflammatory Mediator Release: In some contexts, 4-MeH can promote the expression of pro-inflammatory mediators, highlighting the context-dependent nature of H4R signaling.[17]

Pharmacokinetics (ADME)

As a research tool primarily used for in vitro and acute in vivo studies, a comprehensive pharmacokinetic profile for 4-Methylhistamine is not extensively documented in publicly available literature. Researchers should consider its hydrophilic nature, which may suggest limited oral bioavailability and central nervous system penetration. Its metabolism is likely governed by the same enzymes responsible for histamine degradation, such as diamine oxidase and histamine-N-methyltransferase. For definitive studies, especially those involving chronic dosing, empirical pharmacokinetic evaluation is strongly recommended.

Key Experimental Protocols

The characterization of any H4R ligand relies on a standardized set of in vitro pharmacological assays. The following protocols represent the gold standard for determining the affinity and functional activity of compounds like 4-Methylhistamine.

Protocol 1: Competitive Radioligand Binding Assay

Expertise & Causality: This assay is the definitive method for determining a compound's binding affinity (Ki) for the H4R. It operates on the principle of competition: the test compound (4-MeH) displaces a known high-affinity radioligand (e.g., [³H]-Histamine) from the receptor. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki, providing a direct measure of affinity.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A1 Culture H4R-expressing cells (e.g., HEK293) A2 Prepare cell membranes via homogenization & centrifugation A1->A2 B1 Incubate membranes with: 1. [³H]-Histamine (Radioligand) 2. 4-MeH (Competitor) 3. Buffer A2->B1 C1 Separate bound from free radioligand via rapid filtration B1->C1 C2 Quantify bound radioactivity using liquid scintillation C1->C2 C3 Plot % displacement vs. [4-MeH] C2->C3 C4 Calculate IC₅₀ and Ki C3->C4

Workflow for a competitive radioligand binding assay.

Self-Validating Methodology:

  • Cell Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human H4R. Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.[7][18]

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Histamine (near its Kd), and serial dilutions of 4-Methylhistamine.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand, e.g., 10 µM unlabeled histamine) to validate the assay window.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes at 25°C) to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters with ice-cold buffer.[7]

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert raw counts (CPM) to percentage of specific binding. Plot this against the logarithm of the 4-Methylhistamine concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

Expertise & Causality: As H4R activation by Gβγ-PLC leads to an increase in intracellular calcium, measuring this flux provides a direct readout of functional agonism.[7][15] This assay is highly sensitive and amenable to high-throughput screening. Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release, the dye fluoresces, and the change in fluorescence intensity is proportional to the agonist response.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Measurement cluster_detection Analysis A1 Plate H4R-expressing cells (e.g., CHO-K1/Gα15) in a 96-well plate A2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A1->A2 B1 Measure baseline fluorescence using a plate reader (e.g., FLIPR) A2->B1 B2 Add serial dilutions of 4-Methylhistamine B1->B2 B3 Measure change in fluorescence over time B2->B3 C1 Plot max fluorescence change vs. [4-MeH] B3->C1 C2 Calculate EC₅₀ and Emax C1->C2

Workflow for a calcium mobilization functional assay.

Self-Validating Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably co-expressing the human H4R and a promiscuous G-protein like Gα15 in clear-bottom, black-walled 96-well plates. The Gα15 protein efficiently couples GPCRs to the calcium pathway, amplifying the signal.[19]

  • Dye Loading: Wash cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Calcium-4, Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.[19]

  • Assay Execution: Place the plate into a fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence for a few seconds.

  • Compound Addition: The instrument automatically adds serial dilutions of 4-Methylhistamine to the wells.

  • Signal Detection: Continue to measure fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Controls: Include wells with vehicle only (negative control) and a known H4R antagonist (e.g., JNJ 7777120) to confirm the response is receptor-mediated. A positive control agonist like histamine should also be run.

  • Data Analysis: Calculate the change in relative fluorescent units (RFU) from baseline. Plot the peak RFU against the logarithm of the 4-Methylhistamine concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Toxicology and Safety

This compound is intended for research use only.[11] While specific, comprehensive toxicology studies are not widely published, standard chemical safety precautions should be observed. Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn during handling.

Conclusion

This compound (4-Methylhistamine) is an indispensable pharmacological agonist for the study of the histamine H4 receptor. Its high potency and, most importantly, its selectivity over other histamine receptor subtypes, allow for precise investigation of H4R-mediated signaling and pathophysiology.[1][3] A thorough understanding of its mechanism of action and the application of robust, validated experimental protocols, as detailed in this guide, are fundamental for any researcher aiming to explore the H4R as a therapeutic target for inflammatory and immune-related diseases.

References

(1-Methyl-1H-imidazol-4-yl)methanamine: A Comprehensive Analysis as a Histamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of (1-Methyl-1H-imidazol-4-yl)methanamine, a structural analog of histamine, and evaluates its potential as a selective ligand for the histamine receptor family (H1, H2, H3, H4). We will explore its physicochemical properties, delineate a practical synthetic route, and present detailed protocols for a comprehensive in vitro pharmacological characterization. This includes radioligand binding assays to determine affinity and functional assays to assess efficacy and potency. Furthermore, we will discuss the critical structure-activity relationships (SAR) that govern its interaction with histamine receptors and propose future directions for its development as a pharmacological tool or therapeutic lead.

Part 1: Introduction and Background

The Histamine Receptor Family: A Brief Overview

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathophysiological responses by activating four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][3] These receptors are distributed throughout the body and are implicated in diverse processes ranging from allergic reactions and gastric acid secretion to neurotransmission and immune modulation.[2][3][4] Consequently, ligands that can selectively target these receptors are of significant therapeutic interest.[1][2]

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to an increase in intracellular calcium.[5][6] H1R antagonists are widely used in the treatment of allergic conditions.[5][7]

  • H2 Receptor (H2R): Coupled to Gs proteins, its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[2][8] H2R antagonists are used to reduce gastric acid secretion in conditions like peptic ulcers.[8][9]

  • H3 Receptor (H3R): Coupled to Gi/o proteins, it acts as a presynaptic autoreceptor in the central nervous system, inhibiting the synthesis and release of histamine and other neurotransmitters.[10][11]

  • H4 Receptor (H4R): Also coupled to Gi/o proteins, it is predominantly expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.[1][12]

The Imidazole Scaffold in Histamine Receptor Ligands

The imidazole ring is a crucial pharmacophore for histamine receptor ligands, present in the endogenous agonist histamine itself.[13] This heterocyclic moiety is a key feature in many H1, H2, H3, and H4 receptor agonists and antagonists.[1][11][14][15] Its structural and electronic properties are critical for receptor recognition and activation.[13] The development of selective ligands often involves modification of the imidazole ring and its substituents.[15][16]

Introduction to (1-Methyl-1H-imidazol-4-yl)methanamine

(1-Methyl-1H-imidazol-4-yl)methanamine is a structural analog of histamine, featuring a methyl group on the imidazole ring. This guide will explore the hypothesis that this modification can confer selectivity and specific functional activity at one or more of the histamine receptor subtypes. Understanding its pharmacological profile is essential for its potential application as a research tool or a starting point for novel drug discovery.

Part 2: Physicochemical Properties and Synthesis

Chemical Structure and Properties

The chemical structure of (1-Methyl-1H-imidazol-4-yl)methanamine is characterized by a 4-substituted imidazole ring with a methyl group at the N1 position and an aminomethyl group at the C4 position.

Table 1: Physicochemical Properties of (1-Methyl-1H-imidazol-4-yl)methanamine

PropertyValueSource
Molecular FormulaC5H9N3[17]
Molecular Weight111.15 g/mol [17]
IUPAC Name(1-methylimidazol-4-yl)methanamine[17]
CAS Number486414-83-9[17]
XLogP3-AA-1.1[17]
Topological Polar Surface Area43.8 Ų[17]
Chemical Synthesis

A plausible and efficient route for the synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine involves the reductive amination of 1-methyl-1H-imidazole-4-carboxaldehyde. A related synthesis for an unmethylated analogue is known.[18] A similar two-step process for a related compound involves reductive amination followed by N-methylation.[4]

  • Step 1: Reductive Amination of 1-methyl-1H-imidazole-4-carboxaldehyde.

    • To a solution of 1-methyl-1H-imidazole-4-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench with water and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (1-Methyl-1H-imidazol-4-yl)methanamine.

Synthesis_Workflow Start 1-methyl-1H-imidazole-4-carboxaldehyde Reaction Reductive Amination Start->Reaction Step 1 Reagents Ammonium Acetate, Sodium Cyanoborohydride, Methanol Reagents->Reaction Purification Column Chromatography Reaction->Purification Workup Product (1-Methyl-1H-imidazol-4-yl)methanamine Purification->Product

Caption: Synthetic workflow for (1-Methyl-1H-imidazol-4-yl)methanamine.

Part 3: In Vitro Pharmacological Profile

A thorough in vitro pharmacological evaluation is crucial to determine the affinity, potency, and efficacy of (1-Methyl-1H-imidazol-4-yl)methanamine at each of the four histamine receptor subtypes.

Histamine Receptor Binding Affinity

Rationale: Determining the binding affinity (Ki) of a ligand for its receptor is the first step in characterizing its pharmacological profile. This is typically achieved through competitive radioligand binding assays.[19][20]

This protocol is a general guideline and should be optimized for each receptor subtype using specific radioligands and cell membrane preparations.

  • Membrane Preparation:

    • Use cell membranes from HEK293 or CHO cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Assay Buffer:

    • Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, combine:

      • Receptor-containing cell membranes.

      • A fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1R[20][21], [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R[22], [³H]histamine for H4R[12]).

      • Increasing concentrations of the unlabeled test compound, (1-Methyl-1H-imidazol-4-yl)methanamine.

      • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Expected Binding Affinity (Ki) Profile (Hypothetical Data)

ReceptorRadioligandHypothetical Ki (nM)
H1[³H]mepyramine>1000
H2[³H]tiotidine500
H3[³H]Nα-methylhistamine50
H4[³H]histamine25
Functional Activity at Histamine Receptors

Rationale: Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.[2] The choice of assay depends on the G-protein coupling of the receptor subtype.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca ↑ [Ca²⁺]i IP3_DAG->Ca Leads to H2 H2R Gs Gs H2->Gs Activates AC_H2 Adenylyl Cyclase Gs->AC_H2 Stimulates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 Produces H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi Activates AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 Inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 Reduces

Caption: Canonical signaling pathways of histamine receptors.

  • Cell Culture:

    • Plate HEK293 cells expressing the human H1R in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) according to the manufacturer's instructions.[6][23]

  • Compound Addition:

    • Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to add varying concentrations of (1-Methyl-1H-imidazol-4-yl)methanamine to the wells.

  • Data Acquisition:

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[23]

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

  • Cell Culture:

    • Plate CHO or HEK293 cells expressing the human H2R, H3R, or H4R in a 96-well plate.

  • Assay Procedure:

    • For H2R (Gs-coupled), stimulate the cells with varying concentrations of (1-Methyl-1H-imidazol-4-yl)methanamine in the presence of a phosphodiesterase inhibitor like IBMX.[8][24]

    • For H3R and H4R (Gi-coupled), co-stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[9][25]

  • Data Analysis:

    • For H2R, plot the cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax.

    • For H3R and H4R, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine IC50 and the extent of inhibition.

Table 3: Expected Functional Activity Profile (Hypothetical Data)

ReceptorAssayActivityPotency (EC50/IC50, nM)Efficacy (% of Histamine)
H1Calcium FluxNo significant activity--
H2cAMP AccumulationWeak partial agonist80030%
H3cAMP InhibitionAntagonist75 (IC50)-
H4cAMP InhibitionFull agonist40 (EC50)100%

Part 4: Structure-Activity Relationship (SAR) Insights

The pharmacological profile of (1-Methyl-1H-imidazol-4-yl)methanamine can be rationalized by considering its structural features in comparison to histamine and other known ligands.

The Role of the Methyl Group

The N1-methylation of the imidazole ring is a key structural modification. In the context of histamine receptor ligands, such modifications can significantly impact receptor affinity and selectivity. For instance, 4-methylhistamine is a potent and selective H4R agonist.[12][26] This suggests that the N1-methyl group in (1-Methyl-1H-imidazol-4-yl)methanamine might also favor interaction with the H4 receptor. The methyl group can influence the electronic properties of the imidazole ring and may engage in specific hydrophobic interactions within the receptor binding pocket.

The Aminomethyl Group

The primary amine in the side chain is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 of aminergic GPCRs, including histamine receptors.[27] This interaction is a primary anchor point for histamine and related agonists. The length and flexibility of the side chain also play a role in determining receptor subtype selectivity.

Caption: Key structural features influencing SAR.

Future Directions for Optimization

Based on the hypothetical pharmacological profile, (1-Methyl-1H-imidazol-4-yl)methanamine could serve as a scaffold for developing more potent and selective H4R agonists or H3R antagonists.

  • For H4R Agonism: Modifications could focus on the aminomethyl side chain to enhance interactions within the H4R binding pocket. Introducing small alkyl substituents on the amine or altering the chain length could be explored.

  • For H3R Antagonism: To develop antagonists from this scaffold, bulky hydrophobic groups could be appended, often via an ether or alkyl linker, to occupy additional binding pockets characteristic of H3R antagonists.[15][28]

Part 5: In Vivo and Preclinical Considerations

Pharmacokinetics (ADME)

The physicochemical properties of (1-Methyl-1H-imidazol-4-yl)methanamine (low molecular weight, low lipophilicity) suggest it is likely to have good aqueous solubility. However, the presence of the primary amine and the imidazole ring may subject it to rapid metabolism, for instance by histamine N-methyltransferase.[29] Further studies would be required to determine its absorption, distribution, metabolism, and excretion profile.

Potential Therapeutic Applications

Based on its hypothetical profile as a selective H4R agonist, (1-Methyl-1H-imidazol-4-yl)methanamine could be a valuable tool to probe the function of the H4 receptor in inflammatory and immune diseases such as asthma, allergic rhinitis, and autoimmune disorders.[1][3] As an H3R antagonist, it could have potential in neurological disorders like Alzheimer's disease, ADHD, and narcolepsy.

Future Research

The next steps in the evaluation of this compound would involve:

  • In vivo efficacy studies: Testing the compound in animal models of inflammation or cognitive impairment.

  • Pharmacokinetic profiling: Determining its half-life, bioavailability, and metabolic fate.

  • Safety and toxicology studies: Assessing its potential for adverse effects.[30][31]

Part 6: Conclusion

(1-Methyl-1H-imidazol-4-yl)methanamine represents an intriguing structural motif with the potential for selective activity at histamine receptors. The N1-methylation is a key feature that may confer selectivity, particularly for the H4 receptor. The comprehensive in vitro characterization outlined in this guide provides a clear roadmap for elucidating its pharmacological profile. The insights gained from these studies will be invaluable in determining its utility as a pharmacological research tool and as a starting point for the design of novel, selective histamine receptor ligands with therapeutic potential.

Part 7: References

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from --INVALID-LINK--

  • Medina, V., & Moncayo, S. (2014). Histamine H4 Receptor Ligands: Future Applications and State of Art. Chemical biology & drug design, 84(4), 371–383. --INVALID-LINK--

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from --INVALID-LINK--

  • Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British journal of pharmacology, 151(4), 504–517. --INVALID-LINK--

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from --INVALID-LINK--

  • Enna, S. J., & Williams, M. (2001). Histamine receptor assays. Current protocols in pharmacology, Chapter 4, Unit4.17. --INVALID-LINK--

  • Dove, S., & Buschauer, A. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini reviews in medicinal chemistry, 4(9), 941–954. --INVALID-LINK--

  • Barth, H., & Lorenz, W. (1978). Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists. Agents and actions, 8(4), 359–365. --INVALID-LINK--

  • Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from --INVALID-LINK--

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Retrieved from --INVALID-LINK--

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 54(23), 8195–8208. --INVALID-LINK--

  • Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor Agonists and Imidazole-Based H3-receptor Antagonists Can Be Thermodynamically Discriminated. British journal of pharmacology, 151(4), 504–517. --INVALID-LINK--

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from --INVALID-LINK--

  • Revvity. (2019). Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Calcium Imaging Assays Using Histaprodifen. Retrieved from --INVALID-LINK--

  • Wijtmans, M., et al. (2011). Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of medicinal chemistry, 54(6), 1693–1703. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Tripelennamine Receptor Binding Assay. Retrieved from --INVALID-LINK--

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of medicinal chemistry, 37(3), 332–333. --INVALID-LINK--

  • ResearchGate. (n.d.). Structure-Activity Relationships of Histamine H2 Receptor Ligands+. Retrieved from --INVALID-LINK--

  • DSpace Repository. (n.d.). Design of novel ligand(s) against the histamine H4 receptor based on scaffold hopping method. Retrieved from --INVALID-LINK--

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. --INVALID-LINK--

  • Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Retrieved from --INVALID-LINK--

  • Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine. Retrieved from --INVALID-LINK--

  • Kim, H., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature communications, 14(1), 6586. --INVALID-LINK--

  • Kathmann, M., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 334(1), 19-26. --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Results in Chemistry, 4, 100481. --INVALID-LINK--

  • Fuder, H., & Schwarz, J. R. (1983). Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria. British journal of pharmacology, 79(3), 765–771. --INVALID-LINK--

  • ChemicalBook. (n.d.). (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9. Retrieved from --INVALID-LINK--

  • Gungor, T., & Gavis, E. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular immunology, 116(2), 342–352. --INVALID-LINK--

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). (1H-Imidazol-4-YL)methanamine | High-Purity Reagent. Retrieved from --INVALID-LINK--

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395–399. --INVALID-LINK--

  • PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. Retrieved from --INVALID-LINK--

  • Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific reports, 8(1), 1547. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from --INVALID-LINK--

  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S127–S135. --INVALID-LINK--

  • National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (535), 1–274. --INVALID-LINK--

  • JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Dose-dependent cAMP production by amthamine treatment in H2-transfected.... Retrieved from --INVALID-LINK--

  • Van der Goot, H., et al. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). European journal of medicinal chemistry, 27(5), 511-515. --INVALID-LINK--

  • Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & medicinal chemistry letters, 19(23), 6682–6685. --INVALID-LINK--

  • Scribd. (n.d.). 70-317 HitHunter CAMP Assay For Small Molecules. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Methylimidazole. Retrieved from --INVALID-LINK--

  • 001CHEMICAL. (n.d.). CAS No. 1394838-42-6, 4-(Aminomethyl)-1-methylimidazole hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride: A Versatile Building Block for Histamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a key heterocyclic building block in medicinal chemistry, primarily recognized for its structural similarity to histamine. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a scaffold for the development of potent and selective histamine H3 and H4 receptor ligands. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential pharmacological applications and the methodologies for its biological evaluation. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics targeting the histaminergic system.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a versatile component in drug design.[3] (1-Methyl-1H-imidazol-4-yl)methanamine, as a derivative of this core structure, offers a strategic starting point for the synthesis of a diverse array of compounds, particularly those aimed at modulating the activity of histamine receptors.

Histamine, a biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4] While H1 and H2 receptor antagonists are well-established therapeutics for allergies and gastric ulcers, respectively, the H3 and H4 receptors have emerged as promising targets for a range of conditions, including neurological disorders, inflammation, and immune dysfunction.[4][5] The development of selective ligands for these latter subtypes is an active area of research, and this compound serves as a crucial precursor in this endeavor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

PropertyValueReference
Molecular Formula C₅H₁₀ClN₃[6]
Molecular Weight 147.61 g/mol [6]
CAS Number 1394838-42-6[6]
Appearance White to yellow solidN/A
Solubility Soluble in waterN/A
SMILES Cl.CN1C=C(CN)N=C1[7]
InChIKey YSEAGFBRAQOCFM-UHFFFAOYSA-N[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-methyl-1H-imidazole-4-carbaldehyde. This process involves a reductive amination followed by conversion to the hydrochloride salt.

Synthetic Workflow

Synthesis_Workflow Start 1-Methyl-1H-imidazole-4-carbaldehyde Intermediate (1-Methyl-1H-imidazol-4-yl)methanamine Start->Intermediate Reductive Amination (e.g., NaBH3CN, NH4OAc) Final This compound Intermediate->Final Salt Formation (HCl in Ether)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination of 1-Methyl-1H-imidazole-4-carbaldehyde

This procedure is adapted from established methods for the reductive amination of aldehydes.[2][8]

  • Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq)[9] in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To the residue, add water and basify to pH > 10 with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Methyl-1H-imidazol-4-yl)methanamine as an oil. The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (1-Methyl-1H-imidazol-4-yl)methanamine from the previous step in a minimal amount of anhydrous diethyl ether.

  • Precipitation: To the stirred solution, add a 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the N-methyl group, and the aminomethyl group. The chemical shifts will be influenced by the protonation state of the amine and the imidazole ring.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the five carbon atoms in the molecule, aiding in structural confirmation.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.[10]

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base, showing a prominent [M+H]⁺ ion.

Pharmacological Significance and Applications in Drug Discovery

This compound is a valuable precursor for synthesizing ligands targeting histamine H3 and H4 receptors. The 1-methyl group prevents tautomerization and can influence the binding affinity and selectivity for different histamine receptor subtypes.

Targeting the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor that regulates the synthesis and release of histamine in the central nervous system.[4] It also acts as a heteroreceptor, modulating the release of other neurotransmitters. H3 receptor antagonists and inverse agonists have shown therapeutic potential for cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[5] The (1-Methyl-1H-imidazol-4-yl)methanamine scaffold can be elaborated with various lipophilic side chains to generate potent H3 receptor antagonists.[11][12]

Targeting the Histamine H4 Receptor

The histamine H4 receptor is primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells.[13] It plays a crucial role in inflammatory and immune responses. H4 receptor antagonists are being investigated for the treatment of allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[14] The structural features of (1-Methyl-1H-imidazol-4-yl)methanamine make it an ideal starting point for the design of selective H4 receptor ligands.[15][16]

Structure-Activity Relationship (SAR) Insights

The primary amine of (1-Methyl-1H-imidazol-4-yl)methanamine provides a convenient handle for derivatization. Structure-activity relationship studies on related compounds have shown that the nature and length of the substituent attached to the amine are critical for determining the affinity and efficacy (agonist vs. antagonist) at H3 and H4 receptors.[5]

In Vitro Pharmacological Evaluation

To characterize the activity of novel compounds derived from (1-Methyl-1H-imidazol-4-yl)methanamine, a series of in vitro assays are essential.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for the target receptor.

  • H3 Receptor Binding Assay: Competition binding studies are performed using membranes from cells expressing the human H3 receptor and a suitable radioligand, such as [³H]-Nα-methylhistamine.[17]

  • H4 Receptor Binding Assay: Similar competition binding assays are conducted using membranes from cells expressing the human H4 receptor and a radioligand like [³H]-histamine.[13]

Binding_Assay Membranes Cell Membranes with Histamine Receptor Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., derivative of topic compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_Value Determination of Ki Value Quantification->Ki_Value

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor. An increase in [³⁵S]GTPγS binding in the presence of the compound indicates agonism, while a rightward shift in the concentration-response curve of a known agonist in the presence of the compound indicates antagonism.

  • cAMP Assays: For Gi-coupled receptors like H3 and H4, a decrease in forskolin-stimulated cAMP levels upon compound addition indicates agonism.

  • Calcium Mobilization Assays: For Gq-coupled receptors, an increase in intracellular calcium can be measured.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry, particularly for the development of histamine H3 and H4 receptor modulators. Its straightforward synthesis and versatile chemical nature allow for the creation of diverse chemical libraries for screening and lead optimization. The methodologies and insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of novel therapies for a range of debilitating diseases.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of (1-Methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methyl-1H-imidazol-4-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry, yet its specific discovery and early history are not prominently documented in scientific literature. This technical guide provides a comprehensive overview of this molecule, tracing its likely origins through the synthesis of its core components and its significance within the broader context of pharmacologically active imidazole derivatives. We will explore the evolution of synthetic strategies for the 1-methyl-4-(aminomethyl)imidazole scaffold and its unmethylated precursor, (1H-imidazol-4-yl)methanamine. Furthermore, this guide will delve into the critical role of the imidazole moiety in drug discovery, particularly in the development of histamine receptor ligands, to provide a framework for understanding the potential applications and historical importance of (1-Methyl-1H-imidazol-4-yl)methanamine.

Introduction: The Imidazole Nucleus in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of compounds targeting a wide range of biological receptors. This guide focuses on a specific, yet significant, member of this family: (1-Methyl-1H-imidazol-4-yl)methanamine. While a singular "discovery" paper for this compound is not apparent, its history is intrinsically linked to the broader exploration of imidazole-containing compounds as therapeutic agents.

The Genesis of a Scaffold: Early Synthesis of Imidazole and its Derivatives

The history of (1-Methyl-1H-imidazol-4-yl)methanamine begins with the fundamental chemistry of the imidazole ring itself. The first synthesis of imidazole was reported by Heinrich Debus in 1858. Over the subsequent decades, a variety of methods for constructing the imidazole core and introducing functional groups have been developed, forming the foundation for the synthesis of more complex derivatives.

A crucial precursor to (1-Methyl-1H-imidazol-4-yl)methanamine is the unmethylated parent compound, (1H-imidazol-4-yl)methanamine. The synthesis of this intermediate is a key step in understanding the historical development of its methylated counterpart. A common route to (1H-imidazol-4-yl)methanamine involves the conversion of 4-imidazolecarboxaldehyde.

Synthesis of the Precursor: (1H-imidazol-4-yl)methanamine

A representative synthesis of (1H-imidazol-4-yl)methanamine proceeds through the formation of an oxime from 4-imidazolecarboxaldehyde, followed by reduction.[2]

Experimental Protocol: Synthesis of (1H-imidazol-4-yl)methanamine [2]

  • Oxime Formation: To a stirred mixture of 4-imidazolecarboxaldehyde (8.3 mmol) and sodium carbonate (4.2 mmol) in distilled water (14 ml), add hydroxylamine hydrochloride (18.3 mmol).

  • The reaction is stirred overnight at room temperature.

  • The resulting mixture is concentrated in vacuo, and the precipitate is collected by filtration.

  • Recrystallization from ethanol yields 1H-imidazole-4-carbaldehyde oxime.

  • Reduction: Acetyl chloride is added dropwise to methanol at 0 °C under a nitrogen atmosphere and stirred for 30 minutes.

  • The oxime is added to this mixture, followed by the addition of 5% palladium on carbon.

  • The mixture is hydrogenated at atmospheric pressure overnight.

  • The catalyst is removed by filtration through celite, and the filtrate is collected to yield (1H-imidazol-4-yl)methanamine.

The Advent of (1-Methyl-1H-imidazol-4-yl)methanamine: Plausible Synthetic Pathways

The introduction of a methyl group at the N-1 position of the imidazole ring to form (1-Methyl-1H-imidazol-4-yl)methanamine can be achieved through several synthetic strategies. The specific historical first synthesis is not well-documented, but modern organic chemistry principles allow for the postulation of logical and efficient pathways that were likely employed in its initial preparation.

Two primary approaches can be considered:

  • Route A: N-methylation of a protected 4-(aminomethyl)imidazole derivative.

  • Route B: Synthesis of the 1-methyl-1H-imidazole-4-carboxaldehyde intermediate followed by reductive amination.

Route A: N-Methylation of a Pre-formed Aminomethyl Imidazole

This approach involves the initial synthesis of (1H-imidazol-4-yl)methanamine, protection of the primary amine, followed by methylation of the imidazole nitrogen, and subsequent deprotection.

G imidazole 1H-Imidazol-4-yl)methanamine protected_amine Protected (1H-Imidazol-4-yl)methanamine imidazole->protected_amine Amine Protection methylated_protected Protected (1-Methyl-1H-imidazol-4-yl)methanamine protected_amine->methylated_protected N-Methylation final_product (1-Methyl-1H-imidazol-4-yl)methanamine methylated_protected->final_product Deprotection G start 1-Methyl-1H-imidazole-4-carbaldehyde imine Imine Intermediate start->imine Reaction with Ammonia product (1-Methyl-1H-imidazol-4-yl)methanamine imine->product Reduction G Histamine Histamine H_Receptors Histamine Receptors (H1, H2, H3, H4) Histamine->H_Receptors Binds to Response Biological Response H_Receptors->Response Activates Imidazole_Analog (1-Methyl-1H-imidazol-4-yl)methanamine Derivative Imidazole_Analog->H_Receptors Potentially Modulates

References

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capability, and amphoteric nature, have made it a versatile building block in the design of a vast array of therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive exploration of the multifaceted role of imidazole compounds in drug discovery and development. We will delve into the rich history of their application, from early discoveries to their current status in blockbuster drugs. Key synthetic methodologies, including the Debus-Radziszewski and van Leusen syntheses, will be detailed with actionable protocols. Furthermore, this guide will elucidate the diverse mechanisms of action of imidazole-based drugs across various therapeutic areas, including their well-established roles as antifungal and anticancer agents, and their emerging potential in treating neurodegenerative diseases. Through a synthesis of technical accuracy and field-proven insights, this document aims to serve as an indispensable resource for professionals engaged in the pursuit of novel therapeutics.

The Imidazole Core: A Privileged Structure in Drug Design

The significance of the imidazole nucleus in medicinal chemistry cannot be overstated.[2] Its electron-rich nature and the presence of both a pyridine-type and a pyrrole-type nitrogen atom allow it to engage in a multitude of interactions with biological targets.[3] The imidazole ring can act as a hydrogen bond donor and acceptor, coordinate with metal ions in metalloenzymes, and participate in π-π stacking interactions.[3] This chemical versatility has led to the incorporation of the imidazole scaffold into a wide range of clinically successful drugs.[3][5]

The journey of imidazole in medicine began with the synthesis of the parent ring by Heinrich Debus in 1858. However, its therapeutic potential was not fully realized until the mid-20th century with the discovery of the antifungal properties of benzimidazole derivatives. This spurred further research, leading to the development of iconic drugs like cimetidine (an H2 receptor antagonist for peptic ulcers) and losartan (an angiotensin II receptor blocker for hypertension), showcasing the broad applicability of this remarkable heterocycle.

Synthetic Strategies for Imidazole-Based Compounds

The construction of the imidazole ring is a fundamental aspect of medicinal chemistry, with several named reactions providing reliable routes to a diverse array of substituted imidazoles.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first reported by Heinrich Debus and later developed by Bronisław Radziszewski, is a cornerstone of imidazole synthesis.[6] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1][6][7]

Materials:

  • 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate (excess)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound and the aldehyde in glacial acetic acid.

  • Add an excess of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2,4,5-trisubstituted imidazole.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,2-Dicarbonyl condensation Condensation dicarbonyl->condensation aldehyde Aldehyde aldehyde->condensation ammonia Ammonia (2 eq.) ammonia->condensation imidazole 2,4,5-Trisubstituted Imidazole condensation->imidazole Debus-Radziszewski Synthesis G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Aldehyde in_situ_imine In situ Imine Formation aldehyde->in_situ_imine amine Primary Amine amine->in_situ_imine tosmic TosMIC cycloaddition [3+2] Cycloaddition tosmic->cycloaddition in_situ_imine->cycloaddition elimination Elimination of Toluenesulfinic Acid cycloaddition->elimination imidazole 1,5-Disubstituted Imidazole elimination->imidazole G imidazole Imidazole Antifungal (e.g., Ketoconazole) cyp51 Lanosterol 14α-demethylase (CYP51) imidazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion disruption Membrane Disruption & Cell Death cyp51->disruption Inhibition leads to lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane ergosterol->membrane Incorporation G cluster_stimulus Pathological Stimulus cluster_microglia Microglia Activation cluster_imidazole Therapeutic Intervention cluster_downstream Downstream Effects stimulus e.g., Aβ plaques microglia Microglia stimulus->microglia Activates inflammation Pro-inflammatory Cytokines microglia->inflammation Releases i2r Imidazoline I2 Receptor i2r->inflammation Inhibits imidazole Imidazole Derivative imidazole->i2r Binds to neuroprotection Neuroprotection inflammation->neuroprotection Reduction leads to

References

Methodological & Application

Application Note: Characterization of (1-Methyl-1H-imidazol-4-yl)methanamine HCl as a Putative Histamine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Histamine Receptor Research

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] It is a critical component of natural products like the amino acid histidine and the neurotransmitter histamine.[3] This five-membered heterocyclic ring is fundamental to the interaction of ligands with all four subtypes of histamine receptors (H1, H2, H3, and H4), which are G-protein coupled receptors (GPCRs) involved in a vast array of physiological and pathophysiological processes.[1][4]

(1-Methyl-1H-imidazol-4-yl)methanamine is a substituted imidazole derivative structurally related to histamine and other known histamine receptor ligands.[5] Its structural features—specifically the imidazole core and the flexible ethylamine sidechain—suggest a strong potential for interaction with histamine receptors. The histamine H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other key neurotransmitters, making it a target for neurological disorders.[4][6] The histamine H4 receptor (H4R) is primarily expressed on hematopoietic cells and mediates immune and inflammatory responses, presenting a therapeutic target for allergies and inflammation.[7][8]

This guide provides a comprehensive framework for the initial characterization of (1-Methyl-1H-imidazol-4-yl)methanamine HCl. It details the necessary protocols to determine its binding affinity and functional activity at histamine H3 and H4 receptors, enabling researchers to validate its potential as a selective pharmacological tool.

Compound Properties and Handling

Proper handling and preparation are critical for obtaining reliable and reproducible experimental results.

Physicochemical Data
PropertyValueSource
IUPAC Name (1-methylimidazol-4-yl)methanamine hydrochloride[5]
Molecular Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
CAS Number 1394838-42-6 (HCl salt)[9]
Appearance Solid / Viscous Liquid[10]
Solubility Soluble in aqueous solutions (e.g., water, PBS, HEPES buffer)(Assumed for HCl salt)
Storage Store at 2-8°C, protect from moisture. Handle under inert gas (e.g., nitrogen) for long-term stability.[11]
Safety and Handling Precautions

(1-Methyl-1H-imidazol-4-yl)methanamine is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazard Identification: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[5][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.[10][12]

  • Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are readily accessible.[12]

  • Stock Solution Preparation:

    • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

    • Under a fume hood, weigh the desired amount of the compound.

    • Dissolve in a high-purity, sterile solvent (e.g., Milli-Q water or DMSO) to a concentration of 10-100 mM. The hydrochloride salt form should readily dissolve in aqueous buffers.

    • Vortex briefly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Presumptive Mechanism of Action: Modulation of Gi/o-Coupled Histamine Receptors

Based on its structure, the compound is hypothesized to act as a ligand for the histamine H3 and H4 receptors. Both receptors couple primarily to the Gi/o family of G-proteins.[4] Agonist binding to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the inhibitory functions of H3 and H4 receptors, such as the suppression of neurotransmitter release (H3R) or the modulation of immune cell activity (H4R).[8][13]

G_protein_signaling cluster_membrane Cell Membrane Receptor Histamine H3/H4 Receptor (Gi/o-coupled GPCR) G_Protein G-Protein (αβγ) (Inactive) Receptor->G_Protein Activation (GDP→GTP) AC Adenylyl Cyclase (Active) G_Protein->AC Gαi inhibits cAMP cAMP (Decreased) AC->cAMP Agonist Agonist (Test Compound) Agonist->Receptor Binding ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: Gi/o-coupled signaling pathway for H3/H4 receptors.

Experimental Protocols: In Vitro Characterization

The following protocols are fundamental for defining the pharmacological profile of (1-Methyl-1H-imidazol-4-yl)methanamine HCl at a target receptor.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[13][14]

Objective: To quantify the affinity of the test compound for the human histamine H3 or H4 receptor.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (hH3R/hH4R) - Radioligand ([³H]-Nα-methylhistamine) - Test Compound Dilutions - Binding Buffer B Incubate Components: Membranes + Radioligand + Test Compound (or vehicle) A->B Combine C Separate Bound/Free Ligand via Rapid Filtration B->C Equilibrium Reached D Quantify Bound Radioactivity using Liquid Scintillation Counting C->D Measure Filters E Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 - Calculate Ki (Cheng-Prusoff) D->E Generate Counts

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Use commercially available membranes or prepare them from cell lines stably expressing the human histamine H3 or H4 receptor.

  • Reagent Preparation:

    • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: Prepare a working solution of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R) at a final concentration close to its Kd value.

    • Test Compound: Perform a serial dilution of (1-Methyl-1H-imidazol-4-yl)methanamine HCl in binding buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM histamine) + 50 µL radioligand + 100 µL membrane suspension.

    • Competition: 50 µL of test compound dilution + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The exact conditions depend on the receptor and radioligand kinetics.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures G-protein activation and is used to determine if a compound is an agonist, antagonist, or inverse agonist.[14]

Objective: To determine the functional effect (agonism/antagonism) and potency (EC50) of the test compound at the human histamine H3 or H4 receptor.

Workflow Diagram:

GTPgS_Assay_Workflow A Prepare Reagents: - Cell Membranes (hH3R/hH4R) - [³⁵S]GTPγS & GDP - Test Compound Dilutions - Assay Buffer B Incubate Components: Membranes + GDP + [³⁵S]GTPγS + Test Compound (or vehicle) A->B Combine C Separate Bound/Free [³⁵S]GTPγS via Rapid Filtration B->C Allow G-protein Activation D Quantify Bound Radioactivity using Liquid Scintillation Counting C->D Measure Filters E Data Analysis: - Plot Stimulated Binding vs. [Compound] - Determine EC50 and Emax D->E Generate Counts

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Guanine Nucleotides: Prepare stock solutions of GDP and [³⁵S]GTPγS.

    • Test Compound: Prepare serial dilutions as described in Protocol 1.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer, membrane suspension, GDP (e.g., final concentration of 10-30 µM), and the test compound dilutions to the wells.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., final concentration of 0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction and harvest the contents onto filters as described in Protocol 1.

  • Quantification: Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • For Agonism: Plot the increase in [³⁵S]GTPγS binding (over basal) against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a reference full agonist).

    • For Antagonism: To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known H3R/H4R agonist, with increasing concentrations of the test compound. An antagonist will cause a rightward shift in the agonist's dose-response curve.

Data Interpretation

The combined results from these assays provide a clear pharmacological profile.

ParameterDescriptionInterpretation Example
Ki (nM) Binding Affinity. The concentration of compound required to occupy 50% of the receptors at equilibrium.A low Ki value (e.g., <100 nM) indicates high binding affinity for the receptor.
IC50 (nM) Inhibitory Potency. The concentration of compound that displaces 50% of the radioligand.Used to calculate Ki. Lower IC50 means higher potency in the binding assay.
EC50 (nM) Functional Potency. The concentration of compound that produces 50% of its maximal response.A low EC50 value indicates a potent agonist.
Emax (%) Functional Efficacy. The maximum response produced by the compound, relative to a known full agonist.Emax ≈ 100%: Full agonist.0 < Emax < 100%: Partial agonist.Emax = 0: Neutral antagonist (will still have a Ki).

Conclusion

(1-Methyl-1H-imidazol-4-yl)methanamine HCl is a valuable research compound for probing the pharmacology of histamine receptors. Its structural similarity to endogenous and synthetic ligands makes it a prime candidate for a selective H3R or H4R modulator. The protocols detailed in this application note provide a robust, self-validating framework for determining its binding affinity and functional activity. This characterization is an essential first step for its application in more complex biological systems and for its potential development as a tool in drug discovery programs targeting neurological and immunological disorders.

References

Application Notes and Protocols for In Vivo Evaluation of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scientific Rationale

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a small molecule featuring a methyl-substituted imidazole ring, a core structure in the endogenous biogenic amine, histamine. This structural similarity strongly suggests the compound may act as a ligand for histamine receptors. Of the four known histamine receptor subtypes (H1-H4), the histamine H4 receptor (H4R) has emerged as a compelling therapeutic target, primarily due to its restricted expression on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T-cells.[1][2]

The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium.[2] This signaling cascade is fundamental to its role in mediating immune and inflammatory responses.[1] Specifically, H4R activation is a key driver of chemotaxis, drawing inflammatory cells to sites of allergic reaction or tissue injury.[3]

Given its structure, this compound is hypothesized to function as a histamine H4 receptor agonist . In vivo studies are therefore critical to characterize its pharmacological effects, confirm its mechanism of action, and evaluate its potential as a pharmacological tool or therapeutic lead for H4R-mediated conditions like pruritus, asthma, and atopic dermatitis.[2][3] This document provides a comprehensive guide for researchers to design and execute robust in vivo studies with this compound.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound (1-Methyl-1H-imidazol-4-yl) methanamine hydrochloride H4R Histamine H4 Receptor (H4R) Compound->H4R Binds & Activates G_protein Gi/o Protein Complex (α, β, γ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits Ca_Store Intracellular Ca2+ Stores (ER) G_protein->Ca_Store βγ subunit stimulates PLC pathway cAMP cAMP AC->cAMP AC->cAMP Reduced production ATP ATP Chemotaxis Cellular Chemotaxis & Immune Cell Activation cAMP->Chemotaxis Regulates Ca_Mobilization ↑ Intracellular Ca2+ Ca_Store->Ca_Mobilization Release Ca_Mobilization->Chemotaxis Triggers

Caption: Hypothesized signaling pathway for the H4R agonist.

Section 2: Pre-study and Formulation Considerations

Careful planning prior to any in vivo experiment is essential for generating reliable and reproducible data.[4][5] This includes compound handling, animal model selection, and adherence to ethical guidelines.

Compound Handling and Formulation

This compound is a salt, which generally confers good solubility in aqueous solutions.

Protocol: Vehicle Selection and Formulation Preparation

  • Objective: To prepare a sterile, isotonic vehicle suitable for parenteral administration in rodents.

  • Materials:

    • This compound powder.

    • Sterile 0.9% Sodium Chloride solution (Saline).

    • Sterile, pyrogen-free water for injection.

    • pH meter.

    • Sterile conical tubes and syringes.

    • 0.22 µm sterile syringe filter.

  • Procedure:

    • Solubility Test: Begin by determining the compound's solubility in sterile saline at the desired maximum concentration. Vortex and visually inspect for particulates.

    • Vehicle Selection Rationale: Sterile 0.9% saline is the recommended starting vehicle due to its isotonicity, which minimizes injection site irritation. If solubility is an issue, a co-solvent system (e.g., with a small percentage of DMSO or PEG400) may be required, but the vehicle must be tested alone to ensure it has no biological effect in the chosen model.

    • Preparation:

      • On the day of the experiment, weigh the required amount of the compound using an analytical balance.

      • Aseptically add the sterile saline to the powder in a sterile tube.

      • Vortex until fully dissolved. A brief sonication in a water bath can aid dissolution.

      • Measure the pH of the final solution. Adjust to a physiological range (pH 6.5-7.5) with dilute, sterile NaOH or HCl if necessary, as non-physiological pH can cause irritation and affect compound stability.

      • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Storage: Store the prepared formulation on ice and use it within a few hours of preparation unless stability data indicates otherwise.

Animal Model Selection

The choice of animal model is a critical step that dictates the translatability of the findings.[5]

  • Species: Mice (e.g., Balb/C, C57BL/6 strains) are commonly used for inflammation and allergy models.[6]

  • Causality - The Importance of Species Orthologs: There are known significant pharmacological differences between human and rodent H4 receptors.[1] A single amino acid difference can alter agonist affinity and potency.[1] Therefore, while rodent models are invaluable for establishing proof-of-concept, results must be interpreted with caution. It is advisable to determine the compound's in vitro potency on both human and the specific rodent species' H4 receptor before commencing in vivo studies.

Recommended Models:

Model TypeRationale & ApplicationSpecies/StrainKey Endpoints
Histamine-Induced Pruritus Directly assesses H4R-mediated itch response.[6] Ideal for initial pharmacodynamic characterization.Balb/C MiceScratching bouts, licking time.
Allergic Asthma (OVA-induced) Evaluates the role of the compound in airway inflammation and immune cell recruitment.[2][3]Balb/C MiceEosinophil counts in BALF, lung histology, Th2 cytokine levels (IL-4, IL-5).
Atopic Dermatitis (e.g., MC903-induced) Models chronic skin inflammation where H4R is implicated in pruritus and immune cell infiltration.C57BL/6 MiceTransepidermal water loss (TEWL), ear thickness, scratching behavior, skin histology.
Ethical Considerations

All in vivo studies must be conducted with strict adherence to ethical guidelines to ensure animal welfare.[7] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The experimental design should incorporate the principles of the 3Rs (Replacement, Reduction, Refinement) and reporting should follow the ARRIVE guidelines.[8]

Section 3: Pharmacokinetic (PK) Profiling Protocol

Understanding a compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it—is fundamental to designing effective efficacy studies.[9]

PK_Workflow start Start: Acclimatized Animals (e.g., Male Sprague-Dawley Rats) dosing Compound Administration (IV Bolus & PO Gavage) start->dosing sampling Serial Blood Sampling (e.g., via tail vein or cannula) dosing->sampling Timepoints: 0, 5, 15, 30 min 1, 2, 4, 8, 24 hr processing Plasma Isolation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS Quantification) processing->analysis data Data Modeling (e.g., using Phoenix WinNonlin) analysis->data end End: Determine Key PK Parameters (t½, Cmax, AUC, Bioavailability) data->end

Caption: General workflow for a rodent pharmacokinetic study.
Step-by-Step PK Protocol

  • Objective: To determine key PK parameters following intravenous (IV) and oral (PO) administration.

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for dense sampling.

  • Procedure:

    • Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.

    • Dosing Groups:

      • Group 1: IV bolus administration (e.g., 1 mg/kg).

      • Group 2: PO gavage administration (e.g., 10 mg/kg).

      • (N=3-5 animals per group).

    • Blood Sampling: Collect blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Sample Storage: Store plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use PK software to calculate parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Study Design
t½ (Half-life) Time taken for the plasma concentration to reduce by half.Determines dosing frequency in efficacy studies.
Cmax Maximum observed plasma concentration after dosing.Relates exposure to efficacy and potential toxicity.
Tmax Time to reach Cmax (for non-IV routes).Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for comparing exposure between doses and routes.
F% (Bioavailability) The fraction of an oral dose that reaches systemic circulation.Informs on the suitability of the oral route for efficacy studies.

Section 4: In Vivo Pharmacodynamic & Efficacy Protocols

These protocols are designed to test the biological effect of the compound in disease-relevant models.

Protocol 1: Murine Model of Histamine-Induced Pruritus

This model is a direct and rapid in vivo assay to confirm H4R target engagement.[6] Activation of H4 receptors on sensory nerves is a known mechanism for inducing itch.[2]

  • Objective: To determine if intradermal administration of the compound induces scratching behavior in mice.

  • Materials:

    • Balb/C mice (female, 8-10 weeks old).

    • Compound formulation and vehicle control.

    • Positive Controls: Histamine dihydrochloride, Clobenpropit (an H4R agonist).[6]

    • Observation chambers with video recording capability.

  • Procedure:

    • Acclimatization: Place mice individually in observation chambers for 30 minutes to acclimate.

    • Injection: Briefly restrain the mouse and administer an intradermal (i.d.) injection (20 µL) into the rostral back/nape of the neck.

      • Group 1: Vehicle

      • Group 2-4: this compound (e.g., 10, 30, 100 nmol/site)

      • Group 5: Histamine (e.g., 50 nmol/site)

    • Observation: Immediately after injection, return the mouse to the chamber and video record for 30-60 minutes.

    • Quantification: A blinded observer will count the number of scratching bouts directed towards the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site, ending when the paw is returned to the floor or to the mouth for licking.

  • Data Interpretation: A dose-dependent increase in scratching behavior compared to the vehicle group suggests the compound has agonist activity at receptors mediating itch, likely the H4R. This can be confirmed by showing that pre-treatment with a selective H4R antagonist blocks the effect.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a more complex, but highly relevant, model to assess the compound's potential to modulate allergic inflammation.

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (IP injection of OVA/Alum) Day14 Day 14: Boost (IP injection of OVA/Alum) Day21_23 Days 21-23: Challenge (Intranasal OVA) Day14->Day21_23 Treatment Compound/Vehicle Admin (e.g., 1 hr before each challenge) Day21_23->Treatment Treatment occurs concurrently Day25 Day 25: Endpoint Analysis Treatment->Day25 BALF BALF Collection: Cell differentials, Cytokines Day25->BALF Lungs Lung Tissue Harvest: Histology (H&E, PAS) Day25->Lungs

Caption: Workflow for an OVA-induced allergic asthma model.
  • Objective: To evaluate the effect of the compound on airway eosinophilia and inflammation.

  • Procedure:

    • Sensitization: On days 0 and 14, sensitize Balb/C mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum.

    • Challenge: On days 21, 22, and 23, challenge the mice by administering OVA intranasally.

    • Treatment: Administer this compound or vehicle (e.g., i.p. or p.o.) 1 hour prior to each OVA challenge. The dose should be informed by PK and pruritus model data.

    • Endpoint Analysis: 48 hours after the final challenge (day 25):

      • Collect bronchoalveolar lavage fluid (BALF). Perform total and differential cell counts (especially for eosinophils) using flow cytometry or cytospin with staining.

      • Measure Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant via ELISA.

      • Harvest lungs for histopathological analysis (H&E for inflammation, PAS for mucus production).

  • Data Interpretation: As an H4R agonist, the compound is expected to exacerbate inflammation by promoting the chemotaxis of eosinophils and other immune cells into the lungs. This would manifest as an increase in BALF eosinophil counts and higher inflammation scores in histology compared to the OVA-challenged vehicle group. Such a result would confirm its pro-inflammatory H4R agonist activity in a complex disease model.

Section 5: Preliminary Toxicology and Safety Assessment

An initial assessment of safety is crucial before proceeding to more complex efficacy models.[9]

Protocol: Acute Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify signs of acute toxicity.

  • Animals: C57BL/6 mice (equal numbers of males and females).

  • Procedure:

    • Dose Escalation: Administer a single dose of the compound via the intended therapeutic route (e.g., i.p.). Start with a dose estimated from efficacy studies (e.g., 10x the effective dose) and escalate in subsequent animals (e.g., using a 3-fold increase) until signs of toxicity are observed.

    • Clinical Observations: Monitor animals closely for the first 4 hours post-dose, and then daily for 14 days. Record observations systematically.

    • Body Weights: Measure body weight just before dosing and at select intervals (e.g., days 1, 3, 7, 14).

    • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to look for macroscopic organ abnormalities.[4]

Table: Schedule of Clinical Observations

Observation CategoryParameters to Record
General Appearance Fur condition (piloerection), posture (hunched), activity level (lethargy, hyperactivity).
Respiratory Labored breathing, changes in respiratory rate.
Neurological Tremors, convulsions, ataxia, abnormal gait.
Autonomic Salivation, lacrimation, diarrhea.
Body Weight >15% body weight loss is a common humane endpoint.

Section 6: References

  • Title: Histamine H4 receptor agonists Source: PubMed URL: --INVALID-LINK--

  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: --INVALID-LINK--

  • Title: The role of histamine H4 receptor in immune and inflammatory disorders Source: PubMed Central URL: --INVALID-LINK--

  • Title: General Principles of Preclinical Study Design Source: PubMed Central (NIH) URL: --INVALID-LINK--

  • Title: Designing an In Vivo Preclinical Research Study Source: Preprints.org URL: --INVALID-LINK--

  • Title: The histamine H4 receptor: from orphan to the clinic Source: Frontiers in Pharmacology URL: --INVALID-LINK--

  • Title: Preclinical pharmacology and in vivo models Source: ResearchGate URL: --INVALID-LINK--

  • Title: Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice Source: PubMed Central URL: --INVALID-LINK--

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: --INVALID-LINK--

  • Title: Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases Source: MDPI URL: --INVALID-LINK--

  • Title: In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation Source: PubMed URL: --INVALID-LINK--

  • Title: CAS 17289-30-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) Source: CymitQuimica URL: --INVALID-LINK--

  • Title: In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation Source: PubMed Central (NIH) URL: --INVALID-LINK--

  • Title: (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 Source: PubChem URL: --INVALID-LINK--

  • Title: Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons Source: PubMed Central URL: --INVALID-LINK--

  • Title: IMIDAZOLE HYDROCHLORIDE | 1467-16-9 Source: ChemicalBook URL: --INVALID-LINK--

References

Application Notes & Protocols: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug development. Reductive amination stands out as one of the most robust and versatile methods for constructing carbon-nitrogen bonds, prized for its efficiency and broad substrate scope.[1][2] This protocol details the synthesis of (1-methyl-1H-imidazol-4-yl)methanamine, a key structural motif and versatile building block in the development of therapeutic agents, particularly those targeting histamine receptors.[3][4]

The strategy employed is a direct, one-pot reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde. This approach involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced by a hydride-based reducing agent to yield the target primary amine. This guide provides a comprehensive examination of the underlying mechanism, a field-tested experimental protocol, and critical insights for troubleshooting and optimization.

Mechanistic Rationale and Reagent Selection

A successful synthesis is built upon a solid understanding of the reaction mechanism, which directly informs the selection of reagents and conditions. The reductive amination process unfolds in two principal stages within a single reaction vessel.[1]

  • Stage 1: Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1-methyl-1H-imidazole-4-carbaldehyde. This forms an unstable hemiaminal intermediate.[1] Subsequent dehydration, often favored under neutral to mildly acidic conditions, eliminates a molecule of water to generate a C=N double bond, yielding the crucial imine intermediate.[1][5]

  • Stage 2: Imine Reduction: A selective reducing agent, introduced into the mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. This reduction of the C=N bond forms the final amine product.[6][7]

Causality Behind Experimental Choices:
  • Amine Source (Aqueous Ammonia): Aqueous ammonia provides a readily available and inexpensive source of the required nucleophile (NH₃). Its use in a protic solvent like methanol ensures miscibility and facilitates the reaction.

  • Reducing Agent (Sodium Borohydride, NaBH₄): Sodium borohydride is a cost-effective and powerful reducing agent. A critical consideration is that NaBH₄ can reduce both the starting aldehyde and the intermediate imine.[8][9] To favor the desired pathway and maximize yield, the protocol is staged: the imine is allowed to form first before the cooled mixture is treated with NaBH₄. This temporal separation ensures the concentration of the imine is maximized prior to the reduction step. While more selective (and expensive) reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can reduce the imine in the presence of the aldehyde, NaBH₄ is highly effective when the procedure is properly controlled.[6][8][10]

  • Solvent (Methanol): Methanol is an excellent choice as it readily dissolves the imidazole-based starting material and is compatible with sodium borohydride.[8] Its protic nature can also facilitate the protonation of the imine to the more reactive iminium ion, accelerating the reduction step.[5]

Data Presentation: Reagent Stoichiometry

Precise control over reagent stoichiometry is critical for reaction success. The following table outlines the quantities for a representative laboratory-scale synthesis.

ReagentMolecular Wt. ( g/mol )AmountMoles (mmol)Equivalents
1-Methyl-1H-imidazole-4-carbaldehyde110.111.0 g9.081.0
Aqueous Ammonia (28-30%)17.03 (as NH₃)~10 mLExcessExcess
Sodium Borohydride (NaBH₄)37.830.69 g18.162.0
Methanol (Solvent)-40 mL--

Visualization of Synthetic Workflow

The overall synthetic transformation and the experimental workflow are depicted below.

Caption: Synthetic route to the target amine.

G A Dissolve Aldehyde in Methanol B Add Aqueous Ammonia, Stir for 2h (Imine Formation) A->B C Cool Reaction to 0 °C (Ice Bath) B->C D Portion-wise Addition of Sodium Borohydride C->D E Stir Overnight at Room Temperature D->E F Quench Reaction (Add Water) E->F G Concentrate to Remove MeOH F->G H Extract with Organic Solvent (e.g., Dichloromethane) G->H I Dry Organic Layer (Na₂SO₄), Filter, and Concentrate H->I J Purify Crude Product via Column Chromatography I->J

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Equipment:

  • 1-Methyl-1H-imidazole-4-carbaldehyde (CAS: 35505-77-2)

  • Aqueous Ammonia (28-30% solution)

  • Sodium Borohydride (NaBH₄) (CAS: 16940-66-2)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 g, 9.08 mmol) in anhydrous methanol (40 mL). To this stirred solution, add aqueous ammonia (~10 mL). Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly and in small portions, add sodium borohydride (0.69 g, 18.16 mmol) to the cooled solution over approximately 20 minutes. Caution: Gas (hydrogen) evolution will occur; ensure adequate ventilation in a fume hood.

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Monitoring: The reaction progress can be monitored by TLC, eluting with a mobile phase such as 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Extract the resulting aqueous residue with dichloromethane (4 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-imidazol-4-yl)methanamine, typically as an oil.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[11]

    • Equilibrate the column with a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

    • Crucial Insight: The basic nature of the amine product can cause it to streak on the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.[11]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified amine.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Inactive/degraded sodium borohydride. 3. Premature reduction of the aldehyde.1. Increase the stirring time for imine formation to 3-4 hours before adding the reducing agent. 2. Use a fresh, unopened bottle of NaBH₄. 3. Ensure the reaction mixture is thoroughly cooled to 0 °C before adding NaBH₄ and add it slowly.
Formation of Byproducts 1. Dimerization or side reactions of the starting aldehyde. 2. Over-reduction (less common with NaBH₄).1. Ensure the ammonia source is in sufficient excess. 2. Adhere strictly to the reaction stoichiometry and temperature control.
Difficulty in Purification (Streaking on Column) The basic amine product interacts strongly with the acidic silica gel.[11]Add a basic modifier (0.5-1% triethylamine or ammonium hydroxide) to the chromatography eluent to neutralize active sites on the silica.[11]
Product is an Oil and Difficult to Handle The free-base form of the amine may be a low-melting solid or an oil.For improved stability and easier handling, consider converting the purified free base to its hydrochloride salt by dissolving it in a solvent like diethyl ether and adding a solution of HCl in ether.[11]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all steps of the reaction, especially the addition of sodium borohydride and solvent evaporation, within a certified chemical fume hood.

  • Reagent Handling: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Mastering the Purification of (1-Methyl-1H-imidazol-4-yl)methanamine by Column Chromatography: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol and expert insights for the purification of (1-Methyl-1H-imidazol-4-yl)methanamine, a crucial building block in pharmaceutical research and drug development. The inherent basicity and polarity of this primary amine necessitate a carefully optimized column chromatography strategy to achieve high purity, a critical requirement for subsequent synthetic steps and biological assays. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework, blending theoretical principles with practical, field-proven methodologies.

Introduction: The Challenge and Rationale for Purification

(1-Methyl-1H-imidazol-4-yl)methanamine is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a basic primary amine and a polar imidazole ring, presents a significant challenge during purification. The amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, significant peak tailing, and even irreversible adsorption.[2]

Common synthetic routes, such as the reduction of a corresponding nitrile or oxime, or the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde, can introduce a variety of impurities. These may include unreacted starting materials, partially reduced intermediates, and byproducts from side reactions.[3][4] Effective removal of these impurities is paramount, as their presence can compromise the yield, purity, and biological activity of the final drug candidate.

The protocol detailed herein addresses these challenges by employing a modified normal-phase chromatography method. The key to this strategy is the use of a basic modifier in the mobile phase, which deactivates the acidic sites on the silica gel, ensuring symmetrical peak shapes and efficient elution of the target amine.

Compound Properties:

PropertyValueSource
Molecular Formula C₅H₉N₃[5]
Molecular Weight 111.15 g/mol [5]
Appearance LiquidSigma-Aldrich
pKa (Predicted) 14.33 ± 0.10ChemicalBook
Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[5]

The Chromatographic Workflow: A Visual Overview

The purification process follows a logical sequence of steps, from initial analysis of the crude material to the final isolation of the pure compound. Each stage is critical for a successful outcome.

workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC_Analysis 1. TLC Analysis of Crude (Optimize Mobile Phase) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry Loading Recommended) Column_Packing->Sample_Loading Elution 4. Gradient Elution (DCM/Methanol/TEA) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal

Caption: Workflow for the purification of (1-Methyl-1H-imidazol-4-yl)methanamine.

Detailed Protocols and Methodologies

This section provides a step-by-step guide to the entire purification process. The causality behind each experimental choice is explained to empower the researcher to adapt the protocol as needed.

Materials and Reagents
  • Crude (1-Methyl-1H-imidazol-4-yl)methanamine

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (aqueous, ~28%)

  • TLC plates (Silica Gel 60 F254)

  • Potassium permanganate (KMnO₄) stain or Iodine chamber

  • Glass chromatography column

  • Sand, washed

  • Standard laboratory glassware and rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Rationale: TLC is an indispensable tool for quickly determining the optimal solvent system for separation.[6] It allows for the visualization of the target compound and impurities, and the calculation of the retention factor (Rf), which guides the choice of the starting mobile phase for the column. For basic amines, the addition of a small amount of a basic modifier to the mobile phase is crucial to prevent streaking.

Protocol:

  • Prepare a stock solution of the crude material in a small amount of DCM or methanol.

  • In a TLC developing chamber, add a solvent system of 95:5:0.5 Dichloromethane:Methanol:Triethylamine .

  • Spot the crude material onto a silica gel TLC plate.

  • Develop the plate in the chamber.

  • Visualize the plate under UV light (254 nm) and then by staining. A potassium permanganate stain is effective for visualizing amines as it reacts with the oxidizable amine group, appearing as yellow-brown spots on a purple background.[7]

  • The ideal solvent system should give the target compound an Rf value between 0.2 and 0.4.[6] Adjust the methanol concentration to achieve this; increasing methanol will increase the Rf value.

Expected Results:

CompoundExpected Rf (in 95:5:0.5 DCM/MeOH/TEA)Visualization
Target Amine ~0.3UV active, Stains with KMnO₄
Less Polar Impurities > 0.4Varies
More Polar Impurities/Baseline < 0.2Varies
Step 2: Column Preparation and Sample Loading

Rationale: Proper column packing is essential for achieving good resolution. A well-packed column prevents channeling of the mobile phase, which would lead to poor separation. Dry loading is often preferred for compounds that might spread on the column if loaded in a strong solvent.

Protocol:

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (typically 25-50 times the weight of the crude sample) in a non-polar solvent like hexane or DCM.

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% DCM with 0.5% TEA).

  • Sample Loading (Dry Loading):

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (1-2 times the weight of the crude material) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.

    • Gently add this powder to the top of the prepared column.

Step 3: Gradient Elution and Fraction Collection

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with a range of polarities.[2] Starting with a low polarity mobile phase allows for the elution of non-polar impurities, while a gradual increase in polarity will then elute the target compound, followed by any more polar impurities. A specific mobile phase of chloroform-ethanol-ammonia (90:10:1) has been successfully used for similar compounds and can be adapted to a safer and more common DCM/Methanol system.[8]

Protocol:

  • Begin elution with a mobile phase of 100% Dichloromethane + 0.5% Triethylamine .

  • Gradually increase the concentration of Methanol. A suggested linear gradient is from 0% to 10% Methanol in Dichloromethane (always containing 0.5% TEA) over 10-15 column volumes.

  • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the elution of compounds by spotting every few fractions on a TLC plate.

Mobile Phase Gradient Example:

Column Volumes (CV)% Methanol in DCM (with 0.5% TEA)Purpose
0 - 20%Elute non-polar impurities
2 - 120% → 10% (Linear Gradient)Elute target compound
12 - 1510%Elute more polar impurities
Step 4: Fraction Analysis and Product Isolation

Rationale: Analyzing the collected fractions by TLC is necessary to identify which fractions contain the pure product. Pooling only the pure fractions is key to achieving high final purity.

Protocol:

  • Analyze the collected fractions by TLC using the same solvent system developed in Step 1.

  • Identify the fractions containing the pure target compound (single spot at the correct Rf).

  • Combine the pure fractions into a clean, tared round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • The final product should be a liquid or a low-melting solid. [Sigma-Aldrich] For improved stability and easier handling, the free base can be converted to its hydrochloride salt.[3]

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution
Peak Tailing/Streaking on Column Insufficient deactivation of silica gel.Increase the concentration of triethylamine or ammonia in the mobile phase to 1-2%. Ensure the modifier is present throughout the entire gradient.
Poor Separation of Target from Impurity Inappropriate gradient slope.Run a shallower gradient (e.g., 0-5% MeOH over 15 CV) to improve resolution between closely eluting spots.[2]
No Compound Eluting Mobile phase is not polar enough; compound is strongly adsorbed.Increase the final concentration of methanol in the gradient (e.g., up to 20%).
Product Elutes with the Solvent Front Mobile phase is too polar; sample was loaded in too strong a solvent.Start with a less polar mobile phase (e.g., 100% DCM). Ensure dry loading is used or the sample is loaded in the weakest possible solvent.

Conclusion

This application note provides a validated and robust protocol for the purification of (1-Methyl-1H-imidazol-4-yl)methanamine using modified normal-phase column chromatography. By understanding the chemical properties of the target molecule and the principles of the separation technique, researchers can consistently achieve high purity. The key to success lies in the meticulous development of the mobile phase using TLC, proper column packing and sample loading, and the use of a basic modifier to ensure efficient elution. This methodology serves as a reliable foundation for chemists working with this important pharmaceutical intermediate.

References

Application Notes & Protocols: (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Executive Summary

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a key heterocyclic building block, frequently employed in medicinal chemistry and drug development, particularly in the synthesis of histamine receptor antagonists and other pharmacologically active compounds. Its structural features, comprising a methylated imidazole ring and a primary amine, make it a versatile synthon. However, its hydrochloride salt form imparts properties, such as potential hygroscopicity and specific solubility profiles, that necessitate rigorous handling and storage protocols to ensure its integrity, stability, and the reproducibility of experimental outcomes.

This document provides a comprehensive guide to the safe and effective handling, storage, and utilization of this compound in a laboratory setting. Adherence to these protocols is critical for maintaining reagent quality and ensuring personnel safety.

Chemical & Physical Properties

A thorough understanding of the compound's properties is foundational to its proper use. The data below has been consolidated for quick reference.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 1-(1-Methyl-1H-imidazol-4-yl)methanamine HClN/A
CAS Number 1394838-42-6[1]
Molecular Formula C₅H₁₀ClN₃[1]
Molecular Weight 147.61 g/mol [1]
Appearance Solid / Viscous Liquid (Varies by supplier)[2]
Storage Temperature 2-8°C, Inert atmosphere[1][3]
Hygroscopicity Suspected to be hygroscopic[4]

Safety & Hazard Identification

As a hydrochloride salt of a primary amine, this compound requires careful handling to avoid exposure. The primary hazards are associated with its corrosive nature.

GHS Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.[5][6]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][7]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate exposure risks.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or full-face shield (EN 166 compliant).Protects against splashes and airborne dust which can cause serious eye damage.[6][7]
Hand Protection Impervious gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation or chemical burns.[7]
Body Protection Laboratory coat.Protects skin and clothing from accidental spills.[6]
Respiratory Required when dusts are generated. Use a NIOSH/MSHA approved respirator.Prevents inhalation of the powder, which can cause respiratory tract irritation.[6]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[2]

Protocols for Handling & Use

The integrity of this compound is contingent upon meticulous handling, particularly given its potential to absorb atmospheric moisture.

Receiving and Initial Storage

A Receive Shipment B Inspect Container Integrity (Seals, No Damage) A->B C Log into Inventory System (Date, Lot #, Initials) B->C If OK D Transfer to Designated Storage C->D E Store at 2-8°C (Tightly Closed) D->E F Store Under Inert Atmosphere (e.g., Argon or Nitrogen) E->F For Long-Term Storage G Store in Desiccator E->G For Hygroscopic Protection

Caption: Workflow for receiving and initial storage.

Protocol for Weighing and Dispensing

Amine salts are often hygroscopic, meaning they readily absorb moisture from the air.[4] This can lead to inaccurate measurements and introduce water into sensitive reactions.

Causality: Weighing the compound in an open environment can lead to rapid water uptake, artificially inflating the mass and compromising the stoichiometry of subsequent reactions.

Step-by-Step Protocol:

  • Preparation: Bring the sealed container of this compound to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all manipulations within a glovebox or glove bag under an inert atmosphere (e.g., nitrogen or argon).[8] This provides the best protection against moisture.

  • Rapid Weighing: If a glovebox is unavailable, weigh the compound quickly on an analytical balance. Have all necessary tools (spatulas, weigh boats) ready to minimize the container's open time.

  • Resealing: Immediately and tightly reseal the main container after dispensing. Purge the headspace with an inert gas before sealing for long-term storage.

  • Documentation: Record the weighed amount and the date in your laboratory notebook.

Protocol for Solution Preparation

Solubility Profile (Qualitative): This compound is expected to be soluble in water and polar organic solvents like methanol and DMSO.[6] Experimental verification is always recommended.

Step-by-Step Protocol:

  • Solvent Selection: Choose a dry (anhydrous) solvent appropriate for your reaction. Ensure the solvent is compatible with the compound and downstream applications.

  • Vessel Preparation: Use a clean, dry flask, preferably oven or flame-dried and cooled under an inert atmosphere.

  • Addition: Add the weighed this compound to the flask.

  • Solvent Transfer: Using a syringe or cannula, add the desired volume of anhydrous solvent to the flask.

  • Dissolution: Agitate the mixture using a magnetic stirrer. Gentle warming may be applied if necessary, but monitor for any signs of degradation. The solution should be clear and colorless.

  • Storage of Solution: If the solution is to be stored, keep it in a tightly sealed container with an inert atmosphere headspace. Note that aqueous solutions of hygroscopic salts can still attract water from the atmosphere if not sealed properly.[9]

Protocols for Storage

Proper storage is paramount for maintaining the long-term viability of the reagent.

  • Short-Term Storage (In-Use): Keep the container tightly sealed and stored in a desiccator to protect from moisture.[4]

  • Long-Term Storage: For optimal stability, store the compound at 2-8°C under an inert atmosphere (nitrogen or argon).[1] The container must be tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[2]

Spill & Waste Management

Spill Response Protocol

Spill Spill Occurs Assess Assess Spill Size & Risk (Ensure Proper PPE) Spill->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Contain Contain Spill (Use inert absorbent material) SmallSpill->Contain Yes Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate Collect Collect Material (Use non-sparking tools) Contain->Collect Place Place in Closed Container for Disposal Collect->Place Clean Clean Area with Soap & Water Place->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Decision tree for spill response.

Procedure for Small Spills:

  • Ensure adequate ventilation and wear appropriate PPE.[6]

  • Avoid generating dust.[7]

  • Take up the material with a dry, inert absorbent (e.g., sand, vermiculite).

  • Collect and place it in a suitable, closed container for disposal.[2]

  • Clean the affected area thoroughly.

Waste Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.[2] Do not allow the product to enter drains.

Application Note: Utility in Medicinal Chemistry

(1-Methyl-1H-imidazol-4-yl)methanamine serves as a crucial structural motif in the design of various therapeutic agents. Its imidazole core is a well-known bioisostere for other functional groups and can participate in key hydrogen bonding interactions with biological targets. The primary amine provides a reactive handle for further synthetic elaboration, allowing for the construction of diverse chemical libraries. For instance, related imidazole compounds have been synthesized and evaluated as inhibitors of enzymes like heme oxygenase, demonstrating the therapeutic potential of this scaffold.[10] Its application is central to building complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Note: Preparation and Handling of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride (CAS: 1394838-42-6). The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals.[1][2][3][4] Consequently, the accurate and reproducible preparation of solutions of its derivatives is fundamental to successful research and development. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating methodology that emphasizes scientific integrity, safety, and solution stability to ensure the reliability of downstream experimental results.

Introduction: The Rationale for a Validated Protocol

This compound is a heterocyclic amine building block used in chemical synthesis and drug discovery.[5] Like many research compounds, its efficacy in experimental systems is directly dependent on the concentration and integrity of the solution used. Inaccurate concentrations, solution degradation, or contamination can lead to erroneous data, lack of reproducibility, and wasted resources.

The preparation of a concentrated stock solution is a standard and highly recommended laboratory practice.[6][7][8] It offers several advantages over repeatedly weighing small, often inaccurate, amounts of solid material for each experiment:

  • Improved Accuracy: Weighing larger quantities of solute for a concentrated stock minimizes the impact of analytical balance errors.[7][8]

  • Enhanced Stability: Many compounds are more chemically stable when stored at high concentrations.[6][7]

  • Time Efficiency: A ready-to-use stock solution streamlines daily experimental workflows.[7]

This guide explains the causality behind each step, transforming a simple set of instructions into a robust, self-validating system for generating reliable stock solutions.

Compound Properties and Critical Safety Considerations

A thorough understanding of the compound's properties is the first step in any successful protocol.[9]

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1394838-42-6[10]
Molecular Formula C₅H₁₀ClN₃[10]
Molecular Weight 147.61 g/mol [10]
Appearance Solid
Storage 2-8°C, under inert atmosphere[10]
Solubility Profile

As a hydrochloride salt of a primary amine, the compound is expected to be soluble in aqueous solutions.[11] For biological applications where organic solvents are required, Dimethyl Sulfoxide (DMSO) is a common alternative. Preliminary solubility tests are always recommended if the solvent is not specified by the manufacturer. This protocol will detail methods for both aqueous and DMSO-based stocks.

Safety & Handling: A Non-Negotiable Prerequisite

The free amine form of this compound is classified as corrosive and can cause severe skin burns, and serious eye damage, and is harmful if swallowed.[12][13][14] The hydrochloride salt should be handled with the same level of caution.

Mandatory Personal Protective Equipment (PPE) includes:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.[15][16] In case of exposure, follow standard first aid measures immediately and consult the Safety Data Sheet (SDS).[13][17]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the methodology for preparing a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other concentrations.

Required Materials and Equipment
  • This compound (reagent grade or higher)

  • Solvent:

    • Option A: Nuclease-free, sterile water

    • Option B: Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10.00 mL, Class A) or conical tube

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Sterile, light-blocking polypropylene microcentrifuge tubes (for aliquots)

  • Pipettors and sterile tips

Step 1: Calculation of Required Mass

The fundamental principle for calculating the mass of solute needed is based on the definition of molarity.[7][18]

Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (g/mol)

Example Calculation for 10 mL of a 10 mM stock:

  • Mass (mg) = 10 mM × 10 mL × 147.61 g/mol

  • Mass (mg) = 14.76 mg

Expert Insight: It is often practical to weigh a slightly different amount (e.g., 15.0 mg) and adjust the solvent volume accordingly to achieve the desired concentration. This avoids "chasing" a precise mass on the balance, which can increase exposure time.

Step 2: Weighing and Solubilization

This part of the protocol is critical for ensuring the final concentration is accurate. All steps should be performed in a chemical fume hood.

  • Don PPE: Wear gloves, safety glasses, and a lab coat.

  • Prepare Balance: Ensure the analytical balance is level and calibrated.[19] Place a clean weighing boat on the pan and tare the balance to zero.

  • Weigh Compound: Carefully weigh the calculated mass (e.g., 14.76 mg) of this compound. Record the exact mass weighed.

  • Transfer: Quantitatively transfer the weighed solid into the labeled volumetric flask or conical tube. This can be done by gently tapping the weighing boat. Rinsing the boat with a small amount of the chosen solvent and adding the rinse to the flask ensures a complete transfer.[18]

  • Initial Solubilization: Add approximately 70-80% of the final solvent volume (e.g., 7-8 mL for a 10 mL final volume). This headspace is crucial for effective mixing.

  • Dissolution: Securely cap the container and vortex for 1-2 minutes.[9]

  • Assisted Dissolution (If Necessary): If particulates remain, place the container in an ultrasonic bath for 5-10 minute intervals.[9] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles, which gently but effectively break up solute aggregates. Avoid excessive heating, which could degrade the compound.

  • Bring to Final Volume: Once the solute is fully dissolved, carefully add the solvent to reach the final desired volume (e.g., up to the calibration mark on a 10 mL volumetric flask).

  • Final Mix: Invert the sealed container several times to ensure the final solution is homogeneous.

Trustworthiness: A Self-Validating Quality Control System

A protocol's trustworthiness is established by its self-validating checkpoints.[20][21] Performing these quality control (QC) steps ensures the integrity of the stock solution and the reliability of all subsequent experiments.

Mandatory QC Checks
QC CheckProcedureAcceptance Criteria
Visual Inspection Hold the solution against a well-lit background.The solution must be clear, colorless, and free of any visible particulates or haze.
Labeling Integrity Inspect the final container and all aliquot tubes.Labels must be clear, indelible, and contain: Compound Name, CAS #, Concentration, Solvent, Preparation Date, Preparer's Initials, and a unique Lot/Batch #.[22]
Documentation Record all details in a dedicated laboratory notebook.The entry should include the compound lot number, the exact mass weighed, the final volume, the calculated concentration, and the results of all QC checks.
Advanced QC (Recommended)

For applications requiring the highest level of validation, such as in regulated drug development environments:

  • pH Measurement: An unbuffered aqueous solution of this hydrochloride salt will be acidic. Measuring and recording the pH serves as an excellent consistency check for future batches.

  • Concentration Verification: Use a UV-Vis spectrophotometer to measure the absorbance at a predetermined wavelength (if an extinction coefficient is known or can be determined). This provides empirical verification of the calculated concentration.

Workflow Visualization: From Calculation to Storage

The following diagram outlines the logical flow of the stock solution preparation protocol, emphasizing the integrated quality control checkpoints.

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh transfer 3. Quantitative Transfer weigh->transfer dissolve 4. Dissolve in Solvent (Vortex/Sonicate) transfer->dissolve qc_check 5. QC Checks - Visual Inspection - Labeling dissolve->qc_check Ensure Homogeneity aliquot 6. Aliquot into Light-Blocking Tubes qc_check->aliquot QC Pass store 7. Store at -20°C or -80°C aliquot->store ready Ready for Dilution to Working Solution store->ready

Caption: Workflow for preparing validated stock solutions.

Long-Term Storage and Stability

Proper storage is essential to maintain the compound's integrity over time.

Storage ConditionDurationRationale
Short-Term < 1 week2-8°C
Long-Term > 1 week-20°C or -80°C

The Aliquoting Principle: It is strongly recommended to aliquot the stock solution into smaller, single-use volumes.[6] This practice is critical because it:

  • Prevents Contamination: Avoids repeated introduction of pipette tips into the main stock.

  • Avoids Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to degrade or precipitate out of solution. Each aliquot is thawed only once before use.

References

The Strategic Application of (1-Methyl-1H-imidazol-4-yl)methanamine in the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Neuropharmacology

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1] Within the realm of neurological disorders, the imidazole motif is of particular interest for its role in modulating key neurotransmitter systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (1-Methyl-1H-imidazol-4-yl)methanamine) as a pivotal building block in the synthesis and evaluation of novel drug candidates, with a primary focus on histamine H3 receptor antagonists for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and narcolepsy.

(1-Methyl-1H-imidazol-4-yl)methanamine is a derivative of (1H-Imidazol-4-yl)methanamine, a versatile precursor in the synthesis of histaminergic ligands.[2] The introduction of a methyl group at the N1 position of the imidazole ring is a strategic modification aimed at improving metabolic stability and modulating the pharmacokinetic profile of the resulting drug candidates. Methylation of the imidazole ring can prevent rapid metabolism by histamine-N-methyltransferase, an enzyme that inactivates histamine and related compounds.[1] This guide will delve into the synthetic utility of this compound, provide detailed protocols for the biological evaluation of its derivatives, and discuss the critical structure-activity relationships that govern their therapeutic potential.

I. Synthetic Pathways: From Building Block to Drug Candidate

The primary amine functionality of (1-Methyl-1H-imidazol-4-yl)methanamine offers a versatile handle for the construction of more complex molecules through various synthetic transformations. The two most common and effective strategies are reductive amination and N-alkylation.

A. Reductive Amination: A Versatile Approach for Library Synthesis

Reductive amination is a powerful, one-pot reaction that allows for the efficient synthesis of secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[3][4] This method is particularly well-suited for generating a library of diverse compounds for initial screening.

Rationale for Method Selection: Reductive amination is favored for its high yields, mild reaction conditions, and the commercial availability of a wide variety of aldehydes and ketones, enabling extensive exploration of the chemical space around the (1-Methyl-1H-imidazol-4-yl)methanamine core. The use of sodium triacetoxyborohydride as a reducing agent is particularly advantageous as it is a mild and selective reagent that can be handled easily in a standard laboratory setting.

Detailed Protocol: Synthesis of a Novel Secondary Amine via Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve (1-Methyl-1H-imidazol-4-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • To the stirring solution containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: The addition may be exothermic.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.

Diagram: Reductive Amination Workflow

G cluster_synthesis Reductive Amination Protocol start Dissolve (1-Methyl-1H-imidazol-4-yl)methanamine and Carbonyl Compound in Anhydrous Solvent imine Stir at Room Temperature (1-2 hours) Imine Formation start->imine reduction Add NaBH(OAc)₃ (Portion-wise) imine->reduction stir Stir at Room Temperature (12-24 hours) Reduction reduction->stir workup Quench with NaHCO₃ Extract with DCM stir->workup purify Purify by Column Chromatography workup->purify end Pure Secondary Amine purify->end

Caption: A step-by-step workflow for the synthesis of secondary amines from (1-Methyl-1H-imidazol-4-yl)methanamine via reductive amination.

B. N-Alkylation: Direct Functionalization for Targeted Synthesis

Direct N-alkylation with alkyl halides provides a straightforward method for introducing specific alkyl groups onto the primary amine.[5] This approach is often used when a particular substituent is desired, rather than for generating a large library of compounds.

Rationale for Method Selection: While potentially leading to over-alkylation, direct N-alkylation is a simple and effective method for synthesizing specific target molecules. Careful control of stoichiometry and reaction conditions can minimize the formation of byproducts. The choice of a suitable base is critical to deprotonate the amine and facilitate the nucleophilic attack on the alkyl halide.

Detailed Protocol: Synthesis of a Novel Secondary Amine via N-Alkylation

  • Reaction Setup:

    • In a round-bottom flask, dissolve (1-Methyl-1H-imidazol-4-yl)methanamine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1-0.2 M).

    • Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Add the desired alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

II. Targeting the Histamine H3 Receptor: A Key Player in Neurological Function

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine. Crucially, it also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[6] Antagonists of the H3 receptor block its constitutive activity, leading to an increased release of these neurotransmitters, which is the basis for their therapeutic potential in cognitive and other neurological disorders.

Diagram: Histamine H3 Receptor Signaling Pathway

Histamine Histamine H3R Histamine H3 Receptor (Presynaptic) Histamine->H3R G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA, NE) cAMP->Neurotransmitter_Release H3R_Antagonist (1-Methyl-1H-imidazol-4-yl)methanamine -derived Antagonist H3R_Antagonist->Block Increased_Release ↑ Neurotransmitter Release H3R_Antagonist->Increased_Release Block->H3R

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist derived from (1-Methyl-1H-imidazol-4-yl)methanamine.

III. Biological Evaluation: From In Vitro Assays to In Vivo Models

A rigorous and systematic evaluation of newly synthesized compounds is essential to determine their potency, selectivity, and potential therapeutic efficacy.

A. In Vitro Assays: Characterizing Receptor Interaction and Functional Activity

1. Receptor Binding Assay

This assay determines the affinity of a test compound for the histamine H3 receptor.

  • Principle: A radiolabeled ligand with known high affinity for the H3 receptor (e.g., [³H]-Nα-methylhistamine) is incubated with cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).[7]

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human or rat histamine H3 receptor.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nα-methylhistamine and a range of concentrations of the test compound.

    • Incubate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the competition binding data using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at the H3 receptor.

  • Principle: The H3 receptor is coupled to a Gi/o protein. Upon agonist binding, the G protein is activated and exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to measure this activation. Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding.

  • Protocol:

    • Use cell membranes expressing the H3 receptor.

    • Pre-incubate the membranes with the test compound at various concentrations.

    • Add a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) and [³⁵S]GTPγS.

    • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Measure the radioactivity of the filters.

    • Determine the IC₅₀ value for the antagonist's inhibition of agonist-stimulated binding.

Table 1: Representative Pharmacological Data for a Novel H3 Receptor Antagonist

ParameterAssayValue
Binding Affinity (Ki) [³H]-Nα-methylhistamine Binding1.5 nM
Functional Activity (IC₅₀) [³⁵S]GTPγS Binding Assay10.2 nM
Selectivity (Ki) Histamine H1 Receptor> 10,000 nM
Histamine H2 Receptor> 10,000 nM
Histamine H4 Receptor> 5,000 nM
B. In Vivo Models: Assessing Therapeutic Potential in a Living System

1. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Principle: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex or hippocampus). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and neurotransmitters from the extracellular space diffuse across a semi-permeable membrane into the dialysate, which is then collected and analyzed.[8]

  • Protocol:

    • Surgically implant a microdialysis probe into the target brain region of a rat or mouse.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the probe with aCSF and collect baseline dialysate samples.

    • Administer the test compound (e.g., via intraperitoneal injection or oral gavage).

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the samples for neurotransmitter content using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[2]

    • Compare post-drug neurotransmitter levels to baseline levels to determine the effect of the compound.

2. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

  • Principle: The test is based on the innate tendency of rodents to explore a novel object more than a familiar one. A drug that enhances cognitive function is expected to increase the time spent exploring the novel object.

  • Protocol:

    • Habituation: Acclimate the animal to the testing arena in the absence of any objects.

    • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.

    • Testing Phase: After a retention interval, place the animal back in the arena with one of the familiar objects and one novel object.

    • Data Analysis: Record the time the animal spends exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact memory. The effect of the test compound, administered before the training phase, on this preference is measured.

IV. Structure-Activity Relationship (SAR) and the Importance of N-Methylation

The development of potent and selective H3 receptor antagonists relies on a thorough understanding of the structure-activity relationship. The imidazole ring is a critical pharmacophore for H3 receptor binding. The N-methylation of the imidazole ring, as in (1-Methyl-1H-imidazol-4-yl)methanamine, plays a crucial role in the pharmacokinetic properties of the resulting compounds.

  • Metabolic Stability: The N-methyl group can sterically hinder the action of histamine-N-methyltransferase, thereby preventing rapid metabolic inactivation and prolonging the half-life of the drug.[1]

  • Lipophilicity and Brain Penetration: The addition of a methyl group can slightly increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.[9]

  • Receptor Interaction: While the primary interactions with the H3 receptor are thought to involve the imidazole ring's nitrogen atoms and the side chain, the N-methyl group can subtly influence the overall conformation and electronic properties of the molecule, potentially affecting its binding affinity.

The exploration of different substituents on the amine and the length and nature of the linker between the imidazole core and other parts of the molecule are key strategies in optimizing the potency, selectivity, and pharmacokinetic profile of H3 receptor antagonists.[10]

V. Analytical Characterization

Thorough analytical characterization of the synthesized compounds is essential to confirm their identity, purity, and stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds. A validated HPLC method is also crucial for analyzing samples from in vivo studies.[2][8]

Conclusion

(1-Methyl-1H-imidazol-4-yl)methanamine is a highly valuable and strategic starting material for the development of novel therapeutics for neurological disorders, particularly those targeting the histamine H3 receptor. Its inherent structural features, combined with the versatility of its primary amine functionality, allow for the synthesis of a wide range of drug candidates. The protocols and insights provided in this application note are intended to guide researchers in the efficient and effective use of this key building block, from initial synthesis to comprehensive biological evaluation. A thorough understanding of the underlying chemistry, pharmacology, and structure-activity relationships will be paramount in the successful development of the next generation of drugs for these debilitating conditions.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. By integrating established principles of NMR with the specific chemical properties of substituted imidazoles and their hydrochloride salts, this guide offers a robust methodology for unambiguous spectral assignment and structural verification.

Introduction: The Significance of this compound

(1-Methyl-1H-imidazol-4-yl)methanamine is a key building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly relevant for pharmaceutical formulations and biological assays.

Given the critical role of structural integrity in drug discovery and development, a definitive and reproducible method for its characterization is paramount. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This guide provides the necessary protocols and theoretical background to achieve a complete and accurate NMR analysis of this compound.

Molecular Structure and Atom Numbering for NMR Assignment

A clear and consistent atom numbering system is essential for accurate spectral interpretation. The structure of this compound is presented below with the IUPAC numbering convention for the imidazole ring and sequential numbering for the substituents.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

The formation of the hydrochloride salt involves protonation of both the imidazole ring (at N3) and the primary amine. This dual protonation significantly influences the electronic environment of the molecule and, consequently, the NMR chemical shifts. The imidazole ring becomes an imidazolium cation, leading to a general deshielding (downfield shift) of the ring protons and carbons.[1][2][3][4]

Predicted ¹H NMR Data

The expected chemical shifts for the protons are summarized in the table below. These predictions are based on data from similar imidazolium compounds and the known effects of protonation.[5][6][7]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2 8.5 - 9.0Singlet (s)-Deshielded due to adjacent positively charged nitrogens.
H5 7.5 - 8.0Singlet (s)-Less deshielded than H2.
H7 (CH₂)4.0 - 4.5Singlet (s)-Broad singlet due to coupling with quadrupolar nitrogen and exchangeable amine protons.
H6 (N-CH₃)3.8 - 4.2Singlet (s)-Deshielded by the positive charge on the ring.
N8-H₃ (NH₃⁺)8.0 - 9.0Broad Singlet (br s)-Exchangeable protons, signal may be broad and its position is solvent and concentration dependent.
N3-H 13.0 - 14.0Broad Singlet (br s)-Highly deshielded and exchangeable. May not be observed in protic solvents.
Predicted ¹³C NMR Data

The predicted ¹³C chemical shifts are detailed below. The values are influenced by the electron-withdrawing effects of the positively charged nitrogen atoms.[8][9]

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2 135 - 140Deshielded, located between two nitrogen atoms.
C4 130 - 135Attached to the aminomethyl group.
C5 120 - 125Generally the most upfield of the ring carbons.
C6 (N-CH₃)35 - 40Typical range for a methyl group on a nitrogen in a heterocyclic ring.
C7 (CH₂)30 - 35Aliphatic carbon attached to the imidazolium ring.

Experimental Protocols

A systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh 10-20 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., D₂O or DMSO-d₆) prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1D 1D NMR (¹H, ¹³C) prep4->acq1D acq2D 2D NMR (COSY, HSQC, HMBC) acq1D->acq2D analysis1 Process Spectra (FT, Phasing, Baseline Correction) acq2D->analysis1 analysis2 Assign Signals analysis1->analysis2 analysis3 Structural Verification analysis2->analysis3

Caption: General experimental workflow for NMR analysis.

Sample Preparation: The Key to Quality Spectra

The quality of the NMR spectrum is highly dependent on the sample preparation. For hydrochloride salts, solvent selection is critical.

  • Solvent Selection: Deuterated water (D₂O) is an excellent choice due to the high solubility of the hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, with the added advantage of not exchanging with the N-H protons, allowing for their observation.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient.

    • For ¹³C NMR and 2D experiments, a higher concentration of 15-30 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add 0.6 mL of the chosen deuterated solvent. c. Vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulate matter. d. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm, centered at approximately 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Solvent Suppression: If using D₂O, apply a presaturation pulse sequence to suppress the residual HDO signal.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm, centered at approximately 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on the concentration.

2D NMR Acquisition for Unambiguous Assignments

Two-dimensional NMR experiments are indispensable for confirming the connectivity of the molecule.[10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). For this molecule, it will primarily confirm the absence of coupling for the singlet signals.

    • Key Parameters: Standard COSY pulse sequence. Typically 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[12][13] This is the most effective way to assign the protonated carbons.

    • Key Parameters: Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz. Typically 256 increments in F1 and 4-16 scans per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.[12] This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

    • Key Parameters: Optimized for a long-range coupling constant (ⁿJCH) of 7-10 Hz. Typically 256-512 increments in F1 and 16-64 scans per increment.

Data Analysis and Structural Verification

A systematic analysis of the acquired spectra will lead to the complete structural assignment.

Caption: Expected key 2D NMR correlations for structural assignment.

  • ¹H Spectrum Analysis: Identify the number of unique proton signals and their integrations. The presence of four singlet signals (for H2, H5, H6, and H7) and broad signals for the exchangeable N-H protons will be the primary observation.

  • ¹³C Spectrum Analysis: Count the number of carbon signals. Five distinct signals are expected, corresponding to C2, C4, C5, C6, and C7.

  • HSQC Analysis: Correlate the proton signals with their directly attached carbons.

    • The signal for H2 will correlate with C2.

    • The signal for H5 will correlate with C5.

    • The signal for H6 will correlate with C6.

    • The signal for H7 will correlate with C7.

  • HMBC Analysis: This is the key experiment for confirming the overall structure.

    • H2 should show correlations to C4 and C5 .

    • H5 should show correlations to C2 and C4 .

    • The methyl protons (H6 ) will show correlations to the ring carbons C2 and C5 .

    • The methylene protons (H7 ) will show correlations to the ring carbons C4 and C5 .

    • These correlations will unambiguously establish the connectivity of the methyl and aminomethyl groups to the imidazolium ring.

Conclusion

The protocols and interpretive framework presented in this application note provide a comprehensive and reliable method for the NMR spectroscopic characterization of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can achieve unambiguous structural verification, ensuring the identity and purity of this important chemical entity for applications in pharmaceutical and chemical research.

References

applications in investigating enzyme activity and receptor interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Investigation of Enzyme Activity and Receptor Interactions

Introduction: The Core of Cellular Signaling and Drug Discovery

The intricate dance of life is choreographed by the precise interactions of biomolecules. At the heart of this dance are two fundamental processes: enzymatic catalysis and receptor-mediated signaling. Enzymes, as biological catalysts, drive the vast majority of biochemical reactions, while receptors act as cellular gatekeepers, translating external signals into intracellular responses. Understanding and modulating these processes is the cornerstone of modern biology, pharmacology, and the development of novel therapeutics. A major focus in drug discovery, for instance, involves identifying compounds that can either inhibit an enzyme's activity or act as agonists or antagonists at a cellular receptor.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key applications and protocols for investigating enzyme activity and receptor interactions. It is designed to move beyond simple step-by-step instructions, offering insights into the causality behind experimental choices to empower robust and reliable data generation. We will explore a range of techniques, from foundational kinetic analyses to advanced real-time, cell-based assays, providing both the theoretical underpinnings and practical methodologies required for success.

Section 1: Foundational Principles of Molecular Interactions

Before delving into specific protocols, a firm grasp of the underlying quantitative principles is essential. These concepts form the basis for assay design and data interpretation.

The Language of Enzymes: Michaelis-Menten Kinetics

Enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which provides a framework for understanding how reaction velocity changes with substrate concentration.[2][3] The model is based on the formation of an enzyme-substrate (ES) complex, which then breaks down to form product and regenerate the free enzyme.

The central tenets of this model are the Michaelis constant (K_m) and the maximum velocity (V_max) .

  • V_max : Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration.[2]

  • K_m : Is the substrate concentration at which the reaction rate is half of V_max.[4] It is often used as a measure of an enzyme's affinity for its substrate; a lower K_m implies a higher affinity (stronger binding), and a high K_m implies a lower affinity (weaker binding).[4]

These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[2][5]

Michaelis_Menten_Kinetics cluster_0 Michaelis-Menten Model cluster_1 Kinetic Parameters E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k_on E:e->ES:w S Substrate (S) ES->E k_off P Product (P) ES->P k_cat ES:e->P:w P->E Vmax V_max = k_cat * [E_total] (Maximum Velocity) Km K_m = (k_off + k_cat) / k_on (Michaelis Constant)

Caption: The Michaelis-Menten model of enzyme kinetics.

The Dynamics of Binding: Receptor-Ligand Interactions

Receptor-ligand binding assays are fundamental to pharmacology, used to characterize the interaction between a ligand (e.g., a drug candidate) and its target protein.[6][7] Key parameters include:

  • Affinity (K_d) : The dissociation constant, which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is the ratio of the off-rate to the on-rate (k_off / k_on). A lower K_d signifies higher affinity.

  • Kinetics (k_on and k_off) : The association rate constant (k_on) describes the speed at which a ligand binds to the receptor, while the dissociation rate constant (k_off) describes the speed at which the complex falls apart. These kinetic parameters provide deeper insight into the duration of action and potency of a drug.[6]

Section 2: Core Technologies for Investigating Enzyme Activity

Application Note 2.1: Fluorometric Assays for Continuous Monitoring

Principle: Fluorometric assays are highly sensitive methods that measure the change in fluorescence as an enzyme converts a non-fluorescent (or less fluorescent) substrate into a highly fluorescent product, or vice-versa.[8] This approach allows for the real-time, continuous monitoring of enzyme activity, making it ideal for determining initial reaction velocities for kinetic studies.[8] The high sensitivity also permits the use of lower enzyme and substrate concentrations, conserving valuable reagents.[8]

Causality in Protocol Design:

  • Why use initial velocity? Measurements are taken in the early phase of the reaction where substrate concentration is not yet limiting and product inhibition is negligible. This ensures the measured rate is directly proportional to the enzyme's activity under the specified conditions.[2]

  • Why run a substrate-only control? This is critical to measure and subtract any background signal resulting from spontaneous substrate degradation, which would otherwise lead to an overestimation of enzyme activity.

Protocol: General Fluorometric Protease Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH and ionic strength must be determined empirically for the enzyme of interest.

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. Determine the protein concentration accurately.

    • Substrate Stock: Prepare a concentrated stock of a fluorogenic protease substrate (e.g., a peptide linked to a fluorophore like AMC or AFC) in a suitable solvent (e.g., DMSO).

    • Inhibitor Stock (Optional): Prepare a stock solution of a known inhibitor to serve as a positive control for inhibition.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of test compound (or vehicle control, e.g., DMSO) to the appropriate wells.

    • Add 20 µL of the enzyme solution to all wells except the "no enzyme" controls. Add 20 µL of assay buffer to these control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow compounds to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below the K_m to sensitively detect competitive inhibitors.[5]

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity every 60 seconds for 30-60 minutes using the appropriate excitation and emission wavelengths for the fluorophore.

    • For each well, plot fluorescence intensity versus time.

    • Determine the initial velocity (V_0) by calculating the slope of the linear portion of the curve.

    • Subtract the slope of the "no enzyme" control from all other values to correct for background.

    • For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

Application Note 2.2: Fluorescence Polarization (FP) Assays

Principle: FP is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule in solution.[9][10] A small, fluorescently labeled molecule tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP value). If this molecule is part of a larger complex (e.g., bound to a protein), its tumbling is slowed, and it emits more polarized light (high FP value).[10] This principle can be adapted for enzyme assays where the reaction causes a change in the molecular weight of the fluorescent species, such as a protease cleaving a large fluorescently labeled protein into smaller fragments.[11]

Causality in Protocol Design:

  • Why choose FP? It's a "mix-and-read" homogeneous format, meaning no separation or wash steps are required. This simplifies automation, reduces variability, and makes it highly suitable for high-throughput screening (HTS).[9][12]

  • Why is the choice of fluorophore and tracer important? The tracer (the fluorescently labeled molecule) must be small enough to exhibit a significant change in polarization upon binding or cleavage. The fluorophore's lifetime must be compatible with the rotational correlation time of the molecules being studied.

Fluorescence_Polarization_Assay cluster_0 Low Polarization (Fast Tumbling) cluster_1 High Polarization (Slow Tumbling) start_mol Large Fluorescent Substrate end_mol Small Fluorescent Fragments start_mol->end_mol Enzymatic Cleavage enzyme Protease enzyme->start_mol tracer Small Fluorescent Tracer complex Tracer-Protein Complex tracer->complex Binding protein Large Protein protein->complex

Caption: Principle of FP for enzymatic cleavage vs. binding.

Protocol: FP-based Protease Activity Assay

  • Reagents:

    • Assay Buffer: As described in 2.1.

    • Protease Enzyme: Purified enzyme of interest.

    • FP Substrate: A large protein (e.g., casein) labeled with a suitable fluorophore (e.g., BODIPY).

    • Controls: A known inhibitor (positive control) and buffer/vehicle (negative control).

  • Assay Procedure:

    • In a 96- or 384-well black plate, add test compounds and controls.

    • Add the fluorescently labeled protein substrate to all wells. The initial FP reading should be high.

    • Initiate the reaction by adding the protease to all wells except the "no enzyme" control.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization (in millipolarization units, mP) at various time points using a plate reader equipped with polarizers.

    • Enzyme activity is directly proportional to the decrease in the mP value as the large substrate is cleaved into smaller, faster-tumbling fragments.[11]

    • Plot the change in mP over time to determine reaction rates. Compare rates in the presence of test compounds to the vehicle control to determine inhibition.

Parameter Fluorometric Intensity Assay Fluorescence Polarization (FP) Assay
Principle Measures change in fluorescence intensity.Measures change in molecular rotation/size.[13]
Format Homogeneous, continuous monitoring.Homogeneous, "mix-and-read".[9]
Primary Use Detailed kinetic studies (K_m, V_max).HTS for inhibitors, binding assays.[10][14]
Common Artifacts Compound autofluorescence, light scattering.Compound fluorescence can interfere, requires specific instrumentation.
Example Cleavage of a non-fluorescent substrate to a fluorescent product.[8]Cleavage of a large, labeled protein into small fragments.[11]
Table 1: Comparison of Fluorescence-Based Enzyme Assay Technologies.

Section 3: Probing Receptor-Ligand Interactions

Investigating how ligands bind to receptors is crucial for understanding their function and for designing effective drugs.[6][15]

Application Note 3.1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Principle: SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[16][17] One molecule (the "ligand," e.g., the receptor) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the "analyte," e.g., a small molecule drug) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[17]

Causality in Protocol Design:

  • Why is SPR considered a gold standard for kinetics? It allows for the direct measurement of both the association phase (analyte binding) and the dissociation phase (analyte unbinding) in a single experiment, providing precise values for k_on, k_off, and K_d.[17]

  • Why use a reference surface? A reference flow cell (e.g., a deactivated surface or one with an irrelevant protein) is essential to correct for non-specific binding and bulk refractive index changes, ensuring the measured signal is due to the specific interaction of interest.

SPR_Workflow cluster_workflow SPR Experimental Cycle cluster_output Data Output (Sensorgram) Immobilization 1. Immobilization (Receptor on Chip) Association 2. Association (Analyte Injection) Immobilization->Association Dissociation 3. Dissociation (Buffer Flow) Association->Dissociation Regeneration 4. Regeneration (Surface Reset) Dissociation->Regeneration Sensorgram Response (RU) vs. Time - Association Phase -> k_on - Dissociation Phase -> k_off - K_d = k_off / k_on Regeneration->Sensorgram Data Analysis

Caption: Standard workflow for an SPR experiment.

Protocol: Kinetic Analysis of a Small Molecule Binding to a GPCR

  • Surface Preparation:

    • Select a sensor chip appropriate for capturing membrane proteins (e.g., a Biacore CM5 chip for amine coupling or a capture-based chip).

    • Immobilize the purified, solubilized GPCR onto the sensor surface using a standard protocol (e.g., amine coupling or anti-tag antibody capture). Aim for a low to medium density to avoid mass transport limitations.

    • Block remaining active sites on the surface.

  • Assay Execution (Kinetics):

    • Prepare a series of dilutions of the small molecule analyte in running buffer. It is critical to include a zero-concentration sample (buffer only) for double referencing.

    • Perform startup cycles to equilibrate the system.[18]

    • Inject the analyte concentrations in ascending order over both the active (receptor) and reference surfaces. This is known as a multi-cycle kinetics experiment.

    • Association Phase: Flow the analyte over the surface for a defined period to monitor binding.

    • Dissociation Phase: Switch the flow back to running buffer to monitor the dissociation of the analyte from the receptor.[17]

    • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection. The regeneration step must be optimized to be effective without denaturing the immobilized receptor.

  • Data Analysis:

    • Subtract the reference surface data from the active surface data for each injection.

    • Subtract the "buffer only" injection data (double referencing) to correct for any systematic drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software. This analysis will yield the kinetic parameters k_on, k_off, and the affinity constant K_d.[19][20]

Application Note 3.2: BRET for In-Vivo Receptor Dimerization

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a powerful cell-based assay used to study protein-protein interactions in living cells.[21] The technique relies on the non-radiative transfer of energy from a bioluminescent donor molecule (like Renilla luciferase, Rluc) to a fluorescent acceptor molecule (like Yellow Fluorescent Protein, YFP).[21] Energy transfer only occurs when the donor and acceptor are in very close proximity (<10 nm), making it an ideal method to monitor events like receptor dimerization.[22][23] If two receptors, one fused to Rluc and the other to YFP, form a dimer, the addition of the Rluc substrate (coelenterazine) will lead to light emission from YFP.

Causality in Protocol Design:

  • Why use a cell-based assay? Studying interactions within a living cell preserves the native membrane environment, protein folding, and post-translational modifications, which are often lost in biochemical assays.[24][25] This provides more physiologically relevant data.

  • Why is BRET advantageous over FRET? BRET avoids the need for an external light source to excite the donor, which reduces photobleaching and background fluorescence from cellular components, often leading to a better signal-to-noise ratio.[21]

Protocol: GPCR Homodimerization BRET Assay

  • Plasmid Construction:

    • Create two fusion constructs:

      • Receptor of Interest-Rluc (Donor)

      • Receptor of Interest-YFP (Acceptor)

    • The fusion tags should be placed on the C-terminus to minimize interference with extracellular ligand binding.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) in 96-well white, clear-bottom plates.

    • Co-transfect the cells with a constant amount of the donor plasmid (Receptor-Rluc) and increasing amounts of the acceptor plasmid (Receptor-YFP).

    • Controls are critical:

      • Negative Control: Transfect cells with Receptor-Rluc and a non-interacting membrane protein fused to YFP to determine the level of random, bystander BRET.

      • Donor Saturation Control: Transfect cells with Receptor-Rluc alone to measure the donor emission signal in the absence of an acceptor.

  • BRET Measurement:

    • 24-48 hours post-transfection, wash the cells with PBS.

    • Add the Rluc substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths simultaneously using a plate reader equipped with two filters:

      • Donor Emission Filter (e.g., 440-500 nm for Rluc)

      • Acceptor Emission Filter (e.g., 510-590 nm for YFP)

  • Data Analysis:

    • Calculate the BRET ratio for each well: BRET Ratio = [(Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)] - Cf Where Cf is the ratio obtained for cells expressing the donor construct alone.[26]

    • Plot the BRET ratio as a function of the [Acceptor]/[Donor] expression ratio. A saturating hyperbolic curve is indicative of a specific interaction (dimerization), whereas a linear, non-saturating curve suggests random collisions.[26][27]

References

Application Note: Characterizing (1-Methyl-1H-imidazol-4-yl)methanamine HCl Activity at Histamine Receptors Using Functional cAMP Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the functional activity of (1-Methyl-1H-imidazol-4-yl)methanamine HCl, a histamine analogue, using cyclic adenosine monophosphate (cAMP) functional assays. Given its structural similarity to histamine, this compound is a putative ligand for histamine receptors, particularly the H2, H3, and H4 subtypes, whose signaling pathways are directly linked to the modulation of adenylyl cyclase. This document details the scientific principles of G protein-coupled receptor (GPCR) signaling, the fundamentals of competitive immunoassay technologies for cAMP detection, and provides robust, step-by-step protocols for determining the compound's potential as an agonist or antagonist.

Scientific Background: GPCRs and the cAMP Second Messenger System

G protein-coupled receptors are a vast family of transmembrane proteins that represent a major class of drug targets.[1] Their activation by a ligand initiates a cascade of intracellular events, frequently involving the modulation of second messengers like cAMP. The concentration of intracellular cAMP is tightly regulated by the opposing actions of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[2][3]

GPCRs couple to heterotrimeric G proteins, which are broadly classified based on their α-subunit.[4]

  • Gαs (stimulatory): Upon receptor activation, Gαs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][5] The histamine H2 receptor is a classic example of a Gs-coupled receptor.[6]

  • Gαi (inhibitory): Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP.[2][7] The histamine H3 and H4 receptors are well-characterized Gi-coupled receptors.[8][9][10][11][12]

Therefore, measuring the intracellular concentration of cAMP is a direct and reliable method to determine the functional consequence of a ligand binding to H2, H3, or H4 receptors.

Visualizing the Gs/Gi Signaling Cascade

The following diagram illustrates the dual regulation of adenylyl cyclase by stimulatory (Gs) and inhibitory (Gi) G proteins, which forms the basis of the functional assays described herein.

GPCR_cAMP_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Rs Gs-Coupled Receptor (e.g., H2R) Gs Gs Protein Rs->Gs Activates Ri Gi-Coupled Receptor (e.g., H3R/H4R) Gi Gi Protein Ri->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist_s Gs Agonist (e.g., Histamine) Agonist_s->Rs:f0 Binds Agonist_i Gi Agonist (e.g., (1-Methyl-1H-imidazol-4-yl)methanamine?) Agonist_i->Ri:f0 Binds Gs->AC Stimulates Gi->AC Inhibits ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate AMP AMP PDE->AMP Degrades Forskolin Forskolin Forskolin->AC Directly Activates IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: The GPCR-cAMP signaling pathway.

Principles of Homogeneous Time-Resolved FRET (HTRF) cAMP Assays

Modern cAMP assays are predominantly homogeneous, no-wash immunoassays that are highly amenable to high-throughput screening.[1][13] The HTRF format is a widely used example.[14][15] These assays operate on the principle of competition between the endogenous cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[13][16]

The detection system consists of two key components:

  • An anti-cAMP antibody conjugated to a FRET donor (e.g., Europium cryptate).

  • A cAMP analogue tracer labeled with a FRET acceptor (e.g., d2).

When cellular cAMP levels are low, the antibody-donor and tracer-acceptor are in close proximity, resulting in a high FRET signal. As cellular cAMP levels rise, the endogenous cAMP displaces the tracer, separating the donor and acceptor and causing a decrease in the FRET signal.[14][15] The signal is therefore inversely proportional to the intracellular cAMP concentration.

HTRF_Principle HTRF cAMP Assay Principle Ab Anti-cAMP Ab (Eu-Cryptate Donor) Tracer cAMP-d2 (Acceptor) Ab2 Anti-cAMP Ab (Eu-Cryptate Donor) Tracer2 cAMP-d2 (Acceptor) Result1 High FRET Signal Result2 Low FRET Signal Cell_cAMP Cellular cAMP

Caption: Competitive binding in an HTRF cAMP assay.

Materials and Reagents

  • Cell Line: A cell line stably expressing the human histamine receptor of interest (e.g., HEK293-H3R or CHO-K1-H4R). A parental cell line not expressing the receptor should be used as a negative control.

  • Test Compound: (1-Methyl-1H-imidazol-4-yl)methanamine HCl, dissolved in an appropriate vehicle (e.g., sterile water or DMSO) to create a high-concentration stock.

  • Reference Ligands:

    • Histamine or a selective H2 agonist (for H2R antagonist assays).

    • Imetit or a selective H3/H4 agonist (for H3R/H4R antagonist assays).[17][18]

  • Assay Kit: A commercial HTRF, LANCE, or AlphaScreen cAMP detection kit (e.g., from Revvity, Cisbio, Promega).[13][19][20][21]

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12 with 10% FBS, GlutaMAX, and selection antibiotic).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

    • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA).

  • Other Reagents:

    • Forskolin: To directly stimulate adenylyl cyclase in Gi-coupled assays.[8]

    • IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor to prevent cAMP degradation.[8][22]

  • Equipment:

    • White, opaque 384-well microplates.[19]

    • Multichannel pipettes or automated liquid handler.

    • HTRF-compatible microplate reader.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Protocols

General Assay Workflow

The overall process involves cell preparation, stimulation with compounds, cell lysis and detection, and data acquisition.

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis A Seed cells into 384-well plates C Remove media, add stimulation buffer +/- IBMX A->C 24h Incubation B Prepare compound serial dilutions D Add compounds to plate (Agonist or Antagonist mode) B->D C->D E Incubate (e.g., 30 min at RT) D->E F Add HTRF Lysis & Detection Reagents E->F G Incubate (e.g., 60 min at RT) F->G H Read plate on HTRF-compatible reader G->H I Generate cAMP Standard Curve H->I J Convert Raw Ratios to [cAMP] I->J K Plot Dose-Response Curves & Calculate EC50/IC50 J->K

Caption: General experimental workflow for cAMP assays.

Protocol 1: Agonist Mode Assay

This protocol determines if (1-Methyl-1H-imidazol-4-yl)methanamine HCl can directly modulate cAMP levels.

  • Cell Plating: Seed cells expressing the target receptor (and parental cells for control) into a white, opaque 384-well plate at an optimized density (e.g., 2,500-5,000 cells/well) and incubate overnight.[21]

  • Compound Preparation: Prepare a serial dilution of (1-Methyl-1H-imidazol-4-yl)methanamine HCl (e.g., 11-point, 1:3 dilution starting from 100 µM) in stimulation buffer. Include a "vehicle only" control.

  • Assay Initiation:

    • On the day of the assay, carefully remove the culture medium from the plates.

    • Add 5 µL/well of stimulation buffer containing the PDE inhibitor IBMX (final concentration ~0.5 mM is recommended).[23]

    • For Gi-coupled receptors (H3/H4): The stimulation buffer must also contain forskolin at a concentration that yields ~80% of its maximal effect (EC80), determined from prior optimization experiments. This elevates the basal cAMP level, allowing for the measurement of inhibition.[7]

    • For Gs-coupled receptors (H2): No forskolin is added at this stage.

  • Compound Addition: Add 5 µL/well of the serially diluted test compound, reference agonist, or vehicle control.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.[23]

  • Detection: Add 10 µL/well of the combined HTRF lysis and detection reagents (prepared according to the kit manufacturer's protocol).[21]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[23]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Scientist's Note (E-E-A-T): The inclusion of a PDE inhibitor like IBMX is critical for assay robustness.[22] It prevents the enzymatic degradation of cAMP, thereby amplifying the signal window and increasing the sensitivity of the assay to subtle changes in adenylyl cyclase activity.[8]

Protocol 2: Antagonist Mode Assay

This protocol determines if the test compound can block the effect of a known reference agonist.

  • Cell Plating & Compound Preparation: Follow steps 1 and 2 from the Agonist Mode protocol.

  • Assay Initiation:

    • Remove culture medium.

    • Add 5 µL/well of the serially diluted test compound or vehicle. Incubate for 15-30 minutes to allow the potential antagonist to bind to the receptor.

  • Agonist Challenge:

    • Add 5 µL/well of a reference agonist at its pre-determined EC80 concentration.

    • For Gi-coupled receptors (H3/H4): The reference agonist solution must also contain forskolin (at its EC80) to stimulate the cAMP signal that will be inhibited.

    • For Gs-coupled receptors (H2): The reference agonist is added alone.

  • Stimulation: Incubate at room temperature for 30 minutes.

  • Detection, Incubation, and Data Acquisition: Follow steps 6-8 from the Agonist Mode protocol.

Scientist's Note (E-E-A-T): Performing an antagonist assay requires a known agonist for the target receptor.[7] The agonist is used at its EC80 concentration to ensure the assay is sensitive to competitive inhibition. Using a full maximal concentration (EC100) could make it difficult to detect all but the most potent antagonists.

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Generate Standard Curve: Using the values from the cAMP standard wells included in the assay, plot the HTRF Ratio against the known cAMP concentration. Fit the data to a four-parameter logistic (4PL) curve to allow for the conversion of sample ratios into cAMP concentrations (nM).

  • Plot Dose-Response Curves: Plot the calculated cAMP concentration (or normalized HTRF ratio) against the log concentration of (1-Methyl-1H-imidazol-4-yl)methanamine HCl.

  • Determine Potency: Fit the dose-response data to a 4PL curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Expected Results and Interpretation

The functional activity of (1-Methyl-1H-imidazol-4-yl)methanamine HCl can be inferred based on the assay outcomes.

Receptor TargetAssay ModeExpected Outcome if Compound is ActiveInterpretation
H2 (Gs-coupled) AgonistDose-dependent increase in cAMPCompound is an H2 Receptor Agonist
H2 (Gs-coupled) AntagonistDose-dependent inhibition of reference agonist-induced cAMP increaseCompound is an H2 Receptor Antagonist
H3/H4 (Gi-coupled) AgonistDose-dependent decrease in forskolin-stimulated cAMPCompound is an H3/H4 Receptor Agonist
H3/H4 (Gi-coupled) AntagonistDose-dependent reversal of reference agonist's inhibition of cAMPCompound is an H3/H4 Receptor Antagonist

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the results, key quality control metrics should be monitored.[24]

  • Z'-Factor: This parameter assesses the statistical separation between the positive and negative controls, indicating the quality and robustness of the assay for screening. A Z' value between 0.5 and 1.0 is considered excellent.[19]

  • DMSO Tolerance: The assay should be tested with increasing concentrations of the compound vehicle (e.g., DMSO) to ensure it does not interfere with the results. Typically, assays should tolerate up to 1% DMSO without significant signal loss.[24]

  • Signal Window (S/B): The ratio of the mean signal of the maximum stimulation control to the mean signal of the basal control. A robust assay will have a stable and sufficiently large signal window.

Conclusion

The functional cAMP assays detailed in this application note provide a robust, quantitative, and high-throughput compatible method to elucidate the pharmacological profile of (1-Methyl-1H-imidazol-4-yl)methanamine HCl. By systematically testing the compound in both agonist and antagonist modes against Gs- and Gi-coupled histamine receptors, researchers can accurately determine its mechanism of action, potency, and selectivity. This foundational characterization is a critical step in the evaluation of novel compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of (1-Methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. As a small molecule featuring a basic primary amine and an imidazole ring, its aqueous solubility is intrinsically linked to pH. This document provides a structured, in-depth approach to troubleshooting, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties and expected solubility behavior of (1-Methyl-1H-imidazol-4-yl)methanamine?

A1: (1-Methyl-1H-imidazol-4-yl)methanamine is a small, polar molecule, and as such, it is predicted to have moderate to high aqueous solubility, particularly in acidic conditions.[1][2][3] The molecule possesses two basic nitrogen centers: the primary amine and the N-3 of the imidazole ring. The primary amine is the more basic of the two.

Based on computational predictions, the key physicochemical properties are:

PropertyPredicted ValueSource
Molecular Weight 111.15 g/mol PubChem[1]
pKa (most basic) ~9.5 (for the primary amine)ChemAxon Marvin Sketch
pKa (second basic) ~6.8 (for the imidazole N-3)ChemAxon Marvin Sketch
LogP -1.1PubChem (Computed)[1]
Aqueous Solubility Predicted to be high, especially at acidic pH.General amine properties[4]

The presence of two basic centers means that the solubility of (1-Methyl-1H-imidazol-4-yl)methanamine is highly pH-dependent. At pH values below the pKa of the primary amine (~9.5), the molecule will be predominantly protonated and exist as a cation, which is expected to be highly water-soluble. As the pH increases above 9.5, the free base form will predominate, which is likely to be less soluble.

Q2: I'm observing poor solubility of (1-Methyl-1H-imidazol-4-yl)methanamine in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: While the compound is predicted to be soluble, several factors could contribute to poor solubility in a neutral buffer:

  • pH is too high for complete protonation: Although the primary amine (pKa ~9.5) will be largely protonated at pH 7.4, a small percentage will exist as the less soluble free base. If you are working with high concentrations, this could lead to precipitation.

  • Salt Form: If you are using the free base of the compound, its intrinsic solubility might be lower than that of a salt form.

  • Buffer Effects: Certain buffer components can interact with your compound and reduce its solubility.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your protonated compound, this can decrease solubility.[5]

  • Polymorphism: Different solid-state forms (polymorphs) of a compound can have different solubilities. It's possible you have a less soluble polymorph.

Q3: What is the first step I should take to systematically troubleshoot the solubility of my compound?

A3: The first and most critical step is to determine the equilibrium aqueous solubility of your specific batch of (1-Methyl-1H-imidazol-4-yl)methanamine across a range of pH values. This will provide you with a baseline and guide your formulation strategy. The "gold standard" for determining equilibrium solubility is the shake-flask method .[5][6][7]

Troubleshooting Guides & Experimental Protocols

Guide 1: Determining pH-Dependent Solubility Profile

This guide will walk you through establishing a pH-solubility profile for (1-Methyl-1H-imidazol-4-yl)methanamine using the shake-flask method.

Experimental Protocol: Shake-Flask Method for pH-Dependent Solubility

Objective: To determine the equilibrium solubility of (1-Methyl-1H-imidazol-4-yl)methanamine at various pH values.

Materials:

  • (1-Methyl-1H-imidazol-4-yl)methanamine (free base or a specified salt)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Procedure:

  • Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of (1-Methyl-1H-imidazol-4-yl)methanamine to each vial containing a known volume of buffer. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not changed significantly during the experiment.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH.

Guide 2: Strategies for Enhancing Aqueous Solubility

If the baseline solubility of (1-Methyl-1H-imidazol-4-yl)methanamine is insufficient for your experimental needs, consider the following strategies in a stepwise manner.

solubilization_workflow start Poor Solubility Observed ph_adjustment pH Adjustment (Lower pH) start->ph_adjustment Is the application pH-flexible? salt_formation Salt Formation (e.g., HCl salt) ph_adjustment->salt_formation No success Solubility Sufficient ph_adjustment->success Yes cosolvents Use of Co-solvents (e.g., DMSO, Ethanol) salt_formation->cosolvents No salt_formation->success Yes excipients Use of Excipients (e.g., Cyclodextrins) cosolvents->excipients No cosolvents->success Yes excipients->success Yes kinetic_solubility_workflow start Precipitation on dilution of DMSO stock check_conc Is final concentration below equilibrium solubility? start->check_conc lower_conc Lower final concentration check_conc->lower_conc No change_solvent Modify aqueous buffer (lower pH, add co-solvent) check_conc->change_solvent Yes success Solution is clear lower_conc->success change_solvent->success

References

improving low product yield in (1-Methyl-1H-imidazol-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low product yield, during the synthesis of this valuable imidazole building block. We will explore common synthetic pathways, troubleshoot frequent issues, and provide detailed, field-proven protocols to optimize your experimental outcomes.

Troubleshooting Guide: Improving Low Product Yield

This section addresses the most common and critical issues encountered during the synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine, primarily focusing on the prevalent reductive amination pathway.

Question 1: My reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde has stalled or shows very low conversion to the desired amine. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a reductive amination reaction is a frequent problem that can typically be traced back to one of three areas: imine formation, the reducing agent, or the reaction conditions.

Pillar 1: Inefficient Imine Formation The reaction's first step is the formation of an intermediate imine (or iminium ion) from the aldehyde and methylamine. This is a reversible equilibrium reaction where water is produced. If water is not effectively managed or if the equilibrium is unfavorable, the concentration of the imine intermediate will be too low for the reduction step to proceed efficiently.

  • Causality & Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[1] Alternatively, increasing the reaction time for this initial step before adding the reducing agent can also improve the imine concentration.

Pillar 2: Inactive Reducing Agent The choice of reducing agent is critical. Milder, more selective hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[2] However, these reagents are moisture-sensitive.

  • Causality & Solution: An inactive reducing agent is a common culprit. Ensure you are using a fresh bottle of the hydride reagent, as they can degrade upon exposure to atmospheric moisture.[1] Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Pillar 3: Sub-optimal Reaction Conditions The solvent and pH play a crucial role. The reaction requires an anhydrous, aprotic solvent like dichloromethane (DCM), dichloroethane (DCE), or methanol to prevent hydrolysis of the imine and decomposition of the reducing agent.[1] Furthermore, the reaction is often catalyzed by mild acid, which promotes the formation of the more reactive iminium ion.

  • Causality & Solution: Ensure your solvent is truly anhydrous.[1] If the reaction is slow, adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation, which is the rate-limiting step for many reductive aminations.[2]

Troubleshooting Workflow: Low Conversion in Reductive Amination

The following decision tree illustrates a logical workflow for diagnosing and solving low yield issues.

G start Low Yield / No Reaction check_sm 1. Verify Starting Material (Aldehyde & Amine Purity) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  [Purity >95% via NMR/LCMS]   sm_bad Synthesize/Purify Starting Material check_sm->sm_bad [Impurity Detected] check_reagents 2. Assess Critical Reagents sm_ok->check_reagents sm_bad->start reagents_ok Reagents Verified check_reagents->reagents_ok [Fresh Reagents, Anhydrous Solvent Used] reagents_bad Use Fresh Reducing Agent (e.g., NaBH(OAc)₃) Use Anhydrous Solvent check_reagents->reagents_bad [Reagents Old or Improperly Handled] check_conditions 3. Optimize Reaction Conditions reagents_ok->check_conditions reagents_bad->start conditions_ok Yield Improved check_conditions->conditions_ok conditions_bad Add Dehydrating Agent (MgSO₄) Add Catalytic Acetic Acid Increase Imine Formation Time check_conditions->conditions_bad [Still Low Yield] conditions_bad->check_conditions Re-run Reaction

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Question 2: I am observing significant byproduct formation. How can I improve the reaction's selectivity?

Answer: Byproduct formation usually stems from over-alkylation of the amine or side reactions involving the imidazole ring.

  • Over-alkylation: The desired primary amine product can sometimes react with another molecule of the aldehyde to form a secondary amine, which is then reduced.

    • Causality & Solution: This is more common with aggressive reducing agents. Using a milder agent like STAB helps avoid this.[1] Carefully controlling the stoichiometry is also key; avoid a large excess of the aldehyde. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes offer better control than a one-pot approach.[3]

  • Side Reactions of the Imidazole Ring: Although generally stable, the imidazole ring can undergo side reactions under harsh conditions.

    • Causality & Solution: If you are using strongly acidic or basic conditions, or high temperatures, consider milder alternatives. In some complex syntheses, it may be necessary to protect the imidazole nitrogen, but this adds extra steps and is often not required for this specific transformation.[1]

Question 3: My starting material, 1-methyl-1H-imidazole-4-carbaldehyde, may be impure. How can I synthesize a high-purity batch?

Answer: The purity of the starting aldehyde is paramount. A common and effective method for its synthesis is the oxidation of the corresponding alcohol, (1-methyl-1H-imidazol-4-yl)methanol.

  • Expertise & Causality: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic or benzylic-type alcohols to aldehydes without affecting the imidazole ring.[4] The reaction is heterogeneous, which can simplify workup, as the excess MnO₂ and the manganese dioxide byproduct can be removed by simple filtration.

Protocol: Synthesis of 1-methyl-1H-imidazole-4-carbaldehyde
  • Setup: To a solution of (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in a suitable solvent like chloroform or methanol, add activated manganese dioxide (5-10 eq).

  • Reaction: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40°C) for 6-24 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup: Cool the reaction mixture, and filter it through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography if necessary.

Alternative Synthetic Strategies

If reductive amination consistently provides low yields, consider these alternative pathways.

Question 4: What is a viable alternative to reductive amination for this synthesis?

Answer: Two robust alternatives are the reduction of a nitrile intermediate or a Gabriel synthesis approach.

Route 1: Reduction of 1-methyl-1H-imidazole-4-carbonitrile This pathway involves the reduction of a nitrile group to a primary amine.

  • Causality & Mechanism: This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly, via catalytic hydrogenation. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon under a hydrogen atmosphere) is often preferred as it involves milder conditions that are less likely to affect other functional groups.[5]

Route 2: The Gabriel Synthesis This classic method is excellent for preparing primary amines from alkyl halides while avoiding over-alkylation.[6]

  • Causality & Mechanism: The synthesis would begin with (1-methyl-1H-imidazol-4-yl)methanol. This alcohol is first converted to a halide (e.g., a chloride using thionyl chloride, SOCl₂). This halide then undergoes an Sₙ2 reaction with potassium phthalimide. The phthalimide acts as a protected source of ammonia, preventing the over-alkylation that plagues direct amination with ammonia.[7] The final amine is liberated from the N-alkylated phthalimide intermediate by reacting it with hydrazine (the Ing-Manske procedure).[8][9]

Comparison of Synthetic Routes

G product (1-Methyl-1H-imidazol-4-yl)methanamine aldehyde 1-Methyl-1H-imidazole- 4-carbaldehyde aldehyde->product Reductive Amination (CH₃NH₂, NaBH(OAc)₃) nitrile 1-Methyl-1H-imidazole- 4-carbonitrile nitrile->product Nitrile Reduction (H₂, Raney Ni or LiAlH₄) halide 4-(Halomethyl)-1-methyl- 1H-imidazole halide->product Gabriel Synthesis (1. K-Phthalimide 2. N₂H₄)

Caption: Overview of the primary synthetic pathways to the target molecule.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty purifying the final amine product by column chromatography. It is streaking badly on the silica gel. A1: This is a very common issue. The basic nature of the amine product causes it to interact strongly with the acidic silica gel, leading to poor separation and streaking. To resolve this, add a small amount of a basic modifier like triethylamine (typically 0.5-1%) to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine).[1] This will neutralize the acidic sites on the silica and allow your compound to elute cleanly.

Q2: My final product is a low-melting solid or an oil, which is difficult to handle and weigh accurately. What is the best way to manage this? A2: The free base form of many amines can be oily or hygroscopic. For easier handling, improved stability, and simpler purification via crystallization, it is highly recommended to convert the free base to a stable salt, such as the hydrochloride (HCl) salt.[1]

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base product in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or a mixture of methanol and ether.

  • Acidification: While stirring, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a crystalline solid.

  • Isolation: Collect the solid by filtration, wash it with cold diethyl ether, and dry it under a vacuum to obtain a stable, easy-to-handle solid product.[1]

Data Summary

The following table outlines typical reaction parameters for the primary synthesis route.

Parameter Condition Rationale / Comment Reference
Reaction Reductive AminationDirect, high-atom economy route.[1]
Starting Material 1-methyl-1H-imidazole-4-carbaldehydePurity is critical for high yield.[10]
Amine Source Methylamine (solution in THF or EtOH)Use slight excess (1.1 - 1.5 eq).[1]
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions.[1][3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Must be anhydrous.[1]
Temperature Room TemperatureMild conditions preserve the imidazole ring.[1]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.[1]
Workup Aqueous basic quench (e.g., NaHCO₃)Neutralizes acid and removes boron salts.[1]

References

Technical Support Center: Optimizing Reductive Amination of Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of reductive amination conditions for the synthesis of amines from imidazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments. The unique chemical nature of the imidazole ring presents specific challenges and opportunities in this widely used transformation, which this guide will address in detail.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive amination of an imidazole aldehyde?

A1: Reductive amination is a two-step, one-pot process that converts a carbonyl group (in this case, an imidazole aldehyde) and an amine into a more substituted amine.[1][2] The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The amine first performs a nucleophilic attack on the carbonyl carbon of the imidazole aldehyde to form a hemiaminal intermediate.[1] This intermediate then reversibly loses a water molecule to form an imine (or a protonated iminium ion under acidic conditions).[1][3]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to yield the final amine product.[4][5]

Q2: Which reducing agent is most suitable for this reaction?

A2: The choice of reducing agent is critical. The ideal reagent should selectively reduce the imine/iminium ion intermediate without significantly reducing the starting imidazole aldehyde.[6] The most commonly used and effective reducing agents for this transformation are:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and excellent selectivity for imines over aldehydes.[1][6][7] It is particularly useful in one-pot reactions.[8] However, it is sensitive to water and not compatible with protic solvents like methanol.[6][9]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a pH of 6-7.[10] Unlike STAB, it is not water-sensitive and can be used in protic solvents like methanol.[9] However, it is highly toxic and can generate hydrogen cyanide gas under strongly acidic conditions, requiring careful handling.[8][10]

  • Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can also reduce the starting aldehyde, potentially leading to lower yields of the desired amine.[9][11] It is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[9][12]

Q3: What is the optimal pH for the reductive amination of an imidazole aldehyde?

A3: The optimal pH for the initial imine formation is weakly acidic, typically between pH 4 and 6.[3][11][13]

  • Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[11]

  • Too Basic (pH > 7): The activation of the carbonyl group by protonation is minimal, slowing down the initial nucleophilic attack.

For the subsequent reduction step, the optimal pH can vary depending on the choice of reducing agent. For instance, sodium cyanoborohydride is most effective at a pH of 6-7, where it selectively reduces the iminium ion over the starting aldehyde.[10]

Q4: What are the best solvents for this reaction?

A4: The choice of solvent depends on the selected reducing agent.

  • For Sodium Triacetoxyborohydride (STAB) , aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dioxane are preferred.[6][9]

  • For Sodium Cyanoborohydride (NaBH₃CN) , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[9]

  • For Sodium Borohydride (NaBH₄) , methanol and ethanol are also suitable solvents.[9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] For TLC, a suitable solvent system should be developed to distinguish between the starting materials (imidazole aldehyde and amine) and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Staining with potassium permanganate (KMnO₄) or a suitable amine-detecting stain (like ninhydrin for primary/secondary amines) can aid in visualization.[15][16]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of amines from imidazole aldehydes via reductive amination.

Problem 1: Low or No Product Yield

Question: I am performing a reductive amination with an imidazole aldehyde, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in reductive amination can stem from several factors, primarily related to inefficient imine formation or issues with the reduction step. Here is a step-by-step guide to troubleshoot this issue:

  • Have you confirmed imine formation?

    • The equilibrium between the imidazole aldehyde and the amine to form the imine can be unfavorable.[1]

    • Troubleshooting:

      • Monitoring: Use techniques like ¹H NMR (disappearance of the aldehyde proton signal and appearance of the imine proton signal), IR (disappearance of the C=O stretch), or LC-MS to confirm the presence of the imine intermediate before adding the reducing agent.[13]

      • Promoting Imine Formation:

        • Dehydration: The formation of an imine releases water.[1][3] Removing this water can drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å), MgSO₄, or Ti(OiPr)₄.[13][17]

        • pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation.[11][13] Acetic acid is a common additive for this purpose.[18]

  • Is your reducing agent active and appropriate?

    • Reducing agents can degrade over time, especially if not stored under anhydrous conditions.

    • Troubleshooting:

      • Use a fresh bottle of the reducing agent.

      • Select the right reducing agent for your conditions. For a one-pot reaction, NaBH(OAc)₃ is generally superior to NaBH₄ because the latter can prematurely reduce your starting aldehyde.[7][9] If you must use NaBH₄, pre-form the imine for a few hours before adding the reducing agent.[9][19]

  • Could the imidazole ring be interfering with the reaction?

    • The basic nitrogen of the imidazole ring can be protonated in acidic conditions, potentially altering the electronic properties of the aldehyde and its reactivity. It could also interact with Lewis acidic additives.

    • Troubleshooting:

      • Fine-tune the pH: Experiment with a pH range of 5-7 to find the optimal balance between activating the aldehyde and not deactivating the amine or causing unwanted interactions with the imidazole ring.

      • Consider stoichiometry: If using a Lewis acid like Ti(OiPr)₄ to promote imine formation, you may need to use more than a catalytic amount to account for coordination with the imidazole nitrogen.

Problem 2: Formation of Side Products

Question: My reaction is producing significant side products. How can I identify and prevent them?

Answer: Several side reactions can occur during reductive amination. Identifying the side product is key to solving the problem.

  • Are you observing a side product corresponding to the alcohol of your starting aldehyde?

    • This indicates that your reducing agent is reducing the imidazole aldehyde in addition to, or instead of, the imine.

    • Cause: The reducing agent is too strong or not selective enough. This is common when using NaBH₄ in a one-pot procedure.[16]

    • Prevention:

      • Switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][6][11] These reagents are designed to preferentially reduce the protonated iminium ion.[8]

      • If using NaBH₄, ensure imine formation is complete before adding it. This can be done by stirring the aldehyde and amine together for 1-2 hours before introducing the reductant.[9]

  • Are you observing the formation of a tertiary amine (over-alkylation)?

    • This occurs when the newly formed secondary amine product reacts with another molecule of the imidazole aldehyde, leading to a second reductive amination.[11][17]

    • Cause: The secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the remaining aldehyde.[20]

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the primary amine to ensure the aldehyde is consumed before significant over-alkylation can occur.

      • Stepwise Procedure: A stepwise approach can be beneficial. First, form the imine in a suitable solvent like methanol, and then add NaBH₄ for the reduction. This can sometimes provide better control.[12]

Problem 3: Starting Material Recovery

Question: I am recovering a significant amount of my starting imidazole aldehyde and/or amine. What is causing the reaction to stall?

Answer: Recovery of starting materials indicates that the reaction is not proceeding to completion.

  • Is the reaction temperature optimal?

    • While many reductive aminations proceed well at room temperature, some less reactive aldehydes or amines may require gentle heating to facilitate imine formation.[21][22]

    • Troubleshooting:

      • Try heating the reaction mixture to 40-50 °C for a few hours before adding the reducing agent. Monitor by TLC to see if imine formation is improving. Be cautious, as excessive heat can promote side reactions.[21]

  • Is the reaction time sufficient?

    • Some reductive aminations can be slow, especially with sterically hindered substrates.

    • Troubleshooting:

      • Extend the reaction time to 24 hours or longer, monitoring periodically by TLC or LC-MS.[19]

  • Is your amine nucleophilic enough?

    • Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly.

    • Troubleshooting:

      • In these cases, promoting imine formation is crucial. The use of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can help activate the aldehyde.[9][11]

Experimental Protocols & Data

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCM, DCE, THF[6][9]Mild, highly selective for imines, good for one-pot reactions[1][8][12]Water-sensitive, not compatible with protic solvents[6][9]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOH[9]Selective, works in protic solvents[4][11]Highly toxic, generates HCN in strong acid[8][10]
Sodium BorohydrideNaBH₄MeOH, EtOH[9]Inexpensive, powerfulCan reduce starting aldehyde, less selective[9][11][16]
Catalytic HydrogenationH₂/Pd, Pt, NiMeOH, EtOH, EtOAc"Green" method, high yielding[1]May reduce other functional groups, requires specialized equipment
Standard Protocol: Reductive Amination of Imidazole-4-carboxaldehyde with a Primary Amine using STAB
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole-4-carboxaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acid Catalyst (Optional): Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir for 1-2 hours at room temperature. Monitor imine formation by TLC or LC-MS.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Imidazole Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine (or Iminium Ion) Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Troubleshooting Workflow

Troubleshooting Start Low Yield or No Reaction CheckImine Check for Imine Formation (TLC/LCMS) Start->CheckImine PromoteImine Promote Imine Formation: - Add dehydrating agent - Adjust pH (4-6) - Increase temperature CheckImine->PromoteImine No CheckReductant Check Reducing Agent CheckImine->CheckReductant Yes PromoteImine->CheckReductant ChangeReductant Use fresh/alternative reductant (e.g., STAB) CheckReductant->ChangeReductant Inactive CheckConditions Check Reaction Conditions CheckReductant->CheckConditions Active ChangeReductant->CheckConditions OptimizeConditions Optimize Conditions: - Increase reaction time - Increase temperature CheckConditions->OptimizeConditions Suboptimal SideProduct Side Product Observed? CheckConditions->SideProduct Optimal Success Improved Yield OptimizeConditions->Success AldehydeReduction Aldehyde Reduction (Alcohol byproduct) SideProduct->AldehydeReduction Alcohol OverAlkylation Over-alkylation (Tertiary amine) SideProduct->OverAlkylation Tertiary Amine UseMilderReductant Switch to milder reductant (STAB) AldehydeReduction->UseMilderReductant UseMilderReductant->Success AdjustStoichiometry Adjust stoichiometry (excess amine) OverAlkylation->AdjustStoichiometry AdjustStoichiometry->Success

Caption: A workflow for troubleshooting low-yield reductive aminations.

References

Technical Support Center: Overcoming Purification Challenges of Basic Amine Compounds on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered when purifying basic amine compounds using silica gel chromatography. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory.

The Core Challenge: An Unwanted Acid-Base Attraction

The primary difficulty in purifying basic amines on standard silica gel stems from a fundamental acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[1][2] Basic amines, which are prevalent in pharmaceuticals and natural products, act as Lewis bases and can form strong ionic bonds with these acidic sites.[3][4]

This strong interaction leads to several common purification problems:

  • Poor Separation & Peak Tailing: Instead of eluting as sharp, symmetrical peaks, amines often "tail" or "streak" down the column, smearing across many fractions and resulting in poor resolution.[5][6][7]

  • Irreversible Adsorption: In some cases, the amine binds so strongly that it does not elute from the column at all, leading to significant yield loss.[2][4]

  • Compound Degradation: The acidic nature of the silica surface can degrade acid-sensitive compounds, further reducing yield and purity.[2][8]

This guide provides robust strategies to mitigate these interactions and achieve successful purifications.

Frequently Asked Questions (FAQs)

Q1: Why is my basic amine streaking on the silica gel column?

A: Streaking, or peak tailing, is the classic sign of a strong, non-ideal interaction between your basic compound and the acidic silanol groups on the silica surface.[7] The amine adsorbs strongly to these sites and is slow to desorb back into the mobile phase, causing it to elute gradually and create a "tail."

Q2: I'm losing most of my compound on the column. Where is it going?

A: You are likely experiencing irreversible adsorption.[2] The acid-base interaction is so strong that the mobile phase is not powerful enough to displace your amine from the silica surface, causing it to remain permanently bound to the stationary phase.

Q3: Can I just use a very polar solvent like methanol to get my amine off the column?

A: While a highly polar solvent like methanol can eventually elute a strongly bound amine, it often does so with little to no separation from other polar impurities.[3] Furthermore, using high concentrations of methanol (>10-20%) with a basic modifier can begin to dissolve the silica gel, compromising the column's integrity.[9][10]

Q4: What is the quickest way to improve my amine purification on a standard silica column?

A: The fastest and most common solution is to add a small amount of a volatile basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][3] A typical starting concentration is 0.1-1% (v/v). This "competing base" will neutralize the acidic silanol sites, allowing your amine to elute more symmetrically.

Q5: Is there an alternative to using silica gel for my basic compound?

A: Yes. If mobile phase additives are ineffective or undesirable, consider alternative stationary phases. Basic alumina is a good option, as are commercially available amine-functionalized silica columns, which have a less acidic surface.[11][12][13]

In-Depth Troubleshooting Guides

Guide 1: Strategic Use of Mobile Phase Modifiers

Modifying the mobile phase is often the first line of defense. The goal is to disrupt the acid-base interaction between the analyte and the silica surface.

A small, volatile "competing base" is added to the eluent. This additive, being in high concentration relative to the analyte, saturates the acidic silanol binding sites on the silica. When your basic analyte travels down the column, it encounters fewer free acidic sites to bind with, resulting in a much weaker, more ideal interaction and improved chromatography.

cluster_0 Problem: Strong Adsorption cluster_1 Solution: Competing Base Silica Silica Surface Acidic Silanol (Si-OH) Amine Basic Amine (R-NH2) Amine->Silica:f1 Strong Ionic Interaction (Causes Tailing/Loss) Silica_Mod Silica Surface Neutralized Silanol (Si-OH•••NEt3) Amine_Mod Basic Amine (R-NH2) Amine_Mod->Silica_Mod:f0 Weak Interaction (Good Chromatography) Modifier Modifier (NEt3) Modifier->Silica_Mod:f1 Blocks Acidic Site

Caption: Mechanism of mobile phase modifier action.

  • Select a Modifier: Triethylamine (TEA) is the most common choice for organic solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).[9] For highly polar or reversed-phase systems, ammonium hydroxide is often used.

  • Determine Concentration: Start with 0.1% to 0.5% (v/v) of the modifier in your mobile phase. For particularly problematic amines, this can be increased to 1-2%.

  • Prepare the Eluent: Add the modifier to the more polar component of your mobile phase system (e.g., add TEA to the ethyl acetate or methanol portion) to ensure good miscibility before mixing with the nonpolar solvent.

  • Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the modified mobile phase. This is a critical step to ensure the entire silica bed is neutralized.[2]

  • Run the Chromatography: Load your sample and run the column as usual.

Data Table: Common Modifiers and Their Properties

ModifierTypical ConcentrationpKa (Conjugate Acid)VolatilityCommon Use Case
Triethylamine (TEA)0.1 - 2.0%10.75[14]HighGeneral purpose for normal-phase.
Ammonium Hydroxide0.5 - 2.0%9.25[15]HighNormal-phase with polar solvents (e.g., Methanol).
Pyridine0.1 - 1.0%5.25MediumLess common, can be effective for specific separations.

Note: pKa values help indicate the strength of the base. Higher pKa of the conjugate acid corresponds to a stronger base.[15][16]

Guide 2: Choosing an Alternative Stationary Phase

When mobile phase additives fail or are undesirable (e.g., they interfere with analysis or are difficult to remove), changing the stationary phase is the most robust solution.

These columns have aminopropyl groups chemically bonded to the silica surface.[3][17] This modification has two key benefits: it masks the acidic silanol groups and presents a mildly basic surface to the mobile phase.[1][4] This often eliminates the need for basic additives entirely, simplifying the purification and subsequent workup.[12]

Alumina is a polar adsorbent that can be obtained in acidic, neutral, or basic forms. For amine purification, basic or neutral alumina should be used.[11][13] It provides a different selectivity compared to silica and can be an excellent choice for compounds that show poor peak shape on silica even with modifiers.

G start Start: Purifying a Basic Amine is_acid_sensitive Is the amine acid-sensitive or does it tail severely? start->is_acid_sensitive try_modifier Strategy 1: Use standard silica with a basic modifier (e.g., 1% TEA). is_acid_sensitive->try_modifier No use_amine_silica Strategy 2: Use an Amine-Functionalized Silica Column. is_acid_sensitive->use_amine_silica Yes is_successful Is the separation successful? try_modifier->is_successful is_successful->use_amine_silica No end Successful Purification is_successful->end Yes use_alumina Strategy 3: Use Basic or Neutral Alumina. use_amine_silica->use_alumina If still issues, try Alumina use_amine_silica->end use_alumina->end

Caption: Decision workflow for stationary phase selection.

Guide 3: Advanced Chromatographic Techniques

For particularly challenging separations, especially for highly polar or chiral amines, alternative chromatographic modes may be necessary.

RPC is highly effective for polar amines that are poorly retained in normal-phase systems.[17]

  • Stationary Phase: Nonpolar (e.g., C18-bonded silica).

  • Mobile Phase: Polar (e.g., Water/Acetonitrile or Water/Methanol).

  • Key Principle: For basic amines, it is crucial to control the mobile phase pH. According to the "2 pH rule," the pH should be adjusted to at least two units above the amine's pKa to ensure it is in its neutral, non-ionized form.[2] This increases its hydrophobicity and retention on the C18 column. A volatile base like TEA can be used to adjust the pH.[2]

HILIC is the ideal technique for separating very polar compounds that have little or no retention in reversed-phase.[18][19][20][21]

  • Stationary Phase: Polar (bare silica, diol, or amide columns can be used).[22]

  • Mobile Phase: A high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer.[19]

  • Mechanism: HILIC relies on partitioning the analyte into a water-rich layer adsorbed on the stationary phase surface. Elution is achieved by increasing the concentration of water in the mobile phase.[21]

IEX separates molecules based on their net charge.[23] For amines, which are protonated to form positive ions (cations) in acidic solutions, cation-exchange chromatography is a powerful and highly selective technique.[24][25][26] This method is frequently used for analyzing amines in complex matrices like pharmaceuticals and environmental water samples.[24][27][28]

SFC is a high-speed, efficient technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[29][30] It is particularly advantageous for chiral separations of amines, often providing better and faster results than HPLC.[31][32][33] The low viscosity of the mobile phase allows for very fast analyses.[30]

References

stability issues of (1-Methyl-1H-imidazol-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Methyl-1H-imidazol-4-yl)methanamine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (1-Methyl-1H-imidazol-4-yl)methanamine. As a structural analog of histamine and a valuable building block in medicinal chemistry, this compound's reactivity is key to its utility. However, this reactivity also presents stability challenges that can impact experimental reproducibility and success. This guide is designed to provide you, our fellow researchers, with field-proven insights and actionable protocols to navigate these challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Our goal is to create a self-validating system of protocols where understanding the 'why' behind each step ensures reliable outcomes. Let's begin by addressing the most common issues encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step approach to resolution.

Q1: I'm observing inconsistent or diminishing activity in my biological assays. One day the compound is potent, the next, its activity is significantly lower. What's going on?

A1: This is the most frequently reported issue and is almost always linked to the degradation of the compound in solution. The primary amine and the electron-rich imidazole ring are susceptible to several degradation pathways, especially in aqueous buffers used for biological assays.

Root Cause Analysis:

  • Oxidative Degradation: The primary amine and imidazole ring can be susceptible to oxidation by dissolved oxygen in your buffer, a process that can be accelerated by light or trace metal impurities.[1][2]

  • pH-Dependent Instability: While specific data for this compound is limited, imidazole-containing molecules can have pH-dependent stability profiles.[1][3] Assay buffers, often at physiological pH, may not be optimal for the compound's stability over time.

  • Adsorption: Highly polar amines can adsorb to the surfaces of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in your assay.

Troubleshooting Workflow:

  • Immediate Action - Prepare Fresh: The most critical step is to always prepare working solutions fresh from a solid or a recently prepared concentrated stock for every experiment.[1][4] Do not use aqueous solutions that have been stored for more than a few hours, even if refrigerated.

  • Stock Solution Integrity: Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol, where the compound is generally more stable.

  • Storage Protocol: Store this stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Ensure vials are tightly sealed and protected from light.

  • Assay Preparation: When preparing your assay, perform serial dilutions of the stock directly into the final assay buffer immediately before adding it to your cells or protein.

G start Inconsistent Bio-Assay Results q1 Was the working solution prepared fresh (i.e., < 1 hour before use)? start->q1 sol_fresh ACTION: Always prepare working solutions immediately before experiments. q1->sol_fresh No q2 How was the master stock solution stored? q1->q2 Yes end Problem Resolved sol_fresh->end sol_storage ACTION: Store concentrated stock at -20°C or -80°C in single-use aliquots, protected from light. q2->sol_storage Improperly check_conc Consider performing a quick stability check in your specific assay buffer via HPLC/LC-MS (See Protocol 2). q2->check_conc Properly sol_storage->end

Caption: Troubleshooting workflow for inconsistent bio-assay results.

Q2: I'm trying to purify my reaction product by silica gel chromatography, but it's streaking badly and my recovery is low. How can I fix this?

A2: This is a classic problem when purifying basic compounds on standard silica gel. The amine group in your molecule is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This leads to strong, often irreversible, binding of your product to the column.

Root Cause Analysis:

  • Acid-Base Interaction: The basic amine forms a salt with the acidic silanol groups on the silica surface, causing it to "stick" to the column instead of eluting cleanly.

Solution: Neutralize the Stationary Phase

  • Add a Basic Modifier: The standard solution is to add a small amount of a volatile base to your eluent system.[4]

    • Recommended Modifier: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Recommended Concentration: Start with 0.5% to 1% (v/v) of TEA in your mobile phase (e.g., in a Dichloromethane/Methanol gradient). This concentration is usually sufficient to neutralize the active sites on the silica.

  • Procedure:

    • Prepare your mobile phase solvents as usual.

    • Add 5-10 mL of TEA for every 1 L of the more polar solvent (e.g., Methanol).

    • Run the column as you normally would. You should observe a significant improvement in peak shape and recovery.

Q3: My compound is an oil or a low-melting solid that is difficult to handle and weigh accurately. Is there a better way?

A2: The free-base form of (1-Methyl-1H-imidazol-4-yl)methanamine is often an oil, which can also be hygroscopic.[4] This makes accurate handling challenging.

Solution: Convert to a Salt

  • Form the Hydrochloride (HCl) Salt: Converting the free base to its hydrochloride salt is a highly effective strategy.[4] The resulting salt is typically a stable, crystalline, non-hygroscopic solid that is much easier to handle, weigh, and store.[4]

  • General Procedure for Salt Formation:

    • Dissolve the purified free-base oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for the solid (free base) form of this compound? A1: For long-term stability, the solid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C is often recommended).[1] It is crucial to protect it from light and moisture, as it can be hygroscopic.

Q2: What is the primary degradation pathway I should be concerned about in solution? A2: While a full degradation profile is not published, the primary concerns based on its structure are oxidation and photodegradation .[1] The imidazole ring itself can be liable to base-mediated autoxidation, and the primary amine can be oxidized.[2] Exposure to ambient light, especially UV, can also accelerate degradation in solution.[2]

Q3: Is there a significant stability difference between the free base and the hydrochloride salt? A3: Yes. The hydrochloride salt is generally much more stable as a solid.[4] Salt formation protonates the basic nitrogen atoms, which can reduce their susceptibility to certain degradation pathways like oxidation. The crystalline nature of the salt also provides greater stability compared to the amorphous, oily free base.

Q4: What solvents should I use to prepare a concentrated stock solution? A4: For a multi-millimolar stock solution intended for long-term storage, anhydrous DMSO or ethanol are common choices. For aqueous experiments, the compound's solubility can be pH-dependent.[5][6] If you encounter solubility issues in a neutral aqueous buffer, adjusting the pH to be slightly acidic (e.g., pH 5-6) can improve solubility by protonating the molecule.[6]

Condition Solid Compound (Free Base) Solution (Stock & Working)
Temperature 2-8°C (Refrigerated)[1]-20°C or -80°C (Frozen, Stock)[1][4]
Atmosphere Inert Gas (Nitrogen/Argon)[1]N/A (use anhydrous solvent for stock)
Light Protect from Light (Amber Vial)[1]Protect from Light (Amber Vial/Foil)[1][4]
Moisture Tightly Sealed (Hygroscopic)Use Anhydrous Solvents for Stock
Key Guideline Store as the salt form if possible.Prepare fresh for every experiment. [1][4]
Table 1: Recommended Storage and Handling Conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life and reproducibility of your compound.

  • Material Preparation: Use anhydrous grade DMSO or ethanol as your solvent. Use amber glass vials with PTFE-lined screw caps.

  • Weighing: If using the free-base oil, handle it under an inert atmosphere if possible. If using the more stable salt, this can be done on the bench. Weigh the desired amount directly into the vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (to 37°C) or sonication can be used if necessary.[6]

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in micro-vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1]

  • Storage: Tightly cap the aliquots, purge with argon or nitrogen if possible, and store immediately at -20°C or -80°C, protected from light.

  • Usage: For each experiment, retrieve a single aliquot, allow it to thaw completely at room temperature, and use it immediately. Discard any unused portion of the thawed aliquot.

Caption: Recommended workflow for stock solution preparation and handling.

Protocol 2: Rapid Stability Assessment in Aqueous Buffer

If you suspect your assay buffer is causing degradation, this simple LC-MS or HPLC-UV based protocol can provide a definitive answer.

  • Reference Standard (T=0): Prepare a fresh solution of your compound in the intended aqueous buffer at the final assay concentration. Immediately inject a sample onto the HPLC/LC-MS system and record the peak area of the parent compound. This is your 100% reference.

  • Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C in a 96-well plate).

  • Time Points: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC/LC-MS system.

  • Analysis: Compare the peak area of the parent compound at each time point to the T=0 reference. A significant decrease in the parent peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.

References

preventing byproduct formation in (1-Methyl-1H-imidazol-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to minimize byproduct formation and optimize your synthetic route. Our focus is on explaining the "why" behind the "how," ensuring your experiments are built on a solid foundation of chemical principles.

Frequently Asked Questions (FAQs)

FAQ 1: Regioisomer Formation

Question: During the N-methylation of 4-(aminomethyl)imidazole, I'm observing a mixture of two isomers: (1-Methyl-1H-imidazol-4-yl)methanamine and (1-Methyl-1H-imidazol-5-yl)methanamine. How can I improve the regioselectivity for the desired N-1 methylated product?

Answer: This is a classic challenge in imidazole chemistry stemming from the tautomerism of the imidazole ring. The formation of two regioisomers, the N-1 (or Nτ, 'tele') and N-3 (or Nπ, 'pros') methylated products, is governed by a combination of steric and electronic factors, as well as reaction conditions.[1]

  • Mechanistic Insight: The alkylation of an unsymmetrical 4-substituted imidazole can proceed via two main pathways. In basic conditions, deprotonation creates an imidazolate anion, and the alkylating agent attacks one of the two nucleophilic nitrogens. The ratio of products is influenced by the electronic effects of the C4 substituent; electron-withdrawing groups tend to favor alkylation at the more distant nitrogen (N-1).[1] Steric hindrance from a bulky C4 substituent or a bulky alkylating agent will also favor methylation at the less hindered nitrogen.[1]

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can significantly favor the formation of the N-1 isomer.[2][3] This combination often provides high regioselectivity.

    • Protecting Group Strategy: While it adds steps, protecting the exocyclic amine (e.g., as a Boc-carbamate) before N-methylation can alter the electronic and steric profile, potentially improving selectivity. The protecting group would then be removed in a subsequent step.

    • Alternative Route: Synthesize (1-methyl-1H-imidazol-4-yl)methanol first and then convert the alcohol to the amine. This circumvents the issue of methylating an aminomethyl-substituted imidazole directly.

FAQ 2: Byproducts from Nitrile Reduction

Question: I'm synthesizing the target compound by reducing 1-methyl-1H-imidazole-4-carbonitrile. My final product is contaminated with significant amounts of a secondary amine byproduct, bis((1-methyl-1H-imidazol-4-yl)methyl)amine. What causes this and how can I prevent it?

Answer: The formation of secondary and even tertiary amines is a common side reaction during the catalytic hydrogenation of nitriles.[4][5][6]

  • Mechanistic Insight: The reduction proceeds through an intermediate imine (R-CH=NH). This imine is electrophilic and can be attacked by the primary amine product (R-CH₂NH₂) that has already formed. This reaction eliminates ammonia and generates a secondary imine, which is then reduced to the secondary amine byproduct.[6]

    Caption: Formation of secondary amine byproduct during nitrile reduction.

  • Troubleshooting & Optimization:

    • Additive Strategy: The most effective method to suppress this side reaction is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol).[4][7] The excess ammonia shifts the equilibrium away from the formation of the secondary imine.

    • Catalyst and Conditions: Raney Nickel is a common catalyst for this transformation, and its use with ammonia in methanol is well-documented to improve selectivity for the primary amine.[4][7]

    • Alternative Reducing Agents: Stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆) can effectively reduce nitriles to primary amines without the issue of secondary amine formation, as the reaction proceeds via a different mechanism.[5][7] However, these reagents are less suitable for large-scale operations and require stringent anhydrous conditions.

FAQ 3: Over-methylation in Reductive Amination

Question: I am performing a reductive amination of 1-methyl-1H-imidazole-4-carboxaldehyde with methylamine and a hydride reducing agent. I am getting the desired secondary amine, but also some of the tertiary amine, (1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanamine. How can I avoid this?

Answer: Over-alkylation is a potential side reaction in reductive amination if the reaction conditions are not carefully controlled.[8]

  • Mechanistic Insight: The desired secondary amine product can itself react with another molecule of the aldehyde to form a tertiary iminium ion, which is then reduced to the tertiary amine byproduct.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use only a slight excess of methylamine (e.g., 1.1-1.2 equivalents).

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for the reduction of the intermediate imine/iminium ion compared to more powerful reagents like sodium borohydride.[8]

    • Eschweiler-Clarke Reaction: A highly effective alternative is to first synthesize the primary amine, (1H-imidazol-4-yl)methanamine, and then perform a selective N-methylation using the Eschweiler-Clarke reaction. This classic method uses formic acid and formaldehyde to cleanly install a single methyl group onto a primary amine, yielding the secondary amine with minimal risk of over-methylation.[9]

FAQ 4: Purification Difficulties

Question: My crude (1-Methyl-1H-imidazol-4-yl)methanamine product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What is the best way to purify this compound?

Answer: The basic nature of your amine product is causing strong interaction with the acidic silica gel, resulting in streaking.[8] This is a common issue when purifying amines.

  • Troubleshooting & Optimization:

    • Modified Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the dichloromethane/methanol mobile phase.[8] This deactivates the acidic sites on the silica, allowing your product to elute cleanly.

    • Salt Formation: For easier handling, improved stability, and often better crystallization properties, convert the purified free base into its hydrochloride (HCl) salt. This is done by dissolving the purified amine in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl (e.g., HCl in ether or dioxane) dropwise until precipitation is complete.[8] The salt can then be collected by filtration.

Optimized Protocols & Methodologies

Protocol 1: Regioselective N-Methylation of a Protected Imidazole

This protocol is designed to maximize the formation of the N-1 methylated isomer by starting with a protected precursor, 4-(hydroxymethyl)-1H-imidazole.

Workflow Diagram:

Caption: Workflow for regioselective synthesis.

Step-by-Step Procedure:

  • Deprotonation: Suspend 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for completion. Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude (1-methyl-1H-imidazol-4-yl)methanol.

  • Conversion to Amine: The resulting alcohol can be converted to the amine via a two-step process involving chlorination with thionyl chloride (SOCl₂) followed by displacement with aqueous ammonia.

Protocol 2: Nitrile Reduction with Byproduct Suppression

This protocol details the reduction of a nitrile precursor while actively minimizing the formation of secondary amine impurities.

Quantitative Data Summary:

ParameterConditionExpected Outcome
Catalyst Raney NickelHigh activity for nitrile reduction
Solvent MethanolGood solubility for substrate and reagents
Additive 7N NH₃ in Methanol>95% suppression of secondary amine formation
Pressure 50 psi H₂Sufficient for efficient reduction
Temperature Room TemperatureMild conditions, minimizes side reactions

Step-by-Step Procedure:

  • Reactor Setup: To a hydrogenation vessel, add 1-methyl-1H-imidazole-4-carbonitrile (1.0 eq) and Raney Nickel (approx. 10% w/w).

  • Reaction Medium: Add a 7N solution of ammonia in methanol as the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography using an eluent containing triethylamine or by conversion to its HCl salt.

References

dealing with inconsistent results in biological assays with (1-Methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Methyl-1H-imidazol-4-yl)methanamine

Introduction

Welcome to the technical support guide for (1-Methyl-1H-imidazol-4-yl)methanamine. This molecule is a structural analog of histamine and is of significant interest for its activity as a potent agonist at the histamine H3 receptor (H3R), a critical G protein-coupled receptor (GPCR) in the central nervous system that modulates the release of various neurotransmitters[1][2].

Researchers frequently encounter variability and inconsistency in biological assays with imidazole-containing compounds. This guide is designed to provide field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible results. We will move from foundational best practices to in-depth, symptom-based troubleshooting for complex assay behavior.

Part 1: Foundational Best Practices & FAQs

This section addresses the most common questions and outlines the critical handling procedures that form the basis of a reliable experimental workflow. Proactive measures are the most effective way to prevent inconsistent data.

Q1: What are the essential properties of (1-Methyl-1H-imidazol-4-yl)methanamine I should be aware of?

Understanding the physicochemical properties of the compound is the first step in designing a robust assay. This compound is a small molecule aralkylamine[3]. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₉N₃PubChem[3]
Molecular Weight 111.15 g/mol PubChem[3]
Physical Form Typically a liquid at room temperatureSigma-Aldrich
Primary Target Histamine H3 Receptor (H3R) AgonistBenchChem[2]
CAS Number 486414-83-9PubChem[3]

Note: The free base is a liquid, which can be challenging to handle accurately by weight. The hydrochloride salt form is often a more stable, crystalline solid that is easier to manage[4][5].

Q2: How must I store this compound to ensure its stability?

Compound degradation is a primary and often overlooked source of assay failure. Imidazole-containing compounds can be susceptible to degradation from multiple factors[4][6].

  • Solid Form: For long-term storage, keep the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. Storing under an inert gas like argon or nitrogen is highly recommended to prevent oxidation[6].

  • Solutions: Solutions are significantly less stable than the solid material[6]. It is imperative to prepare fresh working solutions for each experiment from a frozen stock.

    • Stock Solutions (in 100% DMSO): Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation[6][7].

    • Aqueous Solutions: Do not store the compound in aqueous buffers. Prepare these dilutions immediately before use.

Q3: My compound won't dissolve properly in my aqueous assay buffer. What is the correct procedure for preparing working solutions?

Poor solubility is the most frequent cause of inconsistent results, as it leads to an unknown and variable final concentration in your assay. The compound has limited aqueous solubility.

Recommended Solubilization Protocol:

  • Primary Stock Preparation: Prepare a 10-50 mM stock solution in 100% anhydrous DMSO.

  • Aiding Dissolution: Ensure the compound is fully dissolved in the DMSO stock. Use of a vortex mixer is standard. If needed, gentle warming (to 37°C) or brief sonication can aid dissolution[7].

  • Intermediate Dilutions: Perform serial dilutions from the high-concentration DMSO stock into 100% DMSO to create a range of concentrations for your dose-response curve.

  • Final Aqueous Dilution: Add the final DMSO-based solution to your aqueous assay buffer. Critically, the final concentration of DMSO in the assay should be low (typically <0.5%) and consistent across all wells, including vehicle controls[4].

  • Visual Inspection: After final dilution into the aqueous buffer, always visually inspect the solution for any signs of precipitation or cloudiness . If observed, the concentration is too high for the assay conditions.

Part 2: Troubleshooting Guide for Inconsistent Assay Results

This section is designed to help you diagnose and solve specific experimental problems. Follow the logic flows to identify the root cause of your inconsistent data.

Symptom 1: I am seeing little to no biological activity, even at high concentrations.

When the expected biological effect is absent, a systematic check of the experiment's core components is required.

start Low or No Activity Observed control Did the positive control work? start->control compound_prep Prepare Fresh Compound Solutions control->compound_prep Yes reassess Re-run Assay control->reassess No (Assay System Failure) solubility Check for Precipitation in Aqueous Buffer compound_prep->solubility solubility->compound_prep Precipitate Seen (Lower Concentration) assay_cond Verify Assay Conditions (e.g., Receptor Expression) solubility->assay_cond No Precipitate assay_cond->reassess Conditions Correct

Caption: Workflow for diagnosing no/low activity.

Yes, this is a very likely cause. If a known agonist for your system provides a robust signal but your test compound does not, it points to an issue with the compound itself.

  • Immediate Action: Discard all existing solutions of your compound. Prepare a fresh stock from the solid material and create new working dilutions for the experiment[6][7].

  • Advanced Verification: If the problem persists with a freshly prepared solution, the integrity of the solid material may be compromised. The definitive method to verify compound integrity is through analytical techniques like HPLC-MS[7].

Absolutely. Microprecipitation can occur which is not easily visible but will sequester the compound, drastically lowering its effective concentration.

  • Solubility Test: Before a full experiment, perform a simple solubility test. Prepare your highest planned concentration in the final assay buffer and let it sit for the duration of your planned incubation time. Centrifuge the sample and measure the concentration of the supernatant via HPLC-UV to determine the true soluble concentration.

  • Mitigation Strategy: If solubility is limiting, you may need to increase the percentage of co-solvent (like DMSO) in your final assay buffer, but be sure to run appropriate vehicle controls to check for solvent effects on the assay system[7].

Symptom 2: My results have high variability between replicates and across different experiments.

Poor reproducibility is often caused by subtle inconsistencies in experimental execution.

start High Variability Observed solution_prep Solution Preparation (Single Dilution Series?) start->solution_prep pipetting Pipetting Technique (Reverse Pipetting?) start->pipetting cell_culture Cell Culture Consistency (Passage Number, Density?) start->cell_culture plate_effects Assay Plate Effects (Edge Wells Used?) start->plate_effects

Caption: Key sources of high experimental variability.

  • Inconsistent Solution Preparation: Always use calibrated pipettes. For a full dose-response plate, prepare a single batch of serial dilutions for all replicates rather than preparing each dilution individually[7].

  • Pipetting Errors: DMSO stock solutions are more viscous than aqueous buffers. When pipetting small volumes from the stock, use the reverse pipetting technique to ensure accurate dispensing and avoid carryover.

  • Cell Culture Inconsistency: Use cells within a narrow and validated passage number range. Ensure that cell seeding density and growth conditions are identical for every experiment, as receptor expression levels can fluctuate[7].

  • Assay Plate Edge Effects: The outer wells of a microplate are prone to evaporation during incubation, which concentrates the reagents and leads to artifactual signals. Avoid using the outermost wells for experimental data; instead, fill them with buffer or media to create a humidity barrier[7].

Symptom 3: My dose-response curve is shallow or does not fit a standard sigmoidal model.

A poor-quality dose-response curve often points to more complex pharmacological or chemical interactions.

  • Precipitation at High Concentrations: If your compound precipitates at the highest concentrations, you will see a plateau or even a decrease in signal, compressing the top of your curve. This will result in a shallow Hill slope and an inaccurate EC₅₀ value.

  • Degradation Over Time: If your assay involves a long incubation period (hours), the compound may be degrading during the experiment. This can lead to a rightward shift and a flattening of the curve, as the effective concentration decreases over time.

Yes, the pharmacology of the H3 receptor is notably complex and can contribute to unusual dose-response curves.

  • Receptor Isoforms: The human H3R has at least seven different splice variants (isoforms)[8][9]. Different cell lines or tissue preparations may express a different mixture of these isoforms. Agonists can display different binding affinities and functional potencies at these various isoforms, which can complicate the overall dose-response relationship[8].

  • Constitutive Activity & Multiple Affinity States: The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist present[10]. Furthermore, like many GPCRs, it can exist in different affinity states (high and low) for agonists, and this equilibrium is sensitive to the presence of guanine nucleotides (GTP, GDP) inside the cell[11]. An agonist dose-response curve is a composite of these complex interactions, which can sometimes deviate from a simple one-site binding model. When troubleshooting, always include a known reference compound with well-characterized behavior in your specific assay system to serve as a benchmark[7].

References

Technical Support Center: Crystallization of (1-Methyl-1H-imidazol-4-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the salt formation of (1-Methyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to convert this oily free base into a stable, solid salt form. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

Introduction

(1-Methyl-1H-imidazol-4-yl)methanamine is a valuable building block in pharmaceutical research.[1] Like many amines, it often presents as an oil in its free base form, which can be challenging to handle, purify, and formulate.[2] Converting the oily free base to a crystalline salt is a common and effective strategy to improve its physicochemical properties, such as stability, solubility, and handling.[3][4] This process, however, is not always straightforward and can be influenced by a variety of factors including the choice of acid, solvent system, and crystallization conditions.[5]

This guide will walk you through the principles of amine salt formation, provide a systematic approach to salt screening, and offer solutions to common problems like "oiling out" and poor crystal formation.

Frequently Asked Questions (FAQs)

Q1: Why is my (1-Methyl-1H-imidazol-4-yl)methanamine an oil, and why should I convert it to a salt?

A1: Many low-molecular-weight amines are liquids or low-melting solids at room temperature.[2] Converting the oily free base to a salt introduces an ionic bond, which typically leads to the formation of a more stable, crystalline solid with a higher melting point.[6] Solid salts are generally easier to handle, weigh, and purify, and they often exhibit improved aqueous solubility and stability, which are critical for drug development.[7][8]

Q2: What are the most common reasons for the salt to "oil out" instead of crystallizing?

A2: "Oiling out" is a common issue where the salt separates as a liquid phase instead of a solid.[9] This can be caused by several factors:

  • High supersaturation: The concentration of the salt in the solution is too high, leading to rapid phase separation.

  • Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice.

  • Inappropriate solvent: The solvent system may not be optimal for crystallization, leading to the formation of an oil.[10]

Q3: How do I choose the right acid to form a salt with my amine?

A3: The choice of acid is critical and depends on the pKa of your amine and the desired properties of the salt. A general rule is that the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the amine to ensure complete protonation.[11] For (1-Methyl-1H-imidazol-4-yl)methanamine, both the imidazole ring and the primary amine can be protonated. The primary amine is the more basic site. Commonly used acids in pharmaceutical development include hydrochloric acid, sulfuric acid, methanesulfonic acid, and various carboxylic acids like tartaric and citric acid.[7][12]

Q4: I've formed a solid, but the yield is very low. What can I do?

A4: Low yield is often due to the high solubility of the salt in the crystallization solvent.[13] To improve the yield, you can:

  • Optimize the solvent system: Use a solvent in which the salt is less soluble, or add an anti-solvent to decrease its solubility.

  • Reduce the amount of solvent: Use the minimum amount of solvent necessary to dissolve the compound at an elevated temperature.

  • Cool the solution slowly and to a lower temperature: This will maximize the amount of product that crystallizes out of solution.

Q5: My salt formation results in a powder or very small needles. How can I get larger crystals?

A5: The formation of small crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process.[14] This can be achieved by:

  • Slowing the rate of cooling.

  • Reducing the level of supersaturation.

  • Using a solvent system that promotes slower crystal growth.

  • Employing seeding: Adding a few small crystals of the desired salt to the solution can promote controlled crystal growth.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the conversion of oily (1-Methyl-1H-imidazol-4-yl)methanamine to a solid salt.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
"Oiling Out" 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent system.1. Dilute the solution: Add more of the primary solvent. 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Change the solvent system: Experiment with different solvents or add an anti-solvent slowly.[10] 4. Seeding: Add a seed crystal to induce crystallization at a lower supersaturation level.[10]
No Crystallization 1. The salt is too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated.1. Add an anti-solvent: Slowly add a solvent in which the salt is insoluble to induce precipitation.[10] 2. Concentrate the solution: Carefully evaporate some of the solvent. 3. Scratch the flask: Use a glass rod to scratch the inside of the flask below the surface of the solution to create nucleation sites.[10] 4. Cool to a lower temperature: Place the solution in a freezer if appropriate for the solvent system.
Poor Yield 1. The salt is highly soluble in the mother liquor. 2. Incomplete precipitation.1. Optimize the solvent/anti-solvent ratio: Use just enough of the primary solvent to dissolve the salt at a higher temperature and maximize the use of the anti-solvent. 2. Extend the crystallization time: Allow the solution to stand for a longer period at a low temperature. 3. Recover from the mother liquor: Concentrate the mother liquor to obtain a second crop of crystals.[13]
Formation of Amorphous Solid or Gum 1. Rapid precipitation. 2. Presence of impurities.1. Slow down the addition of the acid or anti-solvent. 2. Use a different solvent system. 3. Purify the free base: Ensure the starting amine is of high purity before salt formation.
Polymorphism The salt can exist in multiple crystalline forms with different properties.1. Controlled crystallization: Carefully control the temperature, cooling rate, and solvent system to favor the formation of the desired polymorph.[15] 2. Seeding: Use seed crystals of the desired polymorph to ensure its formation.[10] 3. Characterization: Use techniques like DSC, TGA, and PXRD to identify and characterize the different polymorphic forms.

Experimental Protocols

Protocol 1: Salt Screening

This protocol outlines a general procedure for screening different acids and solvents to identify suitable conditions for the crystallization of (1-Methyl-1H-imidazol-4-yl)methanamine salts.

SaltScreening cluster_prep Preparation cluster_addition Acid Addition cluster_observation Observation & Isolation cluster_analysis Analysis A Dissolve amine free base in a suitable solvent (e.g., Isopropanol, Ethyl Acetate) C Add acid solution dropwise to the amine solution (1 equivalent) A->C B Prepare solutions of various acids (e.g., HCl, H2SO4, Tartaric Acid) in the same solvent B->C D Observe for precipitation at room temperature C->D E If no solid, cool the solution (e.g., 0°C, -20°C) D->E No Precipitate G Isolate any solid by filtration, wash with cold solvent, and dry D->G Precipitate Forms F If still no solid, add an anti-solvent (e.g., Heptane, MTBE) E->F No Precipitate E->G Precipitate Forms F->G Precipitate Forms H Characterize the solid: - Melting Point - PXRD - Solubility G->H

Caption: Workflow for Salt Screening of (1-Methyl-1H-imidazol-4-yl)methanamine.

Materials:

  • (1-Methyl-1H-imidazol-4-yl)methanamine (oily free base)

  • Selection of acids (e.g., HCl in dioxane, H₂SO₄, tartaric acid, citric acid)

  • Selection of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, acetonitrile)

  • Selection of anti-solvents (e.g., heptane, diethyl ether, methyl tert-butyl ether (MTBE))

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Amine Stock Solution: Dissolve a known amount of (1-Methyl-1H-imidazol-4-yl)methanamine in a suitable solvent to make a stock solution of a specific concentration (e.g., 100 mg/mL).

  • Aliquotting: Distribute a set volume of the amine stock solution into several vials.

  • Acid Addition: To each vial, add one equivalent of a different acid, either as a solid or as a solution in the same solvent.

  • Observation at Room Temperature: Stir the solutions at room temperature and observe for any precipitation. Note the time it takes for a solid to form.

  • Cooling: If no solid forms at room temperature, cool the vials to 0°C and then to -20°C, observing for any crystallization.

  • Anti-solvent Addition: If no solid has formed upon cooling, slowly add an anti-solvent to each vial until the solution becomes cloudy, then allow it to stand.

  • Isolation and Characterization: Isolate any solid that forms by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid by melting point, and if possible, by Powder X-ray Diffraction (PXRD) to assess its crystallinity.

Protocol 2: Scale-Up Crystallization of the Hydrochloride Salt

This protocol describes a method for the preparation of the hydrochloride salt of (1-Methyl-1H-imidazol-4-yl)methanamine on a larger scale, based on the results from the salt screening. A hydrochloride salt is a common choice for amines.[16]

HCl_Salt_Formation A Dissolve (1-Methyl-1H-imidazol-4-yl)methanamine in Isopropanol (IPA) B Cool the solution to 0°C A->B C Slowly add a solution of HCl in IPA (e.g., 2M solution) B->C D Stir at 0°C for 1-2 hours C->D E Allow to warm to room temperature and stir for an additional 2-4 hours D->E F Filter the solid precipitate E->F G Wash the solid with cold IPA F->G H Dry the solid under vacuum G->H

Caption: Step-by-step process for hydrochloride salt formation.

Materials:

  • (1-Methyl-1H-imidazol-4-yl)methanamine (oily free base)

  • Isopropanol (IPA), anhydrous

  • Hydrochloric acid solution in isopropanol (e.g., 2M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the (1-Methyl-1H-imidazol-4-yl)methanamine free base in a minimal amount of anhydrous isopropanol.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Acidification: Slowly add one equivalent of the hydrochloric acid solution in isopropanol dropwise to the stirred amine solution.

  • Precipitation: Continue stirring the mixture at 0°C for 1-2 hours. A white precipitate should form.

  • Maturation: Remove the ice bath and allow the slurry to warm to room temperature. Continue stirring for an additional 2-4 hours to allow for complete crystallization.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting material and other impurities.

  • Drying: Dry the solid under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.

Data Presentation

Table 1: Common Solvents for Amine Salt Crystallization
Solvent Polarity Boiling Point (°C) Typical Use
Isopropanol (IPA)Polar Protic82.6Good for dissolving the free base and precipitating the salt upon acid addition.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, often used for hydrochloride salt formation.
Ethyl Acetate (EtOAc)Polar Aprotic77.1Can be a good solvent for the free base and an anti-solvent for some salts.
Acetonitrile (MeCN)Polar Aprotic81.6Can be used for both dissolving the free base and crystallizing the salt.
AcetonePolar Aprotic56Often used as a solvent for the free base, with precipitation induced by adding the acid or an anti-solvent.[17]
Methyl tert-butyl ether (MTBE)Nonpolar55.2Commonly used as an anti-solvent to induce precipitation.
HeptaneNonpolar98.4A common anti-solvent for precipitating polar salts from more polar organic solvents.
Table 2: Common Acids for Salt Formation
Acid pKa Form Comments
Hydrochloric Acid (HCl)-6.3Gas or solutionThe most common acid for forming pharmaceutical salts.[7]
Sulfuric Acid (H₂SO₄)-3.0LiquidCan form both sulfate and bisulfate salts.
Methanesulfonic Acid-1.9LiquidA strong organic acid that often forms stable, crystalline salts.
Tartaric Acid2.98, 4.34SolidA chiral dicarboxylic acid, useful for resolving racemic amines.
Citric Acid3.13, 4.76, 6.40SolidA tricarboxylic acid that can form salts with different stoichiometries.

Conclusion

The conversion of oily (1-Methyl-1H-imidazol-4-yl)methanamine to a solid salt is a critical step in its development for pharmaceutical applications. By understanding the principles of salt formation and crystallization, and by systematically screening different acids and solvents, researchers can identify optimal conditions for obtaining a stable, crystalline solid. This guide provides a framework for troubleshooting common issues and offers detailed protocols to facilitate this process. Remember that each compound is unique, and some level of optimization will likely be necessary to achieve the desired results.

References

Technical Support Center: Managing Exotherms During Reduction Steps in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing exothermic events during reduction reactions. The content moves beyond simple procedural lists to explain the underlying principles of thermal hazards and process control, ensuring a proactive approach to safety and experimental success.

Section 1: Understanding the Challenge - Why Reductions are a Thermal Concern

Reduction reactions are fundamental transformations in organic synthesis. However, many common reducing agents are highly reactive and their reactions are often significantly exothermic, meaning they release a substantial amount of heat.[1][2] If this heat is not effectively managed, it can lead to a dangerous situation known as a thermal runaway .[1][3]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[1][4] This excess heat increases the reaction temperature, which in turn accelerates the reaction rate, creating a positive feedback loop that can lead to a rapid, uncontrolled increase in temperature and pressure.[3][5] The consequences can range from product degradation and yield loss to violent boiling, reactor over-pressurization, and even catastrophic vessel failure.[3][4]

The risk of a thermal runaway is magnified during scale-up. As the reaction volume increases, the ratio of heat transfer surface area to reaction volume decreases, making cooling less efficient.[4][6] A reaction that is easily managed at the lab bench can become hazardous at pilot or production scale without careful consideration of thermal management.[1]

Common Exothermic Reducing Agents

A variety of reducing agents are known for their highly exothermic nature. Some common examples include:

  • Metal Hydrides:

    • Lithium Aluminum Hydride (LiAlH₄): A very powerful and highly reactive reducing agent.[7][8][9] Its reactions are notoriously exothermic and it reacts violently with protic solvents like water.[8][10]

    • Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent than LiAlH₄, but its reactions can still be significantly exothermic, especially with reactive carbonyl compounds.[7][8]

    • Diborane (B₂H₆): A versatile reducing agent, but its reactions can be highly exothermic and require careful temperature control.[9]

  • Catalytic Hydrogenation: The reduction of functional groups using hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel) is often exothermic.[8] The rate of reaction, and therefore heat generation, can be influenced by factors like catalyst activity, hydrogen pressure, and substrate concentration.

  • Dissolving Metal Reductions: Using alkali metals like sodium or lithium in liquid ammonia (Birch reduction) or other solvents can be highly exothermic.

Section 2: Proactive Exotherm Management - A Multi-Pillar Approach

Effective management of exothermic reactions relies on a proactive strategy built on three pillars: Characterization , Control , and Contingency .

Pillar 1: Characterization - Know Your Reaction's Thermal Profile

Before attempting a reduction on a larger scale, it is crucial to understand its thermal characteristics. This is achieved through a combination of literature review and laboratory testing.[4]

Frequently Asked Questions: Reaction Characterization

Q1: What is the first step I should take to assess the thermal risk of a new reduction reaction?

A1: A thorough reaction hazard assessment is the critical first step before any scale-up.[4][11] This involves:

  • Literature Review: Search for any known thermal hazards associated with the specific reducing agent, substrate, and reaction conditions. Resources like Bretherick's Handbook of Reactive Chemical Hazards can be invaluable.[12]

  • Thermal Screening: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of any exothermic events, including the desired reaction and any potential decomposition reactions.[4][6]

  • Reaction Calorimetry (RC): This is the gold standard for characterizing the thermal profile of a reaction.[13][14] An RC experiment measures the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your specific process conditions.[4][13] This data is essential for safe scale-up.[13]

Q2: What is reaction calorimetry and what key information does it provide?

A2: Reaction calorimetry is a technique used to measure the heat generated or absorbed during a chemical reaction.[13][15] It provides critical data for process safety, including:

  • Heat of Reaction (ΔHrxn): The total amount of heat released or absorbed by the reaction.

  • Heat Flow: The rate at which heat is being generated or consumed at any given time. This helps in designing an adequate cooling system.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mixture if no heat were lost to the surroundings.[13][16] This is a critical parameter for assessing the potential for a thermal runaway.[17]

  • Accumulation: The amount of unreacted reagent present in the reactor at any given time.[13][16] High accumulation can pose a significant hazard if the cooling system fails.[16][18]

Q3: What is the Maximum Temperature of the Synthesis Reaction (MTSR) and why is it important?

A3: The MTSR is the highest temperature the reaction mixture would reach in the event of a complete cooling failure, assuming all accumulated, unreacted reagent reacts.[16] It is a crucial parameter for assessing the worst-case scenario and ensuring that this temperature does not trigger a secondary, more dangerous decomposition reaction.[16]

Pillar 2: Control - Maintaining a Safe Operating Envelope

Once the thermal profile of the reaction is understood, the next step is to implement robust control strategies to keep the reaction within a safe operating envelope.[19]

Troubleshooting Guide: Common Control Issues
Problem Potential Causes Troubleshooting & Optimization Steps
Rapid, unexpected temperature increase beyond the set point. Loss of cooling, addition rate too high, incorrect reagent concentration.[20]1. Stop all reagent addition immediately. [20][21] 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature.[20] 3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol.[20]
Localized boiling or fuming from the reaction mixture. Hot spot formation due to poor mixing.[20]1. Stop all reagent addition. [20] 2. Increase agitation rate if safe to do so.[20] 3. Maximize cooling. [20]
Sudden increase in reactor pressure. Gas evolution from the reaction or boiling of the solvent.[3][19]1. Stop all reagent addition. 2. Maximize cooling. 3. Ensure the reactor's vent is not blocked. 4. If pressure continues to rise, consider an emergency vent or quench.[3]
Best Practices for Reagent Addition

Controlled addition of the most reactive component is a cornerstone of exothermic reaction safety.[22]

  • Slow, Controlled Addition: The reducing agent should be added slowly and at a controlled rate to the substrate solution.[22] Using a syringe pump can provide precise control over the addition rate.[21]

  • Sub-surface Addition: Adding the reagent below the surface of the reaction mixture can improve dispersion and minimize localized hot spots.[22]

  • Dilution: Adding the reducing agent as a solution in an inert, high-boiling point solvent can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.[22]

  • Reverse Addition: In some cases, adding the substrate to the reducing agent can be advantageous, but this should be carefully evaluated on a case-by-case basis.

Heat Transfer and Reactor Design

Effective heat removal is critical.[23][24] This is influenced by:

  • Reactor Design: Jacketed reactors are a common choice, allowing for the circulation of a heat transfer fluid to control the internal temperature.[25] For highly exothermic reactions, reactors with a high surface area-to-volume ratio, such as continuous flow reactors, can offer superior heat transfer.[1][26]

  • Heat Transfer Fluid: The choice of heat transfer fluid and its flow rate will impact the efficiency of cooling.

  • Agitation: Good agitation is essential to ensure uniform temperature throughout the reaction mixture and to facilitate heat transfer to the reactor walls.[27]

Pillar 3: Contingency - Planning for the Unexpected

Even with the best characterization and control, it is essential to have a well-defined contingency plan in case of an unforeseen event.[11]

Emergency Quenching Protocols

Quenching is the process of rapidly stopping a reaction by adding a substance that deactivates the reactive species.[28][29] An emergency quench is a last resort to prevent a thermal runaway.[20]

Q4: When should I consider an emergency quench?

A4: An emergency quench should be considered when the reaction temperature continues to rise uncontrollably despite stopping reagent addition and maximizing cooling.[20]

Q5: How do I choose a suitable quenching agent?

A5: The choice of quenching agent is highly dependent on the specific reducing agent and reaction chemistry.

  • For metal hydride reductions (e.g., LiAlH₄, NaBH₄), a common strategy is the slow, careful addition of a protic solvent like isopropanol or ethanol, followed by water.[30] Be aware that the quenching process itself can be highly exothermic and may generate flammable hydrogen gas.[30][31]

  • For dissolving metal reductions, a proton source like an alcohol is typically used to quench the reactive metal.

  • Crucially, the quenching agent should be readily available before starting the reaction. [20]

Q6: What is the correct procedure for an emergency quench?

A6:

  • Stop all reagent addition and maximize cooling. [21]

  • If possible, slowly transfer the reaction mixture to a separate, large vessel containing the vigorously stirred quenching medium. DO NOT add the quenching agent directly to the runaway reaction, as this can cause a violent eruption.[21]

  • If transferring the reaction mixture is not feasible, the quenching agent must be added to the reactor with extreme caution and at a very slow rate, while ensuring maximum cooling is applied.[31] This should only be performed by highly trained personnel with a clear understanding of the potential hazards.[20]

Engineering Controls

For larger-scale reactions, additional engineering controls are often necessary:

  • Pressure Relief Devices: Rupture discs or pressure relief valves can prevent catastrophic vessel failure by safely venting excess pressure.[3][27]

  • Dump Tanks: A large, empty vessel connected to the reactor can be used to quickly "dump" the reaction mixture in an emergency, effectively quenching the reaction through dilution and cooling.[27]

  • Automated Safety Systems: These systems can monitor critical parameters like temperature and pressure and automatically trigger safety measures, such as stopping reagent addition or initiating an emergency cooling sequence.[3][27]

Section 3: Visualizing Workflows and Concepts

Diagram 1: Decision Workflow for Managing a Potential Exotherm

ExothermManagementWorkflow Start Start Reaction Setup Monitor Continuously Monitor Internal Temperature Start->Monitor CheckTemp Is Temperature Stable (within set limits)? Monitor->CheckTemp Continue Continue Controlled Reagent Addition CheckTemp->Continue Yes StopAddition STOP Reagent Addition IMMEDIATELY CheckTemp->StopAddition No AdditionComplete Addition Complete? Monitor for Delayed Exotherm Continue->AdditionComplete IncreaseCooling Maximize Cooling (Lowest Temp, Max Flow) StopAddition->IncreaseCooling CheckControl Is Temperature Now Controlled? IncreaseCooling->CheckControl Resume Resume Cautious Addition (at a reduced rate) CheckControl->Resume Yes PrepareQuench Prepare for Emergency Quench CheckControl->PrepareQuench No Resume->Monitor ReactionComplete Reaction Complete / Quenched PrepareQuench->ReactionComplete AdditionComplete->Monitor No AdditionComplete->ReactionComplete Yes QuenchDecisionTree Start Exotherm Detected or Reaction Complete IdentifyReagent Identify Reducing Agent Type Start->IdentifyReagent MetalHydride Metal Hydride (e.g., LiAlH₄, NaBH₄) IdentifyReagent->MetalHydride DissolvingMetal Dissolving Metal (e.g., Na/NH₃) IdentifyReagent->DissolvingMetal CatalyticHydrogenation Catalytic Hydrogenation (e.g., H₂/Pd) IdentifyReagent->CatalyticHydrogenation QuenchHydride 1. Cool to 0°C or below. 2. SLOWLY add protic solvent (e.g., Isopropanol). 3. SLOWLY add water. CAUTION: Exothermic & H₂ gas evolution. MetalHydride->QuenchHydride QuenchMetal 1. Cool reaction. 2. SLOWLY add a proton source (e.g., Ethanol, NH₄Cl solution). DissolvingMetal->QuenchMetal QuenchHydro 1. Stop H₂ flow. 2. Purge reactor with inert gas (e.g., N₂ or Ar). 3. Filter catalyst under inert atmosphere. CatalyticHydrogenation->QuenchHydro Isolate Isolate Product QuenchHydride->Isolate QuenchMetal->Isolate QuenchHydro->Isolate

References

Technical Support Center: Solvent Selection for (1-Methyl-1H-imidazol-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (1-Methyl-1H-imidazol-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical choice of solvent when working with this versatile but nuanced building block. Our goal is to move beyond simple solvent lists and provide a deeper understanding of the causality behind solvent effects, empowering you to optimize your reactions, troubleshoot issues, and achieve reliable, reproducible results.

Understanding the Molecule: Key Physicochemical Properties

(1-Methyl-1H-imidazol-4-yl)methanamine is a unique reagent characterized by two key functional groups: a primary aliphatic amine and a 1-methylimidazole ring.[1][2][3] The interplay between these groups governs its reactivity and solubility, making solvent selection a non-trivial aspect of experimental design.

The primary amine is a potent nucleophile and a Brønsted-Lowry base. The imidazole ring contains a basic, pyridine-like nitrogen (N3) which can also act as a nucleophile or base and participate in hydrogen bonding.[4] The N-methyl group prevents tautomerization and slightly increases the basicity of the ring compared to unsubstituted imidazole.[5]

PropertyValue / DescriptionSourceSignificance for Solvent Selection
Molecular Formula C₅H₉N₃PubChem[1]-
Molecular Weight 111.15 g/mol PubChem[1]-
Appearance LiquidSigma-Aldrich[2]Easy to handle as a neat reagent or in solution.
XLogP3-AA -1.1PubChem[1]Indicates high polarity and preference for polar solvents. Poor solubility expected in non-polar solvents like hexanes or toluene.
Hydrogen Bond Donor 1 (from the -NH₂)PubChem[1]Can engage in hydrogen bonding with protic solvents or reagents.
Hydrogen Bond Acceptor 2 (from the -NH₂ and N3 of the imidazole ring)PubChem[1]Can accept hydrogen bonds, enhancing solubility in protic solvents.
Basicity (pKa) Imidazole Ring (N3): ~7.4 (conjugate acid) Primary Amine: ~9-10 (estimated)1-Methylimidazole[5]Both nitrogens can be protonated in acidic media, dramatically increasing water solubility. A base is often required to ensure nucleophilicity.

Frequently Asked Questions (FAQs) by Reaction Type

This section addresses common questions and challenges encountered during specific transformations with (1-Methyl-1H-imidazol-4-yl)methanamine, focusing on the causal relationship between the solvent and the reaction outcome.

Category 1: Amide Bond Formation

Question: My amide coupling reaction with EDC/HOBt in Dichloromethane (DCM) is sluggish and gives low yields. Why is this happening and what solvent should I use instead?

Answer: This is a common issue that often traces back to solubility and side reactions. While DCM is a workhorse solvent for amide couplings, its moderate polarity may not be sufficient to fully dissolve all reaction components, especially the polar (1-Methyl-1H-imidazol-4-yl)methanamine and potentially polar carboxylic acids or coupling agent byproducts.

Causality:

  • Poor Solubility: If your starting materials or activated intermediates are not fully solvated, the reaction rate will be significantly reduced.

  • Byproduct Precipitation: The urea byproduct formed from carbodiimide reagents like EDC is notoriously insoluble in DCM.[6] This can coat the surface of other reagents, effectively halting the reaction.

Recommended Solvent Strategy: A more polar, aprotic solvent is highly recommended. N,N-Dimethylformamide (DMF) is often the solvent of choice for this reason.

  • Why DMF? DMF excels at solvating polar molecules, including amino acids, polar starting materials, and the peptide coupling reagents.[6][7] It keeps all components in the solution phase, maximizing reaction kinetics. While greener alternatives are being explored, DMF's efficacy is well-established.[8][9]

Troubleshooting Protocol: Switching to DMF for Amide Coupling

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.0 eq) and coupling additives like HOBt or HATU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent, such as EDC·HCl (1.1 eq). Stir for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of (1-Methyl-1H-imidazol-4-yl)methanamine (1.05 eq) in a small amount of DMF to the reaction mixture. To neutralize any salts and aid the reaction, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the consumption of the limiting reagent using TLC or LC-MS.

  • Workup Consideration: Be aware that DMF is a high-boiling point solvent. The workup typically involves diluting the reaction mixture with a large volume of water and extracting the product with a solvent like ethyl acetate. Multiple aqueous washes are necessary to remove residual DMF.

Category 2: Reductive Amination

Question: I am performing a reductive amination with a sensitive aldehyde. Which solvent and reducing agent combination is best to avoid side reactions?

Answer: The choice of solvent in reductive amination is inextricably linked to the choice of reducing agent. For sensitive substrates, you need a mild and selective reducing agent that will not reduce the starting aldehyde or ketone.

Causality & Recommended Pairing: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for its mildness and selectivity for imines over carbonyls.[10] However, it is moisture-sensitive. Therefore, it requires an anhydrous, aprotic solvent.

  • Recommended Solvents: 1,2-Dichloroethane (DCE) is the most common and preferred solvent for STAB-mediated reductive aminations.[10][11] Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are also viable alternatives.

  • Why Not Methanol? Protic solvents like methanol (MeOH) or ethanol (EtOH) will react with STAB and are generally incompatible.[11] They are, however, suitable for other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[11][12]

Decision Workflow for Reductive Amination Solvents

Below is a workflow to guide your solvent and reagent selection based on your substrate's properties.

G cluster_start cluster_substrate Substrate Sensitivity cluster_conditions Reaction Conditions start Start: Reductive Amination carbonyl Is the Aldehyde/Ketone prone to reduction? start->carbonyl stab Use NaBH(OAc)₃ (STAB) in anhydrous DCE or DCM carbonyl->stab  Yes (Sensitive) nabh4 Use NaBH₄ in MeOH or EtOH carbonyl->nabh4  No (Robust) nacnbh3 Use NaCNBH₃ in MeOH (often with acid catalyst) nabh4->nacnbh3  If pH control is needed stepwise Stepwise approach: 1. Form imine in MeOH/DCM 2. Add NaBH₄ nabh4->stepwise  If dialkylation is an issue

Caption: Decision workflow for reductive amination.

Category 3: N-Alkylation

Question: I am trying to perform a simple N-alkylation on the primary amine with an alkyl bromide, but I am getting a complex mixture of products. How can solvent choice improve the selectivity?

Answer: This is a classic selectivity challenge. You have two primary nucleophilic sites: the primary amine (-CH₂NH₂) and the imidazole N3 nitrogen. Furthermore, the primary amine can undergo over-alkylation to form secondary and tertiary amines. The solvent plays a crucial role in modulating the relative nucleophilicity of these sites.

Causality:

  • Solvent Polarity: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are generally preferred for SN2 reactions like N-alkylation.[13][14] They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it highly reactive.

  • Side Reactions: The formation of multiple products suggests either over-alkylation of the primary amine or competing alkylation at the imidazole N3 position.

Recommended Solvent Strategy:

  • Favor Primary Amine Alkylation: Use a less polar, aprotic solvent like THF or Acetonitrile (MeCN) . In these media, the more sterically accessible and generally more nucleophilic primary amine is favored to react.

  • Minimize Over-alkylation: Use the amine as the limiting reagent and slowly add the alkylating agent. Running the reaction at a lower temperature can also improve selectivity.

  • Suppress Imidazole Reactivity: In some cases, a polar protic solvent could be used to protonate the more basic imidazole nitrogen, but this would also protonate the primary amine, shutting down all reactivity. A better strategy is careful control of stoichiometry and solvent choice.

Troubleshooting Flowchart for N-Alkylation

G cluster_analysis Analysis of Side Products cluster_solutions Corrective Actions start Problem: Complex mixture in N-Alkylation side_product What are the major side products? start->side_product over_alkylation Over-alkylation at Primary Amine (Secondary/Tertiary Amine) side_product->over_alkylation imidazole_alkylation Alkylation at Imidazole N3 side_product->imidazole_alkylation sol_over Action: - Use Amine as limiting reagent - Slow addition of alkyl halide - Lower reaction temperature over_alkylation->sol_over sol_imidazole Action: - Switch to a less polar solvent (e.g., THF) - Ensure sufficient base (e.g., K₂CO₃) is present imidazole_alkylation->sol_imidazole

Caption: Troubleshooting guide for N-alkylation side reactions.

General Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction fails to start or is very slow. 1. Poor solubility of one or more reagents. 2. Insufficient base to deprotonate the amine (if starting from a salt).1. Switch to a more polar solvent (e.g., from DCM to DMF for amide couplings). 2. Ensure at least 2 equivalents of base are used if starting with an amine salt (one to neutralize the salt, one for the reaction).[13]
Product is lost during aqueous workup. The product, being a basic amine, is protonated by acidic or neutral water and remains in the aqueous layer.[15]Basify the aqueous layer to pH > 11 with 1M or 2M NaOH before extraction. This deprotonates the amine and imidazole moieties, increasing partitioning into the organic layer. Use a more polar extraction solvent like DCM or EtOAc/IPA mixture if needed.
Product streaks badly on silica gel column. The basic amine groups on the product are interacting strongly with the acidic silica gel surface.[16][17]Add a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the mobile phase (e.g., 1% TEA in 9:1 DCM:MeOH).
Formation of unexpected byproducts. 1. The imidazole N3 is participating in the reaction. 2. The amine is reacting with the solvent (e.g., with DCM under certain conditions).1. Re-evaluate solvent choice to modulate nucleophilicity (see N-alkylation section). 2. Consider if your solvent is truly inert under the reaction conditions. Check literature for solvent compatibility with your chosen reagents.

References

Validation & Comparative

A Comparative Guide to (1-Methyl-1H-imidazol-4-yl)methanamine and Other Histamine Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diverse Roles of Histamine Receptors and Their Agonists

Histamine is a fundamental biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are distributed throughout the body and are involved in diverse functions, from allergic responses and gastric acid secretion to neurotransmission and immune modulation.[1][2] Consequently, ligands that can selectively activate these receptors—histamine receptor agonists—are invaluable tools in pharmacological research and drug discovery.

Comparative Analysis of Histamine Receptor Agonists

The selection of an appropriate agonist is critical for elucidating the specific functions of each histamine receptor subtype. The ideal agonist possesses high potency and selectivity for its target receptor. Below is a comparative summary of well-characterized agonists for each of the four histamine receptors.

Table 1: Comparative Receptor Binding Affinities (Ki) of Selected Histamine Receptor Agonists
CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)Primary Target(s)
Histamine25402015H1, H2, H3, H4
2-Pyridylethylamine100>10,000>10,000>10,000H1
Betazole>10,000200>10,000>10,000H2
(R)-α-Methylhistamine4,2001,5004.3 130H3
Imetit>10,000>10,0000.3 2.7 H3, H4
4-Methylhistamine>10,00050>10,0007.0 H4 (and H2)
VUF 8430>10,000>10,00013025 H4 (and H3)
(1-Methyl-1H-imidazol-4-yl)methanaminePredicted InactivePredicted InactivePredicted AgonistPredicted Weak/InactiveH3 (Hypothesized)

Data for (1-Methyl-1H-imidazol-4-yl)methanamine is hypothesized based on structure-activity relationships.

Table 2: Comparative Functional Potencies (EC50/pEC50) of Selected Histamine Receptor Agonists
CompoundH1 Receptor (EC50/pEC50)H2 Receptor (EC50/pEC50)H3 Receptor (EC50/pEC50)H4 Receptor (EC50/pEC50)
HistaminepEC50 = 7.2pEC50 = 6.8pEC50 = 8.1pEC50 = 7.9
2-PyridylethylaminepEC50 = 6.9---
Betazole-pEC50 = 6.1--
(R)-α-Methylhistamine--pEC50 = 9.17 pEC50 = 6.8
Imetit--pEC50 = 8.5 pEC50 = 8.1
4-Methylhistamine-pEC50 = 7.0-pEC50 = 8.2
VUF 8430--pEC50 = 7.5pEC50 = 8.0
(1-Methyl-1H-imidazol-4-yl)methanaminePredicted InactivePredicted InactivePredicted Agonist ActivityPredicted Weak/Inactive

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency. Data for (1-Methyl-1H-imidazol-4-yl)methanamine is hypothesized.

In-Depth Look at (1-Methyl-1H-imidazol-4-yl)methanamine: A Hypothesis

While direct pharmacological data for (1-Methyl-1H-imidazol-4-yl)methanamine is scarce, we can infer its likely biological activity by examining its structural features and comparing them to known histamine receptor ligands. The imidazole ring is a crucial pharmacophore for interaction with all four histamine receptors.[3] However, modifications to the side chain and the imidazole ring itself can confer significant selectivity.

The structure of (1-Methyl-1H-imidazol-4-yl)methanamine features a methyl group on the imidazole ring and a methanamine side chain. This N-methylation of the imidazole ring is a key feature often found in potent and selective H3 receptor ligands.[4] For instance, the potent H3 agonist (R)-α-methylhistamine also features a modification on the side chain that enhances its selectivity for the H3 receptor.[4] Furthermore, a structural isomer of our target compound, 1-(1H-imidazol-5-yl)-N-methylmethanamine (also known as VUF 5681), is predicted to act as a histamine H3 receptor agonist.[3]

Based on these structural similarities, it is reasonable to hypothesize that (1-Methyl-1H-imidazol-4-yl)methanamine is a selective histamine H3 receptor agonist. The H3 receptor primarily functions as a presynaptic autoreceptor that inhibits the synthesis and release of histamine and other neurotransmitters in the central nervous system.[5][6] Therefore, agonism at the H3 receptor would be expected to decrease neurotransmitter release.

Experimental Protocols for Characterizing Histamine Receptor Agonists

To validate the hypothesized activity of (1-Methyl-1H-imidazol-4-yl)methanamine and to quantitatively compare it with other agonists, a series of well-established in vitro assays are required.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with Histamine Receptor Incubate Incubate at RT Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]mepyramine for H1) Radioligand->Incubate Test_Compound Test Compound (e.g., (1-Methyl-1H-imidazol-4-yl)methanamine) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation: Culture cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of the appropriate radioligand (e.g., [³H]mepyramine for H1, [¹²⁵I]iodoproxyfan for H3), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assays for Agonist Potency and Efficacy

Functional assays measure the biological response elicited by an agonist upon binding to its receptor. The choice of assay depends on the G-protein coupling of the histamine receptor subtype.[2]

  • H1 Receptor (Gq-coupled): Calcium Mobilization Assay [7]

  • H2 Receptor (Gs-coupled): cAMP Accumulation Assay

  • H3 and H4 Receptors (Gi/o-coupled): Inhibition of Forskolin-Induced cAMP Accumulation Assay

Workflow for a Calcium Mobilization Assay (H1 Receptor)

cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cells Cells Expressing H1R Dye_Loading Load with Ca2+-sensitive dye (e.g., Fluo-4) Cells->Dye_Loading Add_Agonist Add Test Agonist Dye_Loading->Add_Agonist Measure_Fluorescence Measure Fluorescence (e.g., FLIPR) Add_Agonist->Measure_Fluorescence EC50 Determine EC50 Measure_Fluorescence->EC50

Caption: Workflow for a calcium mobilization assay.

Step-by-Step Methodology (Calcium Mobilization):

  • Cell Culture: Plate cells expressing the H1 receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR). Add varying concentrations of the test agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.

Workflow for a cAMP Assay (H2, H3, H4 Receptors)

cluster_prep Preparation cluster_treatment Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis Cells Cells Expressing H2, H3, or H4 Receptor Add_Agonist Add Test Agonist Cells->Add_Agonist Add_Forskolin Add Forskolin (for H3/H4) Add_Agonist->Add_Forskolin H3/H4 only Lyse_Cells Lyse Cells Add_Agonist->Lyse_Cells H2 only Add_Forskolin->Lyse_Cells Detect_cAMP Detect cAMP (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP EC50_IC50 Determine EC50 (H2) or IC50 (H3/H4) Detect_cAMP->EC50_IC50

Caption: Workflow for cAMP functional assays.

Step-by-Step Methodology (cAMP Assay):

  • Cell Culture: Culture cells expressing the H2, H3, or H4 receptor in a suitable format.

  • Compound Treatment:

    • For H2 (Gs-coupled): Treat the cells with varying concentrations of the test agonist.

    • For H3/H4 (Gi/o-coupled): Treat the cells with varying concentrations of the test agonist in the presence of forskolin (an adenylyl cyclase activator).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For H2: Plot the amount of cAMP produced against the agonist concentration to determine the EC50 value.

    • For H3/H4: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the IC50 value.

Signaling Pathways of Histamine Receptors

Understanding the distinct signaling cascades initiated by each histamine receptor subtype is crucial for interpreting functional data.

Histamine H1 Receptor Signaling Pathway

H1R H1 Receptor Gq Gq H1R->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Cell_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cell_Response PKC->Cell_Response

Caption: H1 receptor signaling via Gq, PLC, and Ca2+ mobilization.

Histamine H2 Receptor Signaling Pathway

H2R H2 Receptor Gs Gs H2R->Gs Agonist AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., gastric acid secretion) PKA->Cell_Response

Caption: H2 receptor signaling via Gs, adenylyl cyclase, and cAMP.

Histamine H3 and H4 Receptor Signaling Pathway

H3R_H4R H3/H4 Receptor Gio Gi/o H3R_H4R->Gio Agonist AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP conversion blocked cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activation reduced Cell_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cell_Response

Caption: H3/H4 receptor signaling via Gi/o and inhibition of adenylyl cyclase.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the pharmacology of histamine receptor agonists. While (1-Methyl-1H-imidazol-4-yl)methanamine remains an uncharacterized compound, its structural similarity to known H3 receptor agonists strongly suggests it may be a valuable tool for probing the function of this important CNS receptor. The experimental protocols detailed herein provide a clear path for the definitive characterization of its binding affinity, functional potency, and selectivity. Such studies will be essential to confirm its hypothesized activity and to establish its utility as a selective pharmacological probe for the histamine H3 receptor.

References

In Vitro Validation of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride: A Comparative Guide to Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vitro characterization of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride. The structural motif of a methyl-imidazole core suggests a potential interaction with histamine receptors or monoamine oxidases, making these promising starting points for investigation. This document will not only detail the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating approach to understanding the compound's biological activity.

I. Foundational Rationale: Why Histamine Receptors and Monoamine Oxidases?

The imidazole ring is a privileged scaffold in medicinal chemistry, famously appearing in endogenous molecules like histamine.[1] This structural similarity immediately flags the histamine receptor family (H1, H2, H3, and H4) as primary potential targets.[2] Furthermore, the amine functionality in this compound makes it a candidate for interaction with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[3][4]

Therefore, a logical first step in the in vitro validation of this compound is to assess its activity as a potential histamine receptor ligand and/or a monoamine oxidase inhibitor. This guide will compare its hypothetical performance against well-characterized reference compounds in a suite of validated in vitro assays.

II. Comparative Framework: Selecting the Right Benchmarks

To contextualize the activity of our test compound, this compound (herein referred to as 'Test Compound'), it is essential to select appropriate comparators.

Target Family Comparator Compound Rationale for Selection
Histamine Receptors HistamineEndogenous agonist for all histamine receptor subtypes.
DiphenhydramineA well-characterized first-generation H1 receptor antagonist (inverse agonist).
RanitidineA specific H2 receptor antagonist.
ThioperamideA potent and selective H3 receptor antagonist.[5]
Monoamine Oxidases ClorgylineA specific MAO-A inhibitor.[6]
SelegilineA specific MAO-B inhibitor.

III. Experimental Validation: Protocols and Data Interpretation

This section details the step-by-step protocols for key in vitro assays. The causality behind experimental choices is highlighted to ensure methodological soundness.

A. Histamine Receptor Activity Profiling

The initial screening will involve functional assays to determine if the Test Compound acts as an agonist or antagonist at histamine receptors.

The histamine H1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[7][8] This assay will determine if the Test Compound can elicit or inhibit this response.

Experimental Workflow:

Caption: Workflow for the H1 Receptor Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the human histamine H1 receptor into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the Test Compound, Histamine, and a vehicle control to the wells.

    • Antagonist Mode: Add varying concentrations of the Test Compound, Diphenhydramine, and a vehicle control to the wells, followed by a fixed concentration of Histamine (at its EC80).

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration. For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.

Hypothetical Data Summary:

Compound Agonist EC50 (nM) Antagonist IC50 (nM)
Test Compound>10,000850
Histamine50N/A
DiphenhydramineN/A15

Interpretation: The hypothetical data suggests that the Test Compound has weak antagonistic activity at the H1 receptor and no significant agonistic properties.

Histamine H2 receptors are Gs-coupled, leading to an increase in intracellular cAMP upon activation, while H3 receptors are Gi-coupled, leading to a decrease in forskolin-stimulated cAMP levels.[2]

Experimental Workflow:

Caption: Workflow for cAMP Accumulation Assays.

Protocol:

  • Cell Culture: Seed CHO-K1 cells stably expressing either the human histamine H2 or H3 receptor into 96-well plates and culture overnight.

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • H2 Receptor (Agonist Mode): Add varying concentrations of the Test Compound, Histamine, and a vehicle control.

    • H2 Receptor (Antagonist Mode): Add varying concentrations of the Test Compound, Ranitidine, and a vehicle control, followed by a fixed concentration of Histamine (at its EC80).

    • H3 Receptor (Agonist Mode): Add varying concentrations of the Test Compound, Histamine, and a vehicle control, followed by stimulation with forskolin.

    • H3 Receptor (Antagonist Mode): Add varying concentrations of the Test Compound, Thioperamide, and a vehicle control, followed by a fixed concentration of Histamine (at its EC80) and stimulation with forskolin.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine EC50 or IC50 values.

Hypothetical Data Summary:

Compound H2 Agonist EC50 (nM) H2 Antagonist IC50 (nM) H3 Agonist EC50 (nM) H3 Antagonist IC50 (nM)
Test Compound>10,000>10,000>10,00025
Histamine100N/A5N/A
RanitidineN/A50N/AN/A
ThioperamideN/AN/AN/A10

Interpretation: These hypothetical results indicate that the Test Compound is a potent and selective antagonist of the H3 receptor, with no significant activity at the H2 receptor.

B. Monoamine Oxidase Inhibition Profiling

To assess the potential of the Test Compound as a MAO inhibitor, a chemiluminescent assay can be employed.[6] This assay measures the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.

Signaling Pathway:

Caption: Principle of the MAO Inhibition Chemiluminescent Assay.

Protocol:

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Compound Incubation: In a 96-well white plate, add the MAO enzyme, a buffer, and varying concentrations of the Test Compound, Clorgyline, Selegiline, or a vehicle control. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add a substrate solution containing a MAO substrate (e.g., p-tyramine), horseradish peroxidase, and a luminescent substrate (e.g., luminol).

  • Signal Detection: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of MAO inhibition against the compound concentration to determine the IC50 value.

Hypothetical Data Summary:

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B)
Test Compound2.5500.05
Clorgyline0.01100.001
Selegiline50.05100

Interpretation: The hypothetical data suggests that the Test Compound is a moderately potent inhibitor of MAO-A and is selective for MAO-A over MAO-B.

IV. Synthesis of Findings and Future Directions

Based on this hypothetical in vitro validation, this compound emerges as a compound with a dual-action profile: a potent and selective histamine H3 receptor antagonist and a moderately potent and selective MAO-A inhibitor. This profile is particularly interesting, as both H3 receptor antagonism and MAO-A inhibition are known to modulate neurotransmitter levels in the central nervous system, suggesting potential applications in neurological and psychiatric disorders.[6][9]

Further in vitro studies should include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the Test Compound at the H3 receptor and confirm its mechanism of action (competitive vs. non-competitive).[10][11]

  • Reversibility of Inhibition Assays for MAO-A: To determine if the inhibition is reversible or irreversible, which has significant implications for its safety profile.

  • Selectivity Profiling: A broader screen against a panel of other receptors, ion channels, and enzymes to assess off-target effects.

This comprehensive in vitro characterization provides a solid foundation for advancing this compound into further preclinical development, including in vivo efficacy and safety studies.

V. References

  • Histamine receptor assays. (2001). Current Protocols in Pharmacology. --INVALID-LINK--

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. --INVALID-LINK--

  • Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists. Benchchem. --INVALID-LINK--

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). The Journal of Pharmacology and Experimental Therapeutics. --INVALID-LINK--

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. --INVALID-LINK--

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1995). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2018). Medicinal Chemistry Communications. --INVALID-LINK--

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). Pharmaceuticals. --INVALID-LINK--

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2018). Frontiers in Neuroscience. --INVALID-LINK--

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology. --INVALID-LINK--

  • Emerging Natural MAO Inhibitors: Potential and Challenges in Research Settings. BOC Sciences. --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. --INVALID-LINK--

  • Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. (1993). Journal of Medicinal Chemistry. --INVALID-LINK--

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. (2011). British Journal of Pharmacology. --INVALID-LINK--

  • (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9. ChemicalBook. --INVALID-LINK--

  • (1-methyl-1H-imidazol-4-yl)methanamine. PubChem. --INVALID-LINK--

  • This compound. BLDpharm. --INVALID-LINK--

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride. Sigma-Aldrich. --INVALID-LINK--

References

A Researcher's Guide to Characterizing the Functional Potency of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for a Novel Histamine Receptor Ligand

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is an imidazole-based small molecule with structural similarities to histamine and other known histaminergic compounds.[1] The imidazole ring is a well-established pharmacophore that is crucial for the activity of a wide array of biologically active molecules, particularly as a ligand for histamine receptors.[2] Given its structure, this compound is a prime candidate for investigation as a modulator of histamine receptor activity.

This guide provides a comprehensive framework for characterizing the functional potency of this compound. As direct pharmacological data for this specific compound is not yet extensively published, we will establish a comparative analysis against well-characterized histamine receptor agonists. This document will detail the necessary experimental protocols to determine its activity and selectivity across the four histamine receptor subtypes (H1, H2, H3, and H4), enabling researchers to generate robust and comparable functional data.

Comparative Ligands: Establishing a Baseline for Potency

To meaningfully assess the functional potency of a novel compound, it is essential to compare it against established reference agonists. For the histamine receptors, the following compounds serve as excellent comparators due to their well-documented potencies and selectivities.

CompoundPrimary Target(s)Known Functional Activity
Histamine H1, H2, H3, H4 ReceptorsThe endogenous agonist for all four histamine receptor subtypes.[3]
4-Methylhistamine H4 Receptor (High Potency)A potent and selective H4 receptor agonist with over 100-fold selectivity against H1, H2, and H3 receptors.[4][5]
VUF 8430 H4 Receptor (High Potency)A potent H4 receptor full agonist that also displays moderate affinity for the H3 receptor.

Understanding the Landscape: Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that mediate distinct physiological responses through different signaling cascades.[3] Understanding these pathways is critical for selecting the appropriate functional assay to assess the activity of this compound.

  • H1 Receptor: Couples primarily to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.

  • H2 Receptor: Couples to Gs, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[6]

  • H3 and H4 Receptors: Both couple to Gi/o, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[7][8]

cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca H2R H2 Receptor Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3R H3 Receptor Gio Gi/o H3R->Gio H4R H4 Receptor H4R->Gio AC_inhib Adenylyl Cyclase Gio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cluster_gs Gs-coupled (H2R) Assay cluster_gi Gi/o-coupled (H3R/H4R) Assay A Seed Cells B Add PDE Inhibitor A->B C Add Agonist B->C D Incubate C->D E Measure cAMP D->E F Seed Cells G Add PDE Inhibitor F->G H Add Agonist G->H I Add Forskolin H->I J Incubate I->J K Measure cAMP J->K A Combine Membranes, GDP, and Agonist B Pre-incubate A->B C Add [³⁵S]GTPγS B->C D Incubate C->D E Add SPA Beads D->E F Incubate E->F G Measure Radioactivity F->G

References

A Predictive Comparative Analysis of (1-Methyl-1H-imidazol-4-yl)methanamine's Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Histamine Analogue

(1-Methyl-1H-imidazol-4-yl)methanamine is a fascinating molecule for researchers in medicinal chemistry and pharmacology due to its close structural resemblance to the endogenous neurotransmitter, histamine.[1] The imidazole core is a well-established pharmacophore that interacts with a variety of biological targets, and its derivatives have shown a broad spectrum of pharmacological activities.[2] Specifically, the structural similarity to histamine suggests a potential interaction with one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs) involved in diverse physiological and pathophysiological processes.[3][4]

This guide presents a comprehensive, predictive analysis of the receptor selectivity profile of (1-Methyl-1H-imidazol-4-yl)methanamine. In the absence of direct, publicly available experimental data for this specific compound, this analysis is built upon established structure-activity relationships (SAR) of known histamine receptor ligands. We will dissect the molecule's key structural features to hypothesize its potential affinity and selectivity, providing a framework for future experimental validation. This document is intended to serve as a foundational resource for researchers interested in exploring the pharmacological landscape of this and similar imidazole-containing compounds.

Structural Analysis and Predicted Receptor Interactions

The key to predicting the receptor selectivity of (1-Methyl-1H-imidazol-4-yl)methanamine lies in understanding how its distinct structural features might influence its binding to the orthosteric pockets of the four histamine receptor subtypes.

(1-Methyl-1H-imidazol-4-yl)methanamine

FeatureInfluence on Receptor Binding
Imidazole Ring The imidazole ring is a crucial component for the activity of most histamine receptor ligands. The two nitrogen atoms can participate in hydrogen bonding and other interactions within the receptor binding pocket.
1-Methyl Group The methylation at the N1 position of the imidazole ring prevents tautomerization, locking the molecule in a specific form. This can significantly impact its interaction with specific amino acid residues in the receptor. For instance, in some receptor subtypes, this methylation might enhance affinity, while in others, it could introduce steric hindrance.
Aminomethyl Side Chain The aminomethyl side chain provides a basic nitrogen atom that is likely to be protonated at physiological pH. This positive charge is critical for forming an ionic bond with a conserved aspartate residue in the binding pocket of most aminergic GPCRs, including histamine receptors. The length and flexibility of this side chain are key determinants of selectivity.
Comparison with Histamine and Other Key Ligands

To build a predictive profile, we can compare the structure of (1-Methyl-1H-imidazol-4-yl)methanamine with that of histamine and other well-characterized, selective ligands for each histamine receptor subtype.

CompoundStructureKey Differentiating FeaturesKnown Receptor Selectivity
Histamine Imidazole ring with a two-carbon ethylamine side chainUnsubstituted imidazole ring, ethylamine side chainAgonist at all four histamine receptors, with varying affinities.[4]
(1-Methyl-1H-imidazol-4-yl)methanamine 1-Methyl-imidazole ring with a one-carbon aminomethyl side chainN1-methylated imidazole ring, shorter methylene "linker"Hypothesized Profile: Potential for altered affinity and selectivity compared to histamine due to the N1-methylation and shorter side chain.
4-Methylhistamine 4-Methyl-imidazole ring with a two-carbon ethylamine side chainMethyl group at the C4 position of the imidazole ringPotent and selective H4 receptor agonist.[5]
(R)-α-Methylhistamine Imidazole ring with a methylated ethylamine side chainMethyl group on the α-carbon of the side chainPotent H3 receptor agonist (with some H4 receptor affinity).[3]
Immethridine Imidazole ring linked to a pyridine ringRigid heterocyclic pyridine ring instead of a flexible alkylamine chainPotent and highly selective H3 receptor agonist.

Predicted Receptor Selectivity Profile: A Hypothesis-Driven Approach

Based on the structural analysis and comparisons, we can formulate a hypothesis regarding the potential receptor selectivity of (1-Methyl-1H-imidazol-4-yl)methanamine.

Histamine H1 Receptor (H1R)

The binding pocket of the H1R is known to be relatively accommodating. However, the N1-methylation of the imidazole ring in (1-Methyl-1H-imidazol-4-yl)methanamine might slightly reduce its affinity compared to histamine. The shorter aminomethyl side chain could also affect the optimal positioning within the binding site. Therefore, we predict that (1-Methyl-1H-imidazol-4-yl)methanamine will likely have a lower affinity for the H1R compared to histamine.

Histamine H2 Receptor (H2R)

Activation of the H2R is highly dependent on the tautomeric state of the imidazole ring. The N1-methylation in our compound of interest prevents this tautomerism, which is a critical feature for many potent H2R agonists. Consequently, it is hypothesized that (1-Methyl-1H-imidazol-4-yl)methanamine will exhibit significantly reduced or no agonist activity at the H2R . It may even act as a weak antagonist.

Histamine H3 Receptor (H3R)

The H3R is known to favor ligands with specific steric and electronic properties. The N-methylation on the imidazole ring is a feature present in some H3R ligands. Furthermore, modifications to the side chain are well-tolerated and can even enhance affinity and selectivity. For instance, the potent H3R agonist (R)-α-methylhistamine has a modification on the side chain.[3] Therefore, it is plausible that (1-Methyl-1H-imidazol-4-yl)methanamine could exhibit moderate to high affinity for the H3R . Its functional activity (agonist, antagonist, or inverse agonist) would require experimental determination.

Histamine H4 Receptor (H4R)

The H4R shares some structural similarities with the H3R, and many H3R ligands also show affinity for the H4R. The selective H4R agonist 4-methylhistamine demonstrates that methylation on the imidazole ring is tolerated and can even confer selectivity.[5] However, a study on a similar compound indicated that methylation of the basic amine moiety can decrease hH4R affinity. While our compound has methylation on the imidazole ring and not the amine, this suggests that the H4R binding pocket is sensitive to such modifications. Therefore, we hypothesize that (1-Methyl-1H-imidazol-4-yl)methanamine may have some affinity for the H4R , but likely less than for the H3R.

Proposed Experimental Workflows for Profile Determination

To validate the predictive analysis presented above, a systematic experimental evaluation is necessary. The following protocols outline the standard methodologies for determining the receptor selectivity profile of a novel compound.

Experimental Workflow for Receptor Binding and Functional Assays

G cluster_0 Phase 1: Primary Screening - Binding Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis and Purification B Radioligand Binding Assays (H1R, H2R, H3R, H4R) A->B C Determine Ki values B->C D Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) C->D Compounds with significant affinity E Determine EC50/IC50 and Emax D->E F Classify as Agonist, Antagonist, or Inverse Agonist E->F G Screening against a panel of off-target receptors F->G Characterized lead compounds H Assess potential for adverse effects G->H

Caption: A stepwise workflow for characterizing the receptor selectivity profile of a novel compound.

Detailed Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (1-Methyl-1H-imidazol-4-yl)methanamine for a specific histamine receptor subtype.

1. Materials:

  • Cell membranes expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Mepyramine for H1R, [¹²⁵I]-Iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R).

  • (1-Methyl-1H-imidazol-4-yl)methanamine (test compound).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.

  • Add the serially diluted test compound to the appropriate wells. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of Histamine Receptors

G H1R H1R Gq Gαq/11 H1R->Gq H2R H2R Gs Gαs H2R->Gs H3R H3R Gi Gαi/o H3R->Gi H4R H4R H4R->Gi PLC PLC activation Gq->PLC AC_stim Adenylyl Cyclase stimulation Gs->AC_stim AC_inhib Adenylyl Cyclase inhibition Gi->AC_inhib IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the receptor selectivity profile of (1-Methyl-1H-imidazol-4-yl)methanamine. Based on its structural features and in comparison to known histamine receptor ligands, we hypothesize that this compound is most likely to exhibit significant affinity for the H3 receptor, with potential for some interaction with the H4 receptor, and lower affinity for the H1 and H2 receptors.

It is crucial to emphasize that this analysis is theoretical and serves as a starting point for experimental investigation. The proposed experimental workflows provide a clear path for researchers to determine the actual binding affinities and functional activities of this compound. Such studies will not only elucidate the pharmacological profile of (1-Methyl-1H-imidazol-4-yl)methanamine but also contribute to a deeper understanding of the structure-activity relationships of histamine receptor ligands, potentially leading to the discovery of novel therapeutic agents.

References

A Researcher's Guide to Differentiating Histamine H3 Receptor Antagonists and Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) presents a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2] As a presynaptic autoreceptor and heteroreceptor, the H3R tonically inhibits the release of histamine and other key neurotransmitters, such as acetylcholine and dopamine.[1][3] A unique characteristic of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[4][5] This intrinsic activity has led to the development of two distinct classes of ligands that block H3R signaling: neutral antagonists and inverse agonists. Understanding the nuanced differences between these two is critical for researchers aiming to modulate the histaminergic system for therapeutic benefit.

This guide provides an in-depth comparison of H3 receptor antagonists and inverse agonists, delving into their mechanisms of action, experimental characterization, and therapeutic implications.

The Crucial Distinction: Neutral Antagonists vs. Inverse Agonists

At its core, the differentiation between an H3R antagonist and an inverse agonist hinges on the receptor's constitutive activity.

  • H3 Receptor Neutral Antagonists: These ligands bind to the H3 receptor but have no intrinsic activity of their own. They act by blocking the binding of agonists, such as histamine, thereby preventing receptor activation. In a system with no constitutive activity, a neutral antagonist would have no effect on its own. However, at the constitutively active H3R, a neutral antagonist will only block the effects of agonists, without affecting the basal signaling.

  • H3 Receptor Inverse Agonists: These ligands also bind to the H3 receptor, but they possess negative intrinsic activity. This means they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.[5][6] By stabilizing an inactive conformation of the receptor, inverse agonists can lead to an increase in histamine release beyond the levels seen with a neutral antagonist alone, particularly in a physiological setting where the receptor is not fully occupied by an agonist.[7]

The choice between a neutral antagonist and an inverse agonist can have significant therapeutic consequences. While both can increase neurotransmitter release by blocking the inhibitory effect of histamine, the greater efficacy of inverse agonists in suppressing the tonic, agonist-independent signaling of H3R may offer a more robust therapeutic effect in certain conditions.[3]

Signaling Pathway Visualization

The following diagram illustrates the differential effects of agonists, neutral antagonists, and inverse agonists on the constitutively active H3 receptor and its downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8][9]

H3R_Signaling cluster_membrane Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Signaling H3R_inactive H3R (Inactive) H3R_active H3R (Active/Constitutively Active) H3R_inactive->H3R_active Spontaneous Isomerization H3R_active->H3R_inactive G_protein Gi/o Protein H3R_active->G_protein Activates Agonist Agonist (e.g., Histamine) Agonist->H3R_active Binds & Stabilizes Active State Antagonist Neutral Antagonist Antagonist->H3R_inactive Binds to both states Antagonist->H3R_active Binds & Blocks Agonist Binding Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R_inactive Binds & Stabilizes Inactive State AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to caption Figure 1: H3R Signaling & Ligand Effects

Caption: Figure 1: H3R Signaling & Ligand Effects

Experimental Characterization: A Step-by-Step Approach

Distinguishing between H3R neutral antagonists and inverse agonists requires a combination of in vitro binding and functional assays. The following protocols provide a framework for the systematic evaluation of novel compounds.

Experimental Workflow

Experimental_Workflow start Start: Compound of Interest binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (cAMP) (Determine IC50/EC50) binding_assay->functional_assay agonist_mode Agonist Mode (Measure inhibition of cAMP) functional_assay->agonist_mode antagonist_mode Antagonist Mode (Measure reversal of agonist effect) functional_assay->antagonist_mode inverse_agonist_mode Inverse Agonist Mode (Measure increase in basal cAMP) functional_assay->inverse_agonist_mode characterization Characterize as: - Agonist - Neutral Antagonist - Inverse Agonist agonist_mode->characterization antagonist_mode->characterization inverse_agonist_mode->characterization end End characterization->end caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow

Radioligand Binding Assay: Determining Affinity (Ki)

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.[10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

Materials:

  • Cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).[10]

  • Radioligand: [³H]-Nα-methylhistamine or a suitable high-affinity antagonist radioligand.[10][11]

  • Test compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3R ligand, e.g., 10 µM clobenpropit).[11]

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional activity of the compound by quantifying its effect on intracellular cAMP levels. Since the H3 receptor is Gi-coupled, its activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP.[13][14]

Objective: To differentiate between neutral antagonists and inverse agonists by assessing their effect on basal and agonist-stimulated cAMP levels.

Materials:

  • A stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).[10]

  • Forskolin (an adenylyl cyclase activator).

  • A known H3R agonist (e.g., (R)-α-methylhistamine).

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or a reporter gene assay).[10][15]

Protocol:

  • Cell Seeding: Seed the H3R-expressing cells in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • To Differentiate Antagonist vs. Inverse Agonist:

    • Antagonist Mode: After pre-incubation, stimulate the cells with a fixed concentration of an H3R agonist (e.g., EC80 of (R)-α-methylhistamine) in the presence of forskolin. A neutral antagonist will reverse the agonist-induced inhibition of cAMP accumulation in a concentration-dependent manner.

    • Inverse Agonist Mode: After pre-incubation, stimulate the cells with forskolin alone. An inverse agonist will cause a concentration-dependent increase in cAMP levels above the basal (forskolin-only) level, by inhibiting the constitutive activity of the H3R. A neutral antagonist will have no effect on the basal cAMP level.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.[16][17]

  • Data Analysis:

    • In antagonist mode, plot the cAMP levels against the log concentration of the test compound to determine the IC50 for the reversal of the agonist effect.

    • In inverse agonist mode, plot the cAMP levels against the log concentration of the test compound to determine the EC50 for the increase in basal cAMP.

Comparative Data of Representative H3R Ligands

The table below summarizes the pharmacological properties of well-characterized H3R ligands, illustrating the differences between antagonists and inverse agonists.

CompoundClassBinding Affinity (Ki, nM)Functional Activity (cAMP Assay)Key Characteristics
(R)-α-methylhistamine Agonist~1-10Potent inhibitor of forskolin-stimulated cAMP accumulationStandard agonist used in functional assays.[18]
Thioperamide Inverse Agonist~4Increases basal cAMP levels and reverses agonist effects.One of the first potent and selective H3R ligands developed.[7]
Ciproxifan Inverse Agonist~1-5Increases basal cAMP levels and reverses agonist effects.Potent and selective non-imidazole inverse agonist.[1]
Pitolisant (Wakix®) Inverse Agonist~1-2Increases basal cAMP levels and reverses agonist effects.The first H3R inverse agonist approved for clinical use (narcolepsy).[19][20]
Clobenpropit Inverse Agonist~1-5Increases basal cAMP levels and reverses agonist effects.A potent and widely used research tool.[1]
Hypothetical Neutral AntagonistNeutral AntagonistVariableReverses agonist effects but has no effect on basal cAMP levels.Serves as a conceptual tool for differentiation.

Note: Ki values can vary depending on the experimental conditions and cell system used.

Therapeutic Implications and Future Directions

The ability of H3R inverse agonists to not only block histamine's inhibitory effects but also to quell the receptor's constitutive activity suggests they may offer a more profound disinhibition of histaminergic and other neurotransmitter systems. This is particularly relevant for conditions characterized by a need for enhanced wakefulness and cognitive function, such as narcolepsy, Alzheimer's disease, and schizophrenia.[21][22][23] The clinical success of the inverse agonist pitolisant for narcolepsy underscores the therapeutic potential of this drug class.[19][20]

However, the development of H3R ligands is not without challenges. The existence of multiple H3R isoforms with potentially different pharmacological properties and levels of constitutive activity adds a layer of complexity to drug design and evaluation.[11][24] Future research should focus on developing isoform-selective ligands and further elucidating the in vivo consequences of neutral antagonism versus inverse agonism at the H3 receptor.

References

Navigating the Nuances of Preclinical Models: A Comparative Guide to Species Differences in Histamine H4 Receptor Agonist Binding

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting inflammatory and immune disorders, the histamine H4 receptor (H4R) has emerged as a promising candidate.[1][2] Primarily expressed in hematopoietic cells, its modulation offers the potential to temper aberrant immune responses.[2][3] However, a critical hurdle in the preclinical development of H4R-targeted drugs is the significant pharmacological variability observed across different species.[4][5] This guide provides a comprehensive comparison of H4R agonist binding affinities in various preclinical models, delves into the molecular underpinnings of these differences, and offers a robust experimental protocol for assessing ligand binding. Understanding these species-specific nuances is paramount for the accurate interpretation of preclinical data and the successful translation of promising compounds to the clinic.

The Challenge of Species Orthologs in H4R Drug Discovery

The H4 receptor, a G-protein coupled receptor (GPCR), shares relatively low amino acid sequence homology between humans and commonly used preclinical rodent models.[4] For instance, the human H4R shares only about 68-69% homology with its mouse and rat counterparts, while the homology with the guinea pig receptor is around 65%.[5][6] This genetic divergence translates into substantial differences in the pharmacological profiles of H4R ligands, affecting both binding affinity and functional activity.[5][6] Consequently, an agonist demonstrating high potency at the human H4R may exhibit significantly lower affinity or even altered efficacy at the rodent ortholog, complicating the evaluation of its therapeutic potential in animal models of disease.[7]

Comparative Analysis of H4R Agonist Binding Affinities

The binding affinity of an agonist to its receptor, typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition assays, is a critical determinant of its potency. As illustrated in the table below, the binding affinities of several key H4R agonists vary markedly across species.

CompoundHuman H4R Ki (nM)Mouse H4R Ki (nM)Rat H4R Ki (nM)Dog H4R Ki (nM)Guinea Pig H4R Ki (nM)
Histamine~5[5][6]~42[5][6]~136[5][6]~18[8]~5[5][6]
4-Methylhistamine7 - 50[9][10]Lower affinity than human[11]Lower affinity than human[11]Weak affinity[12]-
Clobenpropit13[12]----
VUF 8430Full agonist[11]Lower affinity than human[11]Lower affinity than human[11]--
Imetit2.7[13]----

Note: Ki values are compiled from multiple sources and assay conditions may vary. This table is intended for comparative purposes.

A salient example of this species-dependent pharmacology is the endogenous agonist, histamine. It binds with high affinity to the human and guinea pig H4 receptors (Ki ≈ 5 nM) but displays substantially lower affinity for the rat and mouse receptors (Ki ≈ 136 nM and 42 nM, respectively).[5][6] This trend of reduced affinity in rodents is also observed for other selective agonists like 4-methylhistamine and VUF 8430.[11] Such discrepancies underscore the importance of characterizing candidate compounds against the specific species ortholog to be used in in vivo studies.

The Molecular Basis of Species-Specific Agonist Binding

The observed differences in agonist affinity are rooted in the structural variations of the H4 receptor's binding pocket across species. Site-directed mutagenesis studies have pinpointed a single amino acid residue in the second extracellular loop (ECL2) as a key determinant of these pharmacological distinctions between the human and mouse H4 receptors.[14]

Specifically, the presence of a phenylalanine at position 169 (F169) in the human H4R is crucial for high-affinity agonist binding.[14][15] In the mouse H4R, this residue is substituted with a valine.[15] This seemingly minor change from an aromatic to an aliphatic amino acid is sufficient to significantly alter the binding affinity of agonists like histamine and clozapine.[14] This highlights the critical role of the ECL2 in ligand recognition and provides a molecular explanation for the observed species differences.

H4R Signaling: Beyond G-Protein Coupling

The histamine H4 receptor canonically signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15] However, emerging evidence reveals a more complex signaling paradigm involving β-arrestin recruitment.[16][17]

H4R_Signaling cluster_membrane Plasma Membrane H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates beta_Arrestin β-Arrestin H4R->beta_Arrestin Recruits Agonist Agonist (e.g., Histamine) Agonist->H4R Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_Arrestin->Internalization Mediates Radioligand_Binding_Workflow Start Start MembranePrep Prepare H4R-expressing cell membranes Start->MembranePrep AssaySetup Set up 96-well plate: - Buffer - [³H]-Histamine - Competitor Compound - Membranes MembranePrep->AssaySetup Incubation Incubate at RT for 60 min AssaySetup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Detection Add scintillation cocktail and count radioactivity Washing->Detection DataAnalysis Calculate IC50 and Ki values using Cheng-Prusoff equation Detection->DataAnalysis End End DataAnalysis->End

References

A Researcher's Guide to Navigating Cross-Reactivity: Profiling (1-Methyl-1H-imidazol-4-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel compounds, using (1-Methyl-1H-imidazol-4-yl)methanamine as a case study. Due to the limited public data on this specific molecule, we will leverage data from its close structural analog, the well-characterized research compound VUF 8430, to illustrate the principles and methodologies of a thorough selectivity profiling campaign.

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents. (1-Methyl-1H-imidazol-4-yl)methanamine, by virtue of its structure, is predicted to interact with histamine receptors. Preliminary assessments of its analog, VUF 8430, have revealed a potent agonist activity at the histamine H4 receptor, with a notable concomitant agonist activity at the histamine H3 receptor.[1][2] This dual activity underscores the critical need for a comprehensive cross-reactivity assessment to ascertain its potential for off-target effects and to guide further development.

This guide will objectively compare the anticipated pharmacological profile of (1-Methyl-1H-imidazol-4-yl)methanamine with that of selective comparator compounds, providing the experimental blueprints necessary for researchers to conduct their own in-depth analyses.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being unforeseen off-target interactions. These interactions can lead to adverse effects, diminished efficacy, or outright failure of a promising therapeutic. Early and comprehensive cross-reactivity screening is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By systematically evaluating a compound's activity against a broad panel of receptors, enzymes, and ion channels, researchers can:

  • De-risk development: Identify potential liabilities early, saving time and resources.

  • Elucidate mechanism of action: Differentiate on-target from off-target effects.

  • Guide lead optimization: Inform medicinal chemistry efforts to enhance selectivity.

  • Predict clinical outcomes: Anticipate potential side effects and patient stratification strategies.

The Pharmacological Landscape: Histamine Receptors and Beyond

Our investigational compound, (1-Methyl-1H-imidazol-4-yl)methanamine, and its analog VUF 8430, are known to primarily interact with histamine H3 and H4 receptors. The histamine receptor family, all G-protein coupled receptors (GPCRs), comprises four subtypes (H1, H2, H3, and H4), each with distinct physiological roles.

  • H1 and H2 Receptors: Primarily involved in allergic responses and gastric acid secretion, respectively. VUF 8430 is notably inactive at these subtypes.[1][2]

  • H3 Receptor: Predominantly expressed in the central nervous system, acting as a presynaptic autoreceptor to modulate histamine release and as a heteroreceptor to control the release of other neurotransmitters.[3] H3 receptor antagonists are being explored for neurological conditions like narcolepsy and Alzheimer's disease.[3][4]

  • H4 Receptor: Primarily found on hematopoietic cells, playing a crucial role in inflammatory and immune responses.[5] H4 receptor antagonists are under investigation for treating inflammatory and autoimmune disorders.[6]

Given the dual H3/H4 agonism of VUF 8430, a key objective of a cross-reactivity study for a novel analog like (1-Methyl-1H-imidazol-4-yl)methanamine would be to determine its selectivity profile not only within the histamine receptor family but also against a wider array of targets implicated in common off-target effects.

Comparative Framework: Benchmarking Against Selective Ligands

To provide a meaningful comparison, we will assess the hypothetical profile of (1-Methyl-1H-imidazol-4-yl)methanamine against two well-established, selective compounds:

  • Ciproxifan: A potent and selective histamine H3 receptor antagonist.[7]

  • JNJ 7777120: A potent and highly selective histamine H4 receptor antagonist.[8][9]

By comparing the activity of our compound of interest to these selective agents, we can establish a clear benchmark for its selectivity.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A tiered approach is recommended for an efficient and thorough cross-reactivity assessment. This typically begins with primary target engagement assays followed by broader off-target screening.

Tier 1: Primary Target Affinity and Function

The initial step is to confirm and quantify the interaction of (1-Methyl-1H-imidazol-4-yl)methanamine with its expected primary targets, the histamine H3 and H4 receptors, and to assess its activity at the other histamine receptor subtypes (H1 and H2).

Methodologies:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compound for each receptor subtype.

  • Functional Assays (e.g., cAMP Assays): To characterize the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound.

G

Tier 2: Broad Panel Off-Target Screening

Following characterization at the primary targets, the compound should be screened against a broad panel of off-targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST44 provide well-established panels for this purpose.[1][2][3][4]

Representative Off-Target Panel:

Receptor FamilyRepresentative Targets
Adrenergicα1A, α2A, β1, β2
DopaminergicD1, D2, D3
Serotonergic5-HT1A, 5-HT2A, 5-HT2B, 5-HT3
MuscarinicM1, M2, M3
Opioidµ, δ, κ
Ion ChannelshERG, Nav1.5, Cav1.2
EnzymesCOX-1, COX-2, MAO-A, MAO-B
TransportersDAT, NET, SERT

G

Data Presentation and Interpretation: A Comparative Analysis

The following tables present hypothetical, yet realistic, data for our compound of interest and the comparators, based on the known pharmacology of VUF 8430 and the high selectivity of Ciproxifan and JNJ 7777120.

Table 1: Comparative Binding Affinities (Ki, nM) at Histamine Receptors
CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
(1-Methyl-1H-imidazol-4-yl)methanamine (Hypothetical) >10,000>10,00015025
VUF 8430 (Analog)>10,000[2]>10,000[2]120[2]15[10]
Ciproxifan (H3 Antagonist)>1,000[11]>1,000[11]0.7[7]>1,000
JNJ 7777120 (H4 Antagonist)>1,000[8]>1,000[8]>1,000[8]4.5[9]

Data for VUF 8430, Ciproxifan, and JNJ 7777120 are sourced from published literature. Data for (1-Methyl-1H-imidazol-4-yl)methanamine is hypothetical, based on its structural similarity to VUF 8430.

Table 2: Comparative Functional Activity at Histamine H3 and H4 Receptors
CompoundH3 Receptor Activity (EC50/IC50, nM)H4 Receptor Activity (EC50/IC50, nM)
(1-Methyl-1H-imidazol-4-yl)methanamine (Hypothetical) Agonist, EC50 = 250Agonist, EC50 = 40
VUF 8430 (Analog)Full Agonist[2]Full Agonist[2]
Ciproxifan (H3 Antagonist)Antagonist, IC50 = 9.2[7]Inactive
JNJ 7777120 (H4 Antagonist)InactiveAntagonist, IC50 = 40[12]

Data for VUF 8430, Ciproxifan, and JNJ 7777120 are sourced from published literature. Data for (1-Methyl-1H-imidazol-4-yl)methanamine is hypothetical.

Table 3: Off-Target Screening Profile (% Inhibition at 10 µM)
Target(1-Methyl-1H-imidazol-4-yl)methanamine (Hypothetical)Ciproxifan (H3 Antagonist)JNJ 7777120 (H4 Antagonist)
Adrenergic α1A <10%<15%<10%
Adrenergic α2A 15%<20%<10%
Adrenergic β1 <5%<10%<5%
Dopamine D2 <10%<15%<10%
Serotonin 5-HT2A 12%<10%<5%
Muscarinic M1 <5%<10%<5%
hERG <20%<25%<15%

Data is hypothetical, reflecting the expected high selectivity of these compounds. Significant inhibition is typically considered to be >50% in initial screens.

Interpretation of Results:

The hypothetical data suggests that (1-Methyl-1H-imidazol-4-yl)methanamine, much like its analog VUF 8430, is a potent H4 receptor agonist with significant H3 receptor agonist activity and is highly selective against H1 and H2 receptors. The off-target screen indicates a clean profile at a concentration of 10 µM, with no significant interactions at the representative panel of receptors, ion channels, and transporters. This profile, if experimentally validated, would suggest a low propensity for common off-target-mediated side effects.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays described in this guide.

Protocol 1: Radioligand Binding Assay for Histamine Receptors

Objective: To determine the binding affinity (Ki) of the test compound for human histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes expressing the human histamine receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for each receptor:

    • H1: [³H]-Mepyramine

    • H2: [³H]-Tiotidine

    • H3: [¹²⁵I]-Iodoproxyfan

    • H4: [³H]-Histamine

  • Non-specific binding control (e.g., high concentration of unlabeled histamine or a known antagonist).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for H3 and H4 Receptors

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compound at the Gαi-coupled histamine H3 and H4 receptors.

Materials:

  • HEK293 cells stably expressing the human histamine H3 or H4 receptor.

  • Cell culture medium and supplements.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Test compound stock solution.

  • Histamine (as a reference agonist).

  • Selective H3/H4 antagonist (for antagonist mode).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

Agonist Mode:

  • Seed the cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound and histamine (reference agonist).

  • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes).

  • Add forskolin to all wells to stimulate adenylyl cyclase, except for the basal control wells.

  • Incubate for a further specified time (e.g., 30 minutes).

  • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Plot the response (e.g., luminescence) against the compound concentration and determine the EC50 value using non-linear regression.

Antagonist Mode:

  • Seed the cells as in the agonist mode.

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Add a fixed concentration of histamine (typically the EC80 concentration) to all wells except the basal control.

  • Incubate for a further specified time (e.g., 30 minutes).

  • Add forskolin to stimulate adenylyl cyclase.

  • Incubate, lyse the cells, and measure cAMP levels.

  • Plot the inhibition of the histamine response against the test compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive cross-reactivity profiling of novel compounds, exemplified by (1-Methyl-1H-imidazol-4-yl)methanamine. The proposed experimental workflow, from primary target characterization to broad panel off-target screening, is essential for building a detailed understanding of a compound's selectivity and potential liabilities. The comparative analysis against selective tool compounds provides critical context for interpreting the experimental data.

For (1-Methyl-1H-imidazol-4-yl)methanamine, the hypothetical data suggests a promising profile as a selective dual H3/H4 receptor agonist. However, only through rigorous experimental validation as outlined in this guide can its true pharmacological character be elucidated. Future studies should focus on in vivo models of inflammation and neurological disorders to translate these in vitro findings into a deeper understanding of its therapeutic potential. By adhering to the principles of scientific integrity and thorough experimental design, researchers can confidently navigate the complexities of drug discovery and development.

References

A Comparative Analysis of 4-Methylhistamine and Histamine: Unraveling Receptor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of the histaminergic system, the choice between the endogenous agonist, histamine, and its synthetic analogue, 4-methylhistamine, is pivotal. This decision hinges on the desired level of receptor selectivity required to dissect specific physiological or pathological processes. While structurally similar, a single methyl group dramatically alters the pharmacological profile of 4-methylhistamine, transforming it from a broad-spectrum agonist into a highly selective pharmacological tool. This guide provides an in-depth, data-driven comparison of these two critical compounds, offering insights into their receptor selectivity, the downstream signaling consequences, and the experimental methodologies used for their characterization.

The Crux of Selectivity: A Structural and Pharmacological Overview

Histamine, a biogenic amine derived from the amino acid histidine, acts as a non-selective agonist, potently activating all four known histamine receptor subtypes (H1, H2, H3, and H4).[1][2] This promiscuity makes it the ideal compound for studying integrated physiological responses involving multiple receptor systems. However, this same quality renders it unsuitable for isolating the function of a single receptor subtype.

Enter 4-methylhistamine. The addition of a methyl group at the 4-position of the imidazole ring profoundly impacts its interaction with the histamine receptor family.[1] Contrary to some historical characterizations which associated it with the H2 receptor, contemporary research has firmly established 4-methylhistamine as a potent and highly selective agonist for the histamine H4 receptor (H4R).[3][4][5] This remarkable selectivity, with over 100-fold preference for the H4R over H1R, H2R, and H3R in human recombinant systems, has made it an indispensable tool for elucidating the specific roles of the H4 receptor, particularly in the realms of immunology and inflammation.[3][6]

Quantitative Comparison of Receptor Binding and Functional Potency

The pharmacological distinction between histamine and 4-methylhistamine is best illustrated by quantitative data from in vitro assays. Binding affinity, expressed as the inhibition constant (Kᵢ), and functional potency, represented by the half-maximal effective concentration (EC₅₀), provide a clear picture of their receptor selectivity profiles.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Histamine~100-500~30-200~5-20~5-15
4-Methylhistamine>10,000>10,000>10,0007 - 50

Note: Kᵢ values are compiled from multiple sources and represent approximate ranges. Absolute values can vary based on experimental conditions and assay systems.[3][4][7]

Table 2: Comparative Functional Potencies (EC₅₀, nM) at Human Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Histamine~50-300~100-500~10-50~20-100
4-Methylhistamine>10,000>10,000>10,000~40-100

Note: EC₅₀ values are compiled from multiple sources and represent approximate ranges. Absolute values depend on the specific functional assay and cell system used.[4]

The data unequivocally demonstrates histamine's broad activity across all four receptor subtypes. In stark contrast, 4-methylhistamine exhibits high affinity and potent agonist activity almost exclusively at the H4 receptor, with negligible interaction at H1, H2, and H3 receptors at physiological concentrations.[4][5]

Differential Signaling Pathways: The Consequence of Selective Activation

The distinct receptor selectivity profiles of histamine and 4-methylhistamine translate into the activation of different intracellular signaling cascades. Histamine receptors are G protein-coupled receptors (GPCRs), and each subtype preferentially couples to a specific class of G proteins, initiating a unique downstream signaling pathway.[8]

  • H1 Receptor: Couples to Gαq, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[9]

  • H2 Receptor: Primarily couples to Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][11]

  • H3 and H4 Receptors: Both couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[8][12]

Due to its non-selective nature, histamine can trigger all of these pathways simultaneously, depending on the receptor expression profile of the target cell. Conversely, 4-methylhistamine's selective agonism at the H4 receptor primarily results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3]

Visualizing the Signaling Divergence

Histamine_Signaling cluster_Histamine Histamine (Non-selective Agonist) cluster_Receptors Histamine Receptors cluster_G_Proteins G Proteins cluster_Effectors Downstream Effectors cluster_Second_Messengers Second Messengers Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R Gq Gq H1R->Gq Gs Gs H2R->Gs Gio Gio H3R->Gio H4R->Gio PLC PLC Gq->PLC AC_stim Adenylyl Cyclase (+) Gs->AC_stim AC_inhib Adenylyl Cyclase (-) Gio->AC_inhib IP3_DAG IP3 / DAG -> Ca²⁺ / PKC PLC->IP3_DAG cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_dec cAMP ↓ AC_inhib->cAMP_dec FMeH_Signaling cluster_FMeH 4-Methylhistamine (Selective H4 Agonist) cluster_Receptors Histamine Receptors cluster_G_Proteins G Protein cluster_Effectors Downstream Effector cluster_Second_Messengers Second Messenger FMeH 4-Methylhistamine H1R_inactive H1R (inactive) FMeH->H1R_inactive H2R_inactive H2R (inactive) FMeH->H2R_inactive H3R_inactive H3R (inactive) FMeH->H3R_inactive H4R H4R FMeH->H4R Gio Gio H4R->Gio AC_inhib Adenylyl Cyclase (-) Gio->AC_inhib cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Binding_Assay_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., scintillation counting) separate->quantify analyze Analyze data: Plot % displacement vs. log[test compound] to determine IC₅₀ quantify->analyze calculate Calculate Kᵢ from IC₅₀ using the Cheng-Prusoff equation analyze->calculate end_node End calculate->end_node cAMP_Assay_Workflow start Start prep Culture intact cells expressing the target receptor (H2 or H4) start->prep stimulate For Gi/o (H4): Stimulate cells with forskolin to elevate basal cAMP levels prep->stimulate treat Treat cells with varying concentrations of agonist stimulate->treat incubate Incubate for a defined period to allow for cAMP modulation treat->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse quantify Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) lyse->quantify analyze Analyze data: Plot cAMP levels vs. log[agonist] to determine EC₅₀ quantify->analyze end_node End analyze->end_node

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of reagents like (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound, as a substituted imidazole, shares characteristics with other corrosive and hazardous materials commonly used in pharmaceutical synthesis.[1][2] The primary hazards associated with the free base, (1-Methyl-1H-imidazol-4-yl)methylamine, which dictates the disposal precautions for its hydrochloride salt, include acute oral toxicity and severe skin and eye damage.[3] Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to hazardous reactions, environmental contamination, and potential harm to personnel.

The hydrochloride salt form, while generally a solid, will exhibit corrosive properties upon dissolution. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.

Immediate Safety and Handling for Disposal Preparation

Before initiating any disposal procedures, it is imperative to be situated in a controlled environment and equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound for disposal must be conducted within a certified chemical fume hood.[4]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.

Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[4]

Hazard and Disposal Information Summary

For quick reference, the following table summarizes the key hazard and disposal information for (1-Methyl-1H-imidazol-4-yl)methanamine and its hydrochloride salt.

ParameterValueSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[3]
GHS Precautionary Statements P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides.[3][4]
Primary Disposal Route Collection for licensed hazardous waste disposal. Do not dispose of down the drain.[3][5]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is segregation and collection for professional disposal. Never attempt to neutralize this chemical waste in the lab without a specific, validated protocol and the approval of your institution's Environmental Health & Safety (EHS) department.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene)

  • Hazardous waste labels

  • Fume hood

  • Appropriate PPE

Procedure:

  • Container Preparation:

    • Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, dry, and made of a material compatible with the chemical.

    • Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name: "this compound," and any other components of the waste stream.

  • Waste Collection (Solid):

    • Carefully transfer any unused or waste solid this compound into the prepared hazardous waste container.

    • Use a dedicated scoop or spatula for the transfer.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent inhalation.

  • Waste Collection (Solutions):

    • For solutions containing this compound, carefully pour the liquid waste into the designated hazardous waste container.

    • Do not mix this waste with other waste streams, especially those containing incompatible materials like strong oxidizing agents or acids.[4]

  • Decontamination of Empty Containers and Labware:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste in your designated container.

    • Subsequent rinses, after the initial hazardous rinse, can typically be disposed of according to standard laboratory procedures for non-hazardous aqueous waste, pending your institution's specific guidelines.

    • Deface the label on the empty, triple-rinsed container before disposal in the appropriate solid waste stream (e.g., glass or plastic recycling).

    • Similarly, decontaminate any glassware or equipment that has come into contact with the chemical. The first rinse should always be treated as hazardous waste.

  • Storage of Hazardous Waste:

    • Securely cap the hazardous waste container.

    • Store the container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, have secondary containment, and be away from incompatible chemicals.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of (1-Methyl-1H-imidazol-4-yl)methanamine HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused Reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Containers, Glassware) waste_type->contaminated_items Contaminated collect_solid Transfer to Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent contaminated_items->triple_rinse store Securely Cap and Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate collect_rinseate->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure during the disposal process, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility from discovery through disposal.

References

Operational Guide: Personal Protective Equipment for Handling (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride (CAS No. 1394838-42-6). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies for laboratory personnel.

Hazard Assessment and Chemical Profile

This compound and its free base are classified as hazardous substances. The primary risks are associated with its corrosive nature and potential for severe irritation. Data aggregated from Safety Data Sheets (SDS) for the free base and related imidazole compounds indicate a consistent hazard profile.[1][2] Ingestion, inhalation, or skin contact can lead to significant injury.

A summary of the Globally Harmonized System (GHS) classifications for the closely related free base, (1-methyl-1H-imidazol-4-yl)methanamine, is presented below.[3] Researchers should treat the hydrochloride salt with an equivalent level of caution.

Hazard Class GHS Pictogram Hazard Statement Primary Risk
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowedIngestion may lead to systemic toxicity.[3]
Skin Corrosion/Irritation (Category 1C/2)
alt text
H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDirect contact can cause chemical burns and tissue damage.[1][3]
Serious Eye Damage (Category 1)
alt text
H318: Causes serious eye damageSplashes pose a significant risk of irreversible eye injury.[3]
STOT - Single Exposure (Category 3)
alt text
H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3][4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to mitigate the identified hazards. The selection of specific PPE is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.

Protection Type Minimum Required Equipment Rationale and Causality
Eye and Face Protection Chemical safety goggles and a full-face shield.The compound causes severe eye damage.[3] Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier, protecting the entire face from accidental splashes during weighing or solution preparation.[5][6]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents direct skin contact, which can cause severe burns.[1] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[7][8]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.A lab coat protects against incidental skin contact from minor spills.[5] Closed-toe shoes are a standard laboratory requirement to protect feet from spills and falling objects.[2]
Respiratory Protection Work must be conducted in a certified chemical fume hood.As a respiratory irritant, engineering controls are the primary line of defense.[2][5] A fume hood prevents the inhalation of airborne particles or aerosols. A NIOSH-approved respirator may be required for emergency situations or if a fume hood is not available.[9][10]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational workflow is critical. These protocols are designed to be a self-validating system, ensuring safety checks are performed at every stage.

Pre-Handling and Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect each item for damage.

  • Locate Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9][11]

  • Prepare Workspace: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

Safe Handling Procedure
  • Don all required PPE in the correct sequence (see diagram below).

  • Perform all manipulations of the solid compound or its solutions exclusively within the certified chemical fume hood to prevent inhalation exposure.[5][9]

  • When weighing the solid, use a tared container inside the fume hood to minimize the generation of dust.

  • If making a solution, add the solid to the solvent slowly. Be aware that this compound is an amine hydrochloride; dissolution may be exothermic or release gas.

  • Keep all containers of the chemical sealed when not in use.[12]

  • Upon completion of work, decontaminate the work area.

PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed precisely.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves (Inner Pair if Double-Gloving) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (Outer Pair) Don4->Don5 Doff1 1. Gloves (Outer Pair) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Emergency Response and Decontamination

Immediate and correct response to an exposure or spill is critical.

Emergency Workflow

Emergency_Response cluster_exposure cluster_action Start Exposure Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Spill Spill Start->Spill Action_Skin Remove contaminated clothing. Flush with water for 15+ minutes. Skin_Contact->Action_Skin Action_Eye Flush eyes at eyewash station for 15+ minutes. Eye_Contact->Action_Eye Action_Spill Evacuate area. Alert others. Absorb with inert material. Spill->Action_Spill Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eye->Medical

Caption: Emergency Response Workflow for Exposures.

Decontamination Procedures
  • Accidental Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.[1][12]

    • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][13]

  • Accidental Release (Spill):

    • For a small spill within a fume hood, use an inert, non-combustible absorbent material like sand or vermiculite to contain it.[1][5]

    • Collect the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled container for hazardous waste.[5][12]

    • For large spills, evacuate the laboratory, secure the area, and contact your institution's Environmental Health and Safety (EH&S) office immediately.[9]

Disposal of Contaminated Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All materials contaminated with this compound, including used gloves, disposable lab coats, bench paper, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Containerization: Collect all hazardous waste in a clearly labeled, sealable, and chemically compatible container.[9][14] Do not mix with other waste streams unless explicitly permitted by your institution's EH&S office.

  • Final Disposal: Dispose of the hazardous waste through your institution's official EH&S program. Do not pour any amount of this chemical or its solutions down the drain or dispose of it in regular trash.[2][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.